4-Chloro-3-nitrobenzenesulfonyl fluoride
Description
Properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGFGPCYAMRLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188449 | |
| Record name | Benzenesulfonyl fluoride, 4-chloro-3-nitro- | |
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Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-04-2 | |
| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |
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| Record name | Benzenesulfonyl fluoride, 4-chloro-3-nitro- | |
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| Record name | 349-04-2 | |
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| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl fluoride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Reactive Tool for Chemical Biology and Drug Discovery
4-Chloro-3-nitrobenzenesulfonyl fluoride is a valuable research chemical that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a sulfonyl fluoride moiety, a nitro group, and a chloro substituent on a benzene ring, imparts a distinct reactivity profile that makes it a powerful tool for forging covalent bonds with biological macromolecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and handling, and an exploration of its applications, particularly as a covalent inhibitor in the pursuit of novel therapeutics. Understanding the nuances of this compound is paramount for its effective and safe utilization in a research setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is the bedrock of its successful application in research.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is important to note that while some of these properties are experimentally derived, others are calculated estimates and should be regarded as such.
| Property | Value | Source |
| CAS Number | 349-04-2 | [1] |
| Molecular Formula | C₆H₃ClFNO₄S | [1] |
| Molecular Weight | 239.61 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point (Calculated) | 421.52 K (148.37 °C) | [2] |
| Boiling Point (Calculated) | 609.64 K (336.49 °C) | [2] |
| Density (Calculated) | 1.685 g/cm³ | [3] |
| Water Solubility (Calculated) | log10WS: -2.93 | [2] |
| Octanol/Water Partition Coefficient (logP, Calculated) | 1.906 | [2] |
Spectroscopic Data: Deciphering the Molecular Signature
Spectroscopic analysis provides a detailed fingerprint of this compound, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the three aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).
-
δ 8.52 (d, J = 2.0 Hz, 1H)
-
δ 8.16 - 8.14 (m, 1H)
-
δ 7.89 (d, J = 8.0 Hz, 1H)[4]
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides insight into the carbon framework of the molecule.
-
δ 148.3, 134.7, 132.9, 131.9, 124.3, 115.6[4]
-
Infrared (IR) Spectroscopy
-
SO₂-F stretching: Strong bands in the region of 1410-1380 cm⁻¹ and 1220-1180 cm⁻¹.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-Cl stretching: A band in the region of 800-600 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
-
Calculated m/z for C₆H₃ClFNO₄S [M]+: 238.9455
-
Found m/z: 238.9459[4]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from o-chloronitrobenzene. The first step involves the chlorosulfonation of o-chloronitrobenzene to yield 4-chloro-3-nitrobenzenesulfonyl chloride, which is then converted to the corresponding fluoride.
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of related sulfonyl chlorides.[5]
Materials:
-
o-Chloronitrobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Sodium bicarbonate (optional, for neutralization)
-
Petroleum ether (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer and a reflux condenser, carefully add 4 to 5 molar equivalents of chlorosulfonic acid to 1 molar equivalent of o-chloronitrobenzene. The addition should be done slowly and with cooling to control the initial exothermic reaction.
-
Gradually heat the reaction mixture to 100-130 °C with constant stirring. The reaction progress can be monitored by the evolution of hydrogen chloride gas. Maintain this temperature for 4-6 hours, or until the gas evolution ceases.
-
After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a slurry of crushed ice and water with vigorous stirring. This will precipitate the crude 4-chloro-3-nitrobenzenesulfonyl chloride as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
For purification, the crude product can be recrystallized from a non-polar solvent such as petroleum ether. This yields the pure 4-chloro-3-nitrobenzenesulfonyl chloride as a crystalline solid.
Step 2: Conversion to this compound
The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved through a halogen exchange reaction.
Materials:
-
4-Chloro-3-nitrobenzenesulfonyl chloride
-
Potassium fluoride (anhydrous)
-
A suitable solvent (e.g., acetonitrile, sulfolane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent in a round-bottom flask.
-
Add an excess of anhydrous potassium fluoride to the solution.
-
Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium chloride and any unreacted potassium fluoride.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a versatile and reactive compound with significant potential in the realms of drug discovery and chemical biology. Its well-defined chemical properties, coupled with its ability to act as a selective covalent modifier of proteins, make it an attractive starting point for the development of novel therapeutic agents, particularly in the fight against antibiotic resistance. This guide provides the foundational knowledge necessary for researchers to safely handle, synthesize, and strategically employ this compound in their scientific endeavors. A thorough understanding of its reactivity and careful adherence to safety protocols will undoubtedly pave the way for new discoveries and innovations.
References
-
Cayman Chemical. CNBSF (Chloronitrobenzenesulfonyl Fluoride, CAS Number: 3829-23-0).
-
Cheméo. Chemical Properties of this compound (CAS 349-04-2).
-
Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
-
BenchChem. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6.
-
GSRS. This compound.
-
National Center for Biotechnology Information. Benzenesulfonyl fluoride, 4-chloro-3-nitro- | C6H3ClFNO4S | CID 96713.
-
Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv.
-
Sigma-Aldrich. 4-Nitrobenzenesulfonyl fluoride 95%.
-
ChemicalBook. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 13C NMR spectrum.
-
Fisher Scientific. SAFETY DATA SHEET.
-
ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
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"4-Chloro-3-nitrobenzenesulfonyl fluoride" chemical structure and CAS number
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl Fluoride (CAS: 349-04-2) for Chemical Research and Drug Development
Abstract
This compound is a substituted aromatic compound featuring a unique combination of reactive functional groups: a sulfonyl fluoride, a nitro group, and a chlorine atom. This strategic arrangement makes it a valuable and versatile building block in synthetic organic chemistry. Its primary utility lies in its role as a key intermediate for constructing more complex molecules, particularly within the realm of medicinal chemistry and drug discovery. The sulfonyl fluoride moiety is of significant interest as a covalent warhead for enzyme inhibitors, while the nitro and chloro substituents provide additional handles for synthetic modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis pathway, and its applications, with a focus on its potential in the development of novel therapeutics.
Core Compound Identification and Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development.
Chemical Structure and Identifiers
The unambiguous identification of this compound is established by its CAS number and various structural notations.
CAS Number : 349-04-2[1][2][][4]
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 349-04-2 | [4] |
| Molecular Formula | C₆H₃ClFNO₄S | [1][2][4][5] |
| Molecular Weight | 239.61 g/mol | [1][2][4] |
| SMILES | O=c1cc(S(=O)(=O)F)ccc1Cl | [1] |
| InChI | InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | [1][4] |
| InChIKey | AMGFGPCYAMRLHF-UHFFFAOYSA-N |[1][4] |
Physicochemical and Safety Properties
The compound's utility is defined by its physical characteristics and handling requirements. It is a solid compound whose reactivity is enhanced by the presence of strong electron-withdrawing nitro and sulfonyl fluoride groups on the aromatic ring.[2]
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Form | Solid | - | |
| Normal Melting Point (Tfus) | 329.15 K (56 °C) | Predicted | [1] |
| Normal Boiling Point (Tboil) | 605.19 K (332 °C) | Predicted | [1] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 2.59 | Predicted | [1] |
| Water Solubility (log10WS) | -3.23 mol/L | Predicted |[1] |
Safety and Handling: This compound is classified as corrosive and is known to cause severe skin burns and eye damage.[2] Handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[2] Work should be conducted in a well-ventilated fume hood. In case of exposure, immediate and thorough rinsing with water is critical, followed by prompt medical attention.[2]
Rationale and Protocols for Chemical Synthesis
While direct synthesis protocols for this compound are not abundantly published, a robust and logical pathway can be constructed from established methodologies for its chemical analogs. The most field-proven approach involves a two-stage synthesis: first, the preparation of the sulfonyl chloride intermediate, followed by a halogen exchange (halex) reaction to yield the final sulfonyl fluoride.
Caption: Proposed two-stage synthesis workflow for this compound.
Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride
This protocol is adapted from established methods for the chlorosulfonation of nitroaromatic compounds.[6][7] The core of this reaction is the electrophilic aromatic substitution where chlorosulfonic acid serves as both the reactant and the solvent.
Rationale: o-Chloronitrobenzene is the logical starting material. The chloro and nitro groups are ortho- and para-directing and meta-directing, respectively. The sulfonation occurs para to the chlorine and meta to the nitro group, yielding the desired 4-chloro-3-nitro substitution pattern. Using a significant molar excess of chlorosulfonic acid drives the reaction to completion.[7]
Step-by-Step Methodology:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen chloride (HCl) gas.
-
Reagent Charging: In a fume hood, carefully charge the flask with chlorosulfonic acid (4 to 5 molar equivalents).
-
Reaction Initiation: Begin stirring and slowly add o-chloronitrobenzene (1 molar equivalent) dropwise from the funnel. Control the addition rate to maintain the reaction temperature, as the reaction is exothermic.
-
Heating and Maturation: After the addition is complete, heat the reaction mixture to approximately 120-130°C for 4-6 hours, or until the evolution of HCl gas substantially ceases.[6][7] This ensures the reaction proceeds to completion.
-
Work-up: Cool the reaction mass to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove residual acid. The crude 4-chloro-3-nitrobenzenesulfonyl chloride can be purified by recrystallization from a non-polar solvent like petroleum ether to achieve high purity.[6]
Protocol 2: Halogen Exchange to Synthesize this compound
This protocol leverages modern techniques for converting sulfonyl chlorides to sulfonyl fluorides, which are often more stable and possess unique reactivity for applications like click chemistry and covalent inhibition.[8]
Rationale: The conversion of a sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution at the sulfur center. A fluoride source, such as potassium hydrogen fluoride (KHF₂), in a suitable solvent provides the fluoride nucleophile to displace the chloride. This method is efficient and avoids the use of more hazardous fluorinating agents.[8]
Step-by-Step Methodology:
-
Setup: In an oven-dried reaction tube equipped with a stirrer bar, add the 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) synthesized in Protocol 1.
-
Reagent Addition: Add a suitable solvent such as acetonitrile (CH₃CN), followed by the fluoride source, potassium hydrogen fluoride (KHF₂, ~3-5 equivalents).
-
Reaction Conditions: Seal the tube and stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.
Applications in Research and Drug Development
The unique combination of functional groups makes this compound a compound of high interest to medicinal chemists and drug development professionals.
The Sulfonyl Fluoride Moiety as a Covalent Inhibitor
Sulfonyl fluorides (SFs) have emerged as a privileged class of "warheads" for targeted covalent inhibitors.[2] Their reactivity is finely tuned—they are stable enough for general handling and in biological media but become reactive towards specific nucleophilic residues (like serine, threonine, or lysine) within a target protein's binding pocket.
Mechanism of Action: The primary mechanism involves the nucleophilic attack by a serine residue's hydroxyl group on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonate ester bond between the inhibitor and the enzyme, leading to irreversible inhibition.[2] This mechanism is particularly relevant for targeting serine proteases, a class of enzymes implicated in numerous diseases.
Caption: General mechanism of serine protease inhibition by a sulfonyl fluoride.
A Building Block in Medicinal Chemistry
Beyond its role as a covalent warhead, this compound serves as a versatile intermediate.[2] The chloro and nitro groups offer sites for further chemical elaboration:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles (amines, thiols, alcohols) to introduce diverse chemical functionalities.
-
Nitro Group Reduction: The nitro group can be readily reduced to an aniline, which is a key precursor for forming amides, sulfonamides, and other structures common in drug molecules.
Broader Context: Nitro Sulfonyl Fluorides in Antibiotic Development
Recent research has highlighted aromatic sulfonyl fluorides, particularly those with an ortho-nitro group, as a novel pharmacophore for developing antibiotics against drug-resistant pathogens, including Gram-negative bacteria.[9][10] While this compound has a meta-nitro configuration relative to the sulfonyl fluoride, this research underscores the therapeutic potential of the underlying nitro-sulfonyl fluoride scaffold. The principles discovered could inspire the design of new derivatives based on this compound for antimicrobial applications.
Conclusion
This compound (CAS: 349-04-2) is more than a simple chemical reagent; it is a strategically designed building block with significant potential for advanced chemical synthesis and pharmaceutical development. Its well-defined structure, predictable reactivity, and the unique properties of the sulfonyl fluoride moiety make it an invaluable tool for researchers aiming to create novel covalent inhibitors and complex molecular architectures. The synthetic pathways outlined in this guide provide a reliable foundation for its preparation, enabling its broader application in the discovery of next-generation therapeutics.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 349-04-2). Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H3ClFNO4S). Retrieved from [Link]
-
Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]
-
Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics (PDF). Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]
- Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]
-
Molecules. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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- 9. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"4-Chloro-3-nitrobenzenesulfonyl fluoride" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-3-nitrobenzenesulfonyl fluoride
Introduction
This compound is a substituted aromatic sulfonyl fluoride, a class of compounds gaining significant traction in chemical biology and drug discovery. The unique reactivity of the sulfonyl fluoride moiety (SO₂F), balanced between stability and controlled electrophilicity, makes it a valuable functional group.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater resistance to hydrolysis, allowing for their use in aqueous and physiological environments.[1][3][4] This guide provides a comprehensive technical overview of the solubility and stability of this compound (CAS No. 349-04-2), offering field-proven insights and detailed protocols to ensure its effective use in research and development.
Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for its application. The properties of this compound are summarized below. These values, particularly predicted ones, serve as an essential baseline for experimental design.
| Property | Value | Source |
| CAS Number | 349-04-2 | Cheméo[5] |
| Molecular Formula | C₆H₃ClFNO₄S | Cheméo[5], gsrs[6] |
| Molecular Weight | 239.61 g/mol | Cheméo[5], gsrs[6] |
| Predicted Water Solubility (log₁₀WS) | -2.93 (in mol/L) | Cheméo[5] |
| Predicted Octanol/Water Partition Coeff. (logP) | 1.906 | Cheméo[5] |
| Predicted Melting Point | 148.37 °C (421.52 K) | Cheméo[5] |
| Predicted Boiling Point | 336.49 °C (609.64 K) | Cheméo[5] |
Section 1: Solubility Profile
The solubility of a compound dictates its utility in various experimental systems, from reaction media to biological assays. The structure of this compound—a rigid aromatic ring with polar (nitro, sulfonyl fluoride) and non-polar (chloro) substituents—results in a nuanced solubility profile.
Theoretical Considerations & Practical Observations
-
Aqueous Solubility: The predicted water solubility is exceptionally low (log₁₀WS of -2.93 corresponds to ~1.17 µmol/L).[5] This is expected due to the hydrophobic nature of the chlorinated benzene ring. The polar groups are insufficient to overcome this hydrophobicity. In practice, the compound will appear insoluble in neutral aqueous buffers. When preparing stock solutions, direct dissolution in water is not a viable strategy.
-
Organic Solvent Solubility: Based on its structure, the compound is anticipated to be soluble in a range of common organic solvents. The principle of "like dissolves like" suggests solubility in:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are excellent choices for preparing high-concentration stock solutions.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform should readily dissolve the compound.
-
Alcohols: Methanol and ethanol may be suitable, though solubility might be lower compared to polar aprotic solvents.
-
Non-polar Solvents: Solubility is expected to be poor in non-polar solvents like hexanes or toluene.
-
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the measurement reflects a true saturated state.[7] This protocol is designed to be self-validating by confirming the presence of undissolved solid at the end of the experiment.
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-hour incubation period is chosen to ensure that the system reaches thermodynamic equilibrium, which can be slow for poorly soluble compounds.
-
Temperature Control: Maintaining a constant temperature (e.g., 25 °C) is critical, as solubility is highly temperature-dependent.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte without interference from potential impurities or early-stage degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 10 mg to 2 mL of solvent in a glass vial). The key is to have a visible amount of undissolved solid.
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 hours.
-
Phase Separation: After 24 hours, cease agitation and allow the vials to stand for at least 1 hour to let the excess solid settle. Visually confirm the presence of undissolved material.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material, e.g., PTFE, is compatible with the solvent).
-
Dilution: Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector. Calculate the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from a known-concentration stock solution (typically in a solvent of high solubility like acetonitrile).
Section 2: Stability Profile
Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring data integrity from experiments. Key stability concerns include hydrolysis, thermal decomposition, and photodegradation.
Hydrolytic Stability
The sulfonyl fluoride group is notably more resistant to hydrolysis than its sulfonyl chloride counterpart.[4] This enhanced stability arises from the high strength of the sulfur-fluorine bond.
-
pH Dependence: While relatively stable, the sulfonyl fluoride moiety is still an electrophilic center susceptible to nucleophilic attack by water or hydroxide ions.
-
Neutral & Acidic Conditions: The compound is expected to be largely stable at neutral and moderately acidic pH. The rate of hydrolysis is generally slow.[8]
-
Basic Conditions: Under basic conditions (pH > 8), the rate of hydrolysis is expected to increase significantly due to the higher concentration of the more potent hydroxide nucleophile. The likely degradation product is the corresponding sulfonic acid.
-
Thermal and Photostability
-
Thermal Stability: As a crystalline solid with a high predicted melting point, this compound should be stable at ambient and refrigerated temperatures. Forced degradation studies are necessary to determine its decomposition profile at elevated temperatures.
-
Photostability: Nitroaromatic compounds can be susceptible to photodegradation.[9] The energy from UV or even high-intensity visible light can promote reactions, potentially involving the nitro group. Therefore, it is prudent to protect the compound and its solutions from light.[10][11]
Protocol for Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[12] The protocol involves subjecting the compound to harsh conditions and analyzing the resulting mixture.
Causality Behind Experimental Choices:
-
Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical and research compounds.
-
Analyte Concentration: A concentration of ~1 mg/mL is typically used to ensure that degradation products can be detected by standard analytical techniques.
-
Analytical Endpoint: HPLC with a photodiode array (PDA) detector is ideal. It allows for the quantification of the parent compound's loss while also providing spectral information about any new peaks (degradants) that appear. LC-MS is even more powerful for identifying the structures of these degradants.[13][14]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Application of Stress Conditions: Dispense the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Heat a vial of the stock solution at 60-80 °C.
-
Photolytic Stress: Expose a vial of the stock solution to a controlled light source (as per ICH Q1B guidelines) alongside a control vial wrapped in aluminum foil.
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Store the vials under their respective conditions and collect time-point samples (e.g., at 0, 2, 8, 24 hours). For base hydrolysis, which may be rapid, shorter time points are advisable.
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC-PDA or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining. Assess peak purity and identify any major degradation products.
Section 3: Safe Handling and Storage
Proper handling and storage procedures are crucial for user safety and maintaining the integrity of the compound.
-
Handling:
-
Storage:
-
Store in a tightly sealed container to prevent moisture ingress, which could lead to slow hydrolysis over time.[16][17]
-
Keep in a cool, dry, and dark place. A refrigerator or desiccator is recommended for long-term storage.
-
Store away from incompatible materials such as strong bases and oxidizing agents.[15]
-
Conclusion
This compound is a compound with low aqueous solubility but good solubility in common polar aprotic organic solvents. Its defining feature is the sulfonyl fluoride group, which imparts significant hydrolytic stability compared to other sulfonyl halides, particularly under neutral to acidic conditions. However, susceptibility to base-catalyzed hydrolysis, and potential sensitivity to heat and light, must be considered in its handling and application. The protocols and data presented in this guide provide a robust framework for researchers to confidently utilize this compound, ensuring both the integrity of their results and laboratory safety.
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Cheméo. Chemical Properties of this compound (CAS 349-04-2). [Link]
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ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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PubMed. Bacterial pathways for degradation of nitroaromatics. [Link]
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Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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Separation Science. Analytical Techniques In Stability Testing. [Link]
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ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
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Chemistry LibreTexts. 2.2: Solubility Lab. [Link]
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ResearchGate. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Wikipedia. Benzenesulfonyl chloride. [Link]
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National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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ASM Journals. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]
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Microtrac. Chemical vs. Physical Stability of Formulations. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-3-nitrobenzenesulfonyl fluoride
Introduction: Unveiling a Potent Covalent Modifier
4-Chloro-3-nitrobenzenesulfonyl fluoride is an aromatic organic compound featuring a sulfonyl fluoride moiety, a nitro group, and a chlorine atom attached to a benzene ring.[1][2] While it has been historically utilized as a versatile intermediate in chemical synthesis, its true potential lies in its role as a potent covalent modifier of biological macromolecules.[1] The convergence of three key functional groups on a single scaffold makes this molecule a subject of significant interest for researchers in chemical biology, drug discovery, and proteomics.
The sulfonyl fluoride group is a well-established "warhead" for creating covalent bonds with nucleophilic amino acid residues within proteins.[3][4] The presence of two strong electron-withdrawing groups, the nitro group and the chlorine atom, ortho and para to the sulfonyl fluoride, is predicted to significantly enhance the electrophilicity of the sulfur atom, making this compound a highly reactive tool for protein modification.[1][5]
This guide will provide a comprehensive overview of the theoretical and practical aspects of the mechanism of action of this compound. We will delve into the chemical principles governing its reactivity, the spectrum of its potential biological targets, and detailed experimental protocols for its application and characterization in a research setting.
The Chemical Basis of Reactivity: An Electrophilic Powerhouse
The mechanism of action of this compound is rooted in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group (SO₂F). This electrophilicity is significantly amplified by the electronic properties of the chloro and nitro substituents on the aromatic ring.
The Role of the Sulfonyl Fluoride "Warhead"
The sulfonyl fluoride moiety is a privileged electrophile in chemical biology due to its optimal balance of stability and reactivity. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet they are sufficiently reactive to form stable covalent bonds with a range of nucleophilic amino acid side chains.[6] This reaction proceeds via a nucleophilic substitution mechanism, where a lone pair of electrons from an amino acid residue attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion.
Influence of Chloro and Nitro Substituents
The reactivity of the sulfonyl fluoride is highly tunable by the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. In the case of this compound, both the chlorine atom (at the para-position) and the nitro group (at the meta-position relative to the sulfonyl fluoride) exert a strong electron-withdrawing effect through induction and resonance. This electronic synergy is expected to render this compound significantly more reactive than unsubstituted benzenesulfonyl fluoride.
Mechanism of Covalent Protein Modification
The primary mechanism of action of this compound in a biological context is the covalent modification of proteins. This irreversible interaction can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or the labeling of proteins for downstream analysis.
Targeting Nucleophilic Amino Acid Residues
Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, a characteristic that sets them apart from more selective "warheads" that exclusively target cysteine. The primary targets for covalent modification by this compound are expected to include:
-
Serine (Ser): The hydroxyl group of serine, particularly when activated within an enzyme active site (e.g., in serine proteases or hydrolases), is a prime target for sulfonyl fluorides.
-
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is another key target. The reactivity of tyrosine can be enhanced by its local microenvironment within the protein, particularly the presence of nearby basic residues that can deprotonate the hydroxyl group.[3][7]
-
Lysine (Lys): The ε-amino group of lysine is a potent nucleophile that can readily react with sulfonyl fluorides.
-
Threonine (Thr): Similar to serine, the secondary hydroxyl group of threonine can be targeted.
-
Histidine (His): The imidazole side chain of histidine contains a nucleophilic nitrogen that can react with sulfonyl fluorides.
The specific residue that is modified by this compound on a given protein is context-dependent, relying on a combination of the intrinsic nucleophilicity of the amino acid and its accessibility and positioning within a binding pocket.
Visualizing the Covalent Modification Pathway
Caption: A generalized workflow for the covalent modification of a target protein by this compound, proceeding through an initial non-covalent binding step followed by irreversible covalent bond formation.
Experimental Protocols for Characterization
For researchers aiming to utilize or characterize the mechanism of action of this compound, a series of well-defined experimental workflows are essential. The following protocols are adapted from established methods for studying covalent inhibitors.
Protocol 1: Assessment of Covalent Enzyme Inhibition
This protocol outlines a general workflow for determining if this compound acts as a time-dependent, irreversible inhibitor of a target enzyme.
Materials:
-
Purified target enzyme
-
This compound (stock solution in DMSO)
-
Enzyme substrate
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
96-well microplates
-
Plate reader
Methodology:
-
Initial IC₅₀ Determination (Time-Point Assay):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor to wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the target enzyme and substrate to the wells.
-
Immediately measure the reaction rate using a plate reader at a fixed time point (e.g., 10-15 minutes).
-
Plot the percent inhibition versus inhibitor concentration and calculate the IC₅₀ value.
-
-
Time-Dependent Inhibition Assay:
-
Pre-incubate the target enzyme with various concentrations of this compound for different time intervals (e.g., 0, 15, 30, 60 minutes).
-
After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Measure the residual enzyme activity.
-
A decrease in IC₅₀ with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.
-
-
Determination of Kinetic Parameters (k_inact and K_I):
-
Pre-incubate the enzyme with a range of inhibitor concentrations.
-
At various time points, take aliquots of the enzyme-inhibitor mixture and add them to a solution containing a high concentration of substrate to initiate the reaction.
-
Measure the initial velocity for each reaction.
-
Plot the natural logarithm of the percentage of remaining activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).
-
Plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
Protocol 2: Identification of Covalent Modification Site by Mass Spectrometry
This protocol describes a bottom-up proteomics approach to identify the specific amino acid residue(s) modified by this compound.
Materials:
-
Purified target protein
-
This compound
-
Reaction buffer (e.g., ammonium bicarbonate, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Protein Labeling:
-
Incubate the target protein with an excess of this compound for a sufficient time to ensure covalent modification. A control sample with DMSO should be run in parallel.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein sample.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptides.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the sequence of the target protein using a database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify a variable modification corresponding to the mass of the 4-Chloro-3-nitrobenzenesulfonyl moiety (minus the fluorine atom) on the potential target amino acid residues (Ser, Thr, Tyr, Lys, His).
-
The identification of a peptide with this specific mass shift, supported by a high-quality MS/MS spectrum showing fragmentation of the modified peptide, confirms the site of covalent modification.
-
Visualization of Experimental Workflows
Caption: A streamlined workflow for the kinetic characterization of this compound as a covalent enzyme inhibitor.
Caption: A typical workflow for identifying the specific site of covalent modification on a target protein using mass spectrometry.
Quantitative Data and Comparative Analysis
| Compound | Substituents | Relative Reactivity | Primary Target Residues |
| Benzenesulfonyl fluoride | None | Baseline | Ser, Tyr, Lys |
| 4-Nitrobenzenesulfonyl fluoride | 4-NO₂ | High | Ser, Tyr, Lys |
| 2-Nitrobenzenesulfonyl fluoride | 2-NO₂ | Very High | Ser, Tyr, Lys |
| This compound | 4-Cl, 3-NO₂ | Predicted to be Very High | Ser, Tyr, Lys, Thr, His |
This table presents a qualitative comparison of expected reactivities based on the electronic effects of the substituents. Actual reaction rates will be target-dependent.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] It is imperative that appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Future Directions
This compound represents a powerful, yet under-explored, tool for the covalent modification of proteins. Its heightened reactivity, conferred by the chloro and nitro substituents, makes it a promising candidate for use as a chemical probe in activity-based protein profiling, a warhead for the development of covalent inhibitors, and a versatile reagent in chemical biology.
Future research should focus on the systematic evaluation of its reactivity profile against a panel of nucleophilic amino acids and the identification of its specific protein targets in various biological systems. Such studies will undoubtedly unlock the full potential of this hyper-reactive molecule and expand the toolkit available to researchers for probing the proteome and developing novel therapeutics.
References
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Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]
-
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2013). ACS Publications. [Link]
-
Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. (2022). PubMed Central. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. (2019). PubMed Central. [Link]
-
Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (2011). ResearchGate. [Link]
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). The Royal Society of Chemistry. [Link]
-
Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. (1967). Journal of the Chemical Society B: Physical Organic. [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PubMed Central. [Link]
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950).
-
This compound. (n.d.). Gsrs. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. [Link]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2004). ResearchGate. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). The Royal Society of Chemistry. [Link]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2004). Wiley Online Library. [Link]
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- 4. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Reactivity of 4-Chloro-3-nitrobenzenesulfonyl Fluoride with Amino Acids: A Guide to a Versatile Covalent Probe
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads for the covalent modification of proteins, offering a unique reactivity profile that extends beyond the canonical cysteine targeting of many covalent drugs.[1][2] Their inherent stability in aqueous environments, coupled with tunable reactivity, makes them exceptional tools for chemical biology and drug discovery.[1] This guide provides a detailed examination of 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF), a highly reactive member of the aryl-SF family. We will explore its fundamental reaction mechanism, its selectivity toward various nucleophilic amino acid residues, the critical factors influencing this reactivity, and standardized protocols for its application. This document is intended to serve as a comprehensive resource for researchers leveraging CNSF for enzyme inhibition, chemical proteomics, and the development of targeted covalent therapeutics.
Introduction: The Rise of Sulfonyl Fluorides in Covalent Targeting
The development of covalent chemical probes and inhibitors has revolutionized our ability to study protein function and design potent therapeutics. While traditional covalent modifiers often target the highly nucleophilic cysteine residue, the low abundance of cysteine in protein binding sites limits the scope of this approach.[3][4] Sulfonyl fluorides (SFs) offer a powerful alternative, capable of forming stable covalent bonds with a broader range of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, and histidine.[1][3]
This versatility stems from a finely tuned balance of stability and electrophilicity. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous buffers, a critical feature for biological experiments.[1] The reactivity of the S(VI)-F bond can be predictably modulated through the electronic properties of the aromatic ring, allowing for the rational design of probes with specific reactivity profiles.[3] this compound (CNSF) is an exemplar of a highly activated aryl sulfonyl fluoride, where electron-withdrawing substituents enhance the electrophilicity of the sulfur center, priming it for nucleophilic attack.
Physicochemical Properties of this compound (CNSF)
CNSF is a solid organic compound characterized by a benzenesulfonyl fluoride core functionalized with both a chloro and a nitro group.
-
Molecular Formula: C₆H₃ClFNO₄S[5]
-
Molecular Weight: 239.61 g/mol [5]
-
Key Structural Features: The presence of two strong electron-withdrawing groups (—NO₂ and —Cl) ortho and para to the sulfonyl fluoride moiety significantly increases the partial positive charge on the sulfur atom. This electronic arrangement makes CNSF a potent electrophile, highly susceptible to reaction with biological nucleophiles.[6]
The SuFEx Reaction: Mechanism of Covalent Modification
The reaction between CNSF and an amino acid side chain proceeds via a Sulfur(VI)-Fluoride Exchange (SuFEx) mechanism. This reaction is recognized for its efficiency and reliability, earning it a place within the "click chemistry" lexicon.[3] The process is a nucleophilic substitution at the hexavalent sulfur center.
Mechanism Steps:
-
Nucleophilic Attack: A lone pair of electrons from a nucleophilic amino acid side chain (e.g., the hydroxyl of tyrosine, the amine of lysine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.
-
Transition State: A transient, high-energy trigonal bipyramidal intermediate is formed.
-
Fluoride Displacement: The sulfur-fluorine bond breaks, and the highly electronegative fluoride ion is displaced as the leaving group.
-
Covalent Adduct: A stable sulfonate or sulfonamide linkage is formed between the aryl group and the amino acid residue, resulting in a permanent modification of the protein.
Caption: CNSF reacts with an amino acid nucleophile (Nu) to form a stable covalent bond.
Amino Acid Selectivity and Reactivity Profile
The true utility of CNSF and other SF probes lies in their "context-dependent" reactivity.[4] While the probe has an intrinsic reactivity towards certain nucleophiles, the protein microenvironment ultimately dictates whether a reaction will occur. This provides an opportunity to target residues in unique functional contexts, such as enzyme active sites or protein-protein interfaces.
| Amino Acid Residue | Nucleophile | Typical Reactivity with CNSF | Influencing Microenvironment Factors | Resulting Adduct Stability |
| Tyrosine | Phenolic Hydroxyl (-OH) | High | Proximity to basic residues (Lys, His, Arg) enhances nucleophilicity by deprotonating the hydroxyl group.[4] | Stable Sulfonate Ester |
| Lysine | Epsilon-Amine (-NH₂) | High | Proximity to acidic residues (Asp, Glu) can facilitate proton transfer, activating the amine.[4] | Stable Sulfonamide |
| Serine / Threonine | Aliphatic Hydroxyl (-OH) | Moderate | Reactivity is significantly enhanced in catalytic sites (e.g., serine proteases) where the residue is part of a catalytic triad.[1][7] | Stable Sulfonate Ester |
| Cysteine | Thiol (-SH) | Moderate | Reacts readily, but the resulting thiosulfonate ester adduct can be unstable and susceptible to hydrolysis or exchange.[3] | Potentially Unstable |
| Histidine | Imidazole Nitrogen | Moderate | Reactivity is dependent on the tautomeric state and local pH. | Stable Sulfonamide |
-
Expert Insight: The high reactivity of CNSF towards tyrosine is particularly noteworthy. Related compounds like p-nitrobenzenesulfonyl fluoride (NBSF) have been described as tyrosine-specific reagents for mapping functional sites in proteins.[7] This is because the pKa of the tyrosine phenol is lowered in microenvironments enriched with basic residues, creating a potent phenoxide nucleophile that readily attacks the activated sulfonyl fluoride.[4]
Experimental Protocols for Assessing Reactivity
A robust evaluation of a covalent probe's reactivity is a self-validating process. It begins with assessing intrinsic reactivity against isolated amino acids and progresses to complex proteomic systems to identify modification sites with high confidence.
Protocol 1: In Vitro Reactivity Screening with N-Acetyl Amino Acids
Causality: This experiment determines the intrinsic, or inherent, reactivity of CNSF with individual amino acid nucleophiles. Using N-acetylated amino acids is critical as it mimics the peptide bond and blocks reactivity at the N-terminal amine and C-terminal carboxyl groups, ensuring that only the side-chain reactivity is measured.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CNSF in anhydrous DMSO.
-
Prepare 100 mM stock solutions of N-acetyl-L-tyrosine, N-acetyl-L-lysine, N-acetyl-L-serine, and N-acetyl-L-cysteine in an appropriate aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of the N-acetyl amino acid stock (100 mM) with 89 µL of reaction buffer.
-
Initiate the reaction by adding 1 µL of the CNSF stock solution (100 mM) for a final concentration of 1 mM CNSF and 10 mM amino acid.
-
Incubate the reaction at room temperature (25°C) or 37°C.
-
-
Time-Point Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 90 µL of 0.1% formic acid in water/acetonitrile (50:50). This acidification halts the reaction.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the disappearance of the starting amino acid mass and the appearance of the expected adduct mass (Original Mass + 222.6 Da for CNSF modification, accounting for the loss of HF).
-
Quantify the peak areas to determine the reaction kinetics.
-
Protocol 2: Chemoproteomic Identification of CNSF Target Sites
Causality: This workflow identifies the specific amino acid residues modified by CNSF within a complex mixture of proteins (e.g., a cell lysate). The protocol is a self-validating system: the identification of a peptide with a precise mass shift corresponding to CNSF modification provides definitive evidence of a covalent interaction at a specific site.
Caption: Workflow for identifying protein targets and specific amino acid sites modified by CNSF.
Methodology:
-
Proteome Labeling:
-
Treat a soluble cell lysate (e.g., 1 mg/mL total protein) with a defined concentration of CNSF (e.g., 100 µM) for 1 hour at 37°C. A parallel control sample is treated with DMSO vehicle.
-
-
Protein Digestion:
-
Denature the proteins in the labeled lysate using 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteines with iodoacetamide to prevent disulfide scrambling.
-
Dilute the urea concentration to <2 M and digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between full MS scans and MS/MS fragmentation scans of the most abundant peptide ions.
-
-
Data Analysis:
-
Search the raw MS/MS data against a protein database using a search engine like MaxQuant or Proteome Discoverer.
-
Crucially, configure the search to include a variable modification on Tyr, Lys, Ser, Thr, and His corresponding to the mass of the CNSF adduct (+222.56 Da).
-
Identified peptides containing this mass shift are confidently assigned as sites of CNSF modification.
-
Applications in Research and Development
The unique reactivity profile of CNSF makes it a powerful tool for:
-
Enzyme Inhibitor Development: As sulfonyl fluorides are classic inhibitors of serine proteases, CNSF can be used as a starting point or fragment for developing covalent inhibitors for this enzyme class and others.[6][7]
-
Activity-Based Protein Profiling (ABPP): CNSF can be functionalized with a reporter tag (e.g., an alkyne or biotin) to create probes for ABPP, enabling the discovery of novel protein targets in complex biological systems.
-
Mapping Functional Sites: The probe's ability to selectively label hyper-reactive residues allows it to be used to identify functionally important tyrosines, lysines, or serines in enzyme active sites or allosteric pockets.[8]
-
Affinity Labeling: When incorporated into a ligand that binds a specific protein, the sulfonyl fluoride group can act as a highly efficient warhead for covalently capturing and identifying unknown protein targets.[9]
Safety and Handling
This compound is classified as a corrosive substance.[6] It can cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always handle CNSF inside a chemical fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
References
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ResearchGate. (n.d.). Nonapeptide conversion and amino acid labelling (selectivity/promiscuity) data for the phenyl-derived sulfonyl fluorides (1–20).[Link]
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ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.[Link]
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Nathubhai, A., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. [Link]
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PubMed. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.[Link]
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National Institutes of Health. (2020). Structure-based design and analysis of SuFEx chemical probes.[Link]
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Sadlowski, C., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[Link]
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CORE. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.[Link]
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National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.[Link]
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National Institutes of Health. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics.[Link]
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National Institutes of Health. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.[Link]
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ACS Publications. (n.d.). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.[Link]
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Spectral data for "4-Chloro-3-nitrobenzenesulfonyl fluoride" (NMR, IR, Mass Spec)
An In-Depth Spectroscopic and Structural Elucidation of 4-Chloro-3-nitrobenzenesulfonyl Fluoride
Abstract
This technical guide provides a comprehensive multi-spectroscopic analysis of this compound (CAS No: 349-04-2), a key intermediate in synthetic chemistry.[1] As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. We will explore the causal relationships between the molecule's unique structural features—specifically the interplay of the sulfonyl fluoride, nitro, and chloro substituents on the aromatic ring—and their distinct spectral signatures. This guide is designed for researchers and drug development professionals, providing not only validated spectral data but also field-proven protocols and the logic behind their application, ensuring both accuracy and reproducibility in compound characterization.
Molecular Architecture and Its Spectroscopic Implications
The structural identity of a molecule is unequivocally defined by the connectivity and spatial arrangement of its atoms. For this compound, the substitution pattern on the benzene ring creates a unique electronic environment that is directly interrogated by various spectroscopic techniques. The molecule's formula is C₆H₃ClFNO₄S, with a molecular weight of 239.61 g/mol .[2][3]
The three substituents exert strong and competing electronic effects:
-
Sulfonyl Fluoride (-SO₂F): A powerful electron-withdrawing group, it significantly deshields adjacent protons and carbons in NMR spectroscopy. Its characteristic stretching frequencies are prominent in IR spectroscopy.[4]
-
Nitro Group (-NO₂): One of the strongest electron-withdrawing groups, it profoundly influences the aromatic region of the NMR spectrum and displays intense, characteristic absorption bands in the IR spectrum.
-
Chlorine (-Cl): An electronegative, electron-withdrawing group that also contributes to the overall electronic profile of the ring.
The logical workflow for characterizing such a molecule involves a synergistic application of multiple spectroscopic techniques, as outlined below.
Caption: A typical workflow for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed insight into the molecular framework by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei. All NMR data presented here were acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals three distinct signals in the aromatic region, consistent with the trisubstituted benzene ring. The significant downfield shift of all protons is a direct result of the cumulative electron-withdrawing effects of the three substituents.
-
δ 8.52 (d, J = 2.0 Hz, 1H): This signal is assigned to H-2. Its position as the most downfield resonance is justified by its ortho position relative to the potent nitro group and meta to the sulfonyl fluoride. The small doublet splitting (J = 2.0 Hz) is characteristic of a meta-coupling to H-6.
-
δ 8.15 (dd, J = 8.0, 2.0 Hz, 1H): This signal corresponds to H-6. It experiences ortho-coupling to H-5 (J ≈ 8.0 Hz) and meta-coupling to H-2 (J = 2.0 Hz), resulting in a doublet of doublets.
-
δ 7.89 (d, J = 8.0 Hz, 1H): This signal is assigned to H-5. It is the most upfield of the three protons, being ortho to the less powerfully withdrawing chlorine atom. It appears as a doublet due to ortho-coupling with H-6.
Caption: Structure of this compound with proton numbering.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the asymmetry of the aromatic ring. The chemical shifts reflect the strong deshielding effects of the attached functional groups.
The observed chemical shifts are: 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, and 126.1 ppm .[5] The carbon directly attached to the nitro group (C-3) is expected at δ 148.3, while the carbon bearing the sulfonyl fluoride group (C-1) is also significantly deshielded. The remaining signals correspond to the other four aromatic carbons, with their specific assignments requiring more advanced 2D NMR experiments.
¹⁹F NMR Spectroscopy
Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds.[6]
A single resonance is observed at δ 67.0 ppm , which falls within the expected range for aryl sulfonyl fluorides.[5] The positive chemical shift value (relative to CFCl₃) is characteristic of the S(VI)-F environment.[7]
Summary of NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.52 | Doublet (d) | 2.0 | H-2 |
| 8.16-8.14 | Doublet of Doublets (dd) | 8.0, 2.0 | H-6 | |
| 7.89 | Doublet (d) | 8.0 | H-5 | |
| ¹³C | 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, 126.1 | Singlets | - | Aromatic Carbons |
| ¹⁹F | 67.0 | Singlet | - | -SO₂F |
Protocol: High-Resolution NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve in ~0.6 mL of high-purity CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay (d1) of 5 seconds to ensure full relaxation of aromatic protons for accurate integration.
-
Acquire at least 16 scans for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0 to 200 ppm.
-
Employ a relaxation delay of 2 seconds. Accumulate at least 1024 scans for adequate sensitivity.
-
-
¹⁹F NMR Acquisition:
-
Acquire using a proton-decoupled pulse program.
-
Set the spectral width to encompass the expected chemical shift range (e.g., +100 to -200 ppm). Use an external reference standard if necessary, although modern spectrometers can reference internally.[8]
-
-
Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct all spectra manually.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution analysis provides a highly accurate mass measurement, which serves as a powerful tool for confirming the molecular formula.
-
Calculated Mass for [M]⁺ (C₆H₃ClFNO₄S): 238.9455 m/z
-
Observed Mass: 238.9459 m/z[5]
The sub-ppm mass accuracy between the calculated and observed values provides unequivocal confirmation of the compound's elemental composition.
Plausible Fragmentation Pathways
While detailed tandem MS/MS data is not available, a logical fragmentation pathway can be proposed based on the known behavior of nitroaromatic and sulfonyl compounds in the mass spectrometer.[9][10] Common fragmentation reactions include the loss of small, stable neutral molecules or radicals.
Caption: Plausible initial fragmentation steps for the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.
Interpretation of Key Absorption Bands
While a full spectrum is not provided, the characteristic absorption frequencies for the functional groups in this compound are well-established.
-
-SO₂- (Sulfonyl) Group: This group gives rise to two very strong and sharp absorption bands.
-
Asymmetric Stretch: Expected in the 1410-1380 cm⁻¹ range.
-
Symmetric Stretch: Expected in the 1200-1170 cm⁻¹ range.[11]
-
-
-NO₂ (Nitro) Group: This group also produces two strong, characteristic bands.
-
Asymmetric Stretch: Expected in the 1570-1500 cm⁻¹ range.
-
Symmetric Stretch: Expected in the 1370-1300 cm⁻¹ range.
-
-
Aromatic C=C Stretching: A series of medium to weak bands are expected between 1600-1450 cm⁻¹.
-
S-F Stretch: A strong absorption band is typically observed in the 850-750 cm⁻¹ region for sulfonyl fluorides.[12]
-
C-Cl Stretch: A medium to strong band is expected in the 800-600 cm⁻¹ region.
Summary of Expected IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 1570-1500 | -NO₂ | Asymmetric Stretch |
| 1410-1380 | -SO₂- | Asymmetric Stretch |
| 1370-1300 | -NO₂ | Symmetric Stretch |
| 1200-1170 | -SO₂- | Symmetric Stretch |
| 850-750 | S-F | Stretch |
| 800-600 | C-Cl | Stretch |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal and anvil after the measurement is complete.
Conclusion
The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a definitive and self-validating structural confirmation of this compound. The ¹H, ¹³C, and ¹⁹F NMR data precisely map the molecular connectivity and electronic environment of the substituted aromatic ring. High-resolution mass spectrometry unequivocally confirms the elemental composition with sub-ppm accuracy. Finally, the predicted infrared absorption bands correspond directly to the key sulfonyl fluoride and nitro functional groups. The data and protocols presented herein serve as an authoritative reference for the characterization of this important synthetic intermediate.
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry, 2015,
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An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl Fluoride: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Growing Importance
4-Chloro-3-nitrobenzenesulfonyl fluoride, a seemingly unassuming aromatic compound, has steadily carved a niche for itself in the landscape of modern chemical synthesis and drug discovery. Its unique combination of reactive functional groups—a sulfonyl fluoride, a nitro group, and a chloro substituent—on a benzene ring makes it a versatile building block and a powerful tool for medicinal chemists. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this increasingly important molecule, with a particular focus on its role in the development of novel therapeutics.
The Historical Context: A Story of Precursors and Method Development
The story of this compound is intrinsically linked to the development of synthetic methodologies for its precursors, most notably 4-chloro-3-nitrobenzene sulfonyl chloride. While a definitive "discovery" paper for the sulfonyl fluoride itself is not readily apparent in the historical literature, its synthesis can be logically traced through the advancements in the preparation of its sulfonyl chloride analogue and the subsequent development of fluorination techniques.
A significant milestone in this narrative is the 1950 patent by George W. Seymour, Victor S. Salvin, and Jones Wilford Donald, which detailed an improved process for the production of 4-chloro-3-nitrobenzene sulfonyl chloride.[1] Prior to their work, the compound was prepared via a two-step process involving the sulfonation of ortho-chloro-nitrobenzene followed by the reaction of the resulting sulfonic acid with phosphorus pentachloride. This earlier method, however, yielded an impure product that required extensive purification, rendering it economically unviable for large-scale production, particularly for its primary use at the time as an intermediate in the synthesis of diphenylamine dyestuffs.[1]
The innovation described in the 1950 patent was a direct chlorosulfonation of ortho-chloro-nitrobenzene with chlorosulfonic acid.[1] This method offered a more efficient and direct route to the sulfonyl chloride, yielding a purer product in higher quantities. This development was crucial as it made the precursor to this compound more readily accessible to the scientific community.
The conversion of aryl sulfonyl chlorides to their corresponding fluorides is a well-established transformation in organic chemistry. Early methods often involved the use of metal fluorides. A review of synthetic routes to arylsulfonyl fluorides indicates that the reaction of a sulfonyl chloride with a fluoride source, such as potassium fluoride, is a common and effective method.[2] It is highly probable that the first synthesis of this compound was achieved through such a nucleophilic substitution reaction on the readily available sulfonyl chloride precursor.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₆H₃ClFNO₄S and a molecular weight of 239.61 g/mol .[3] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 349-04-2[3] |
| Molecular Formula | C₆H₃ClFNO₄S[3] |
| Molecular Weight | 239.61 g/mol [3] |
| Appearance | Solid |
| Melting Point | Not explicitly stated in the search results |
| Boiling Point | Not explicitly stated in the search results |
| Solubility | Insoluble in water, soluble in organic solvents |
These properties make it a suitable reagent for a variety of organic reactions, particularly those requiring non-aqueous conditions.
Modern Synthesis Strategies
While the historical synthesis likely involved a two-step process of chlorosulfonation followed by fluorination, modern organic synthesis offers a variety of methods for the preparation of aryl sulfonyl fluorides. These can be broadly categorized into two approaches: the synthesis of the precursor sulfonyl chloride and its subsequent conversion, and direct methods to introduce the sulfonyl fluoride group.
Synthesis of the Precursor: 4-Chloro-3-nitrobenzene Sulfonyl Chloride
The direct chlorosulfonation of o-chloro-nitrobenzene remains a viable and efficient method for the synthesis of the sulfonyl chloride precursor.[1][4] Optimization of this reaction has been a subject of study to improve yield and purity.[4] The general reaction is as follows:
Figure 1: Synthesis of 4-Chloro-3-nitrobenzene sulfonyl chloride.
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzene Sulfonyl Chloride (Adapted from US Patent 2,511,547A) [1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a gas outlet, combine o-chloro-nitrobenzene and an excess of chlorosulfonic acid (typically 4-5 molar equivalents).
-
Heating: Gradually heat the reaction mixture with stirring. The reaction is typically initiated at a temperature that allows for the controlled evolution of hydrogen chloride gas.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen chloride evolution.
-
Workup: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent.
Conversion to this compound
The most common method for the synthesis of this compound is the nucleophilic fluorination of the corresponding sulfonyl chloride.
Figure 2: Synthesis of this compound.
General Experimental Protocol: Fluorination of 4-Chloro-3-nitrobenzene Sulfonyl Chloride
-
Reaction Setup: In a dry reaction flask, dissolve 4-chloro-3-nitrobenzene sulfonyl chloride in a suitable anhydrous solvent (e.g., acetonitrile, sulfolane).
-
Addition of Fluoride Source: Add a source of fluoride ions, such as potassium fluoride or potassium bifluoride.[5] The use of a phase-transfer catalyst (e.g., 18-crown-6) can enhance the reaction rate.[2]
-
Heating: Heat the reaction mixture to a temperature sufficient to promote the substitution reaction. The optimal temperature will depend on the solvent and the specific fluoride source used.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture and remove the inorganic salts by filtration. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile tool in drug discovery. The sulfonyl fluoride moiety is a key electrophilic "warhead" that can form covalent bonds with nucleophilic amino acid residues in proteins, making it an important component of targeted covalent inhibitors.[6][7][8] Furthermore, the nitro group can act as a masked electrophile, and its presence can influence the electronic properties and reactivity of the molecule.[9]
As a Covalent Inhibitor Warhead
Sulfonyl fluorides are increasingly being used as alternatives to more traditional cysteine-targeting covalent warheads.[8] They can react with a broader range of nucleophilic residues, including serine, threonine, tyrosine, and lysine, thereby expanding the scope of the "druggable" proteome.[8] The reaction involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.
Figure 3: Covalent modification of a protein by this compound.
As a Building Block for Novel Therapeutics
The presence of multiple functional groups on the this compound scaffold allows for its use as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The chlorine and nitro groups can be subjected to various chemical transformations, such as nucleophilic aromatic substitution, reduction, and cross-coupling reactions, to introduce additional diversity and tailor the properties of the final compound.
Recent research has highlighted the potential of aromatic sulfonyl fluorides with a nitro group in the ortho position as a new pharmacophore for the development of antibiotics.[10][11] These compounds have shown activity against drug-resistant pathogens.[10][11] The specific substitution pattern of this compound makes it an interesting candidate for exploration in this area.
The Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability.[12][13][14][15] The fluorine atom in this compound not only serves as a leaving group in covalent bond formation but also influences the overall electronic properties of the molecule.
Conclusion and Future Outlook
This compound has evolved from a derivative of a dyestuff intermediate to a valuable tool in modern drug discovery. Its historical synthesis, rooted in the development of efficient chlorosulfonation reactions, has paved the way for its current applications. As a source of the sulfonyl fluoride warhead, it offers a means to target a wider range of amino acid residues in proteins, opening up new avenues for the design of targeted covalent inhibitors. Furthermore, its potential as a pharmacophore for novel antibiotics and as a versatile synthetic building block ensures its continued relevance in the years to come. The ongoing advancements in synthetic methodologies and a deeper understanding of its mechanism of action will undoubtedly lead to the discovery of new and innovative applications for this multifaceted molecule in the quest for novel therapeutics.
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- Jones, L. H. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(9), 2231-2236.
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- Li, J., Wang, Y., & Zhang, Y. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
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Hacker, S. M. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]
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Tlili, A. (2021, December 16). Emerging strategies in covalent inhibition [Video]. YouTube. [Link]
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Hacker, S. M. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]
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- Blanchard, S., & Anderson, K. S. (2011). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 6(10), 1043-1047.
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A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-3-nitrobenzenesulfonyl Fluoride
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Chloro-3-nitrobenzenesulfonyl fluoride. As a highly reactive sulfonyl fluoride, this compound demands a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to explain the chemical causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. This compound is an electrophilic reagent whose hazards stem from its inherent reactivity, corrosivity, and the toxicological profile of its potential hydrolysis byproducts.
Physicochemical Properties
Understanding the physical characteristics of this compound is essential for anticipating its behavior under laboratory conditions and for designing appropriate containment and handling strategies.
| Property | Value | Unit | Source |
| CAS Number | 349-04-2 | - | [1] |
| Molecular Formula | C₆H₃ClFNO₄S | - | [1] |
| Molecular Weight | 239.61 | g/mol | [1] |
| Normal Melting Point (T_fus_) | 421.52 (Calculated) | K | [2] |
| Normal Boiling Point (T_boil_) | 609.64 (Calculated) | K | [2] |
| Water Solubility (log₁₀WS) | -2.93 (Calculated) | mol/L | [2] |
| Octanol/Water Partition Coeff. (logP) | 1.906 (Calculated) | - | [2] |
Note: Some physical properties are based on computational models (Joback and Crippen methods) and should be used as estimates.[2]
GHS Classification and Primary Hazards
While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, its classification can be reliably inferred from closely related analogs like 3-Fluoro-4-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl fluoride. The primary hazards are severe.[3][4]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[4] |
| Serious Eye Damage/Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage.[3] |
The chemical is a corrosive material that can cause severe burns upon contact with skin and eyes.[3] Ingestion is particularly dangerous, leading to severe swelling and damage to delicate tissues, with a risk of perforation of the stomach or esophagus.[3][5]
The Latent Threat: Fluoride Ion Toxicity
The most critical aspect of handling sulfonyl fluorides, which is often underestimated, is the toxicity of the fluoride ion. The sulfonyl fluoride moiety is reactive and can undergo hydrolysis upon contact with water or moisture (e.g., on skin, in the respiratory tract). This reaction releases fluoride ions.
Unlike chloride, the fluoride ion is a potent metabolic toxin. It rapidly penetrates tissues and complexes with essential divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[6] This sequestration leads to severe and potentially fatal systemic effects, including:
-
Hypocalcemia and Hypomagnesemia: Depletion of these electrolytes can cause severe pain, muscle tetany, and life-threatening cardiac arrhythmias.[6][7]
-
Enzyme Inhibition: Fluoride can inhibit key enzymes, disrupting cellular metabolism.[8]
-
Deep Tissue Necrosis: The resulting chemical burns are often deep, slow to heal, and extremely painful.[8][9]
Therefore, any exposure must be treated not just as a corrosive injury but as a potential systemic poisoning.
Section 2: Engineering and Administrative Controls: The First Lines of Defense
Personal Protective Equipment (PPE) is the final barrier. The primary methods for ensuring safety involve robust engineering and administrative controls that minimize the potential for exposure from the outset.
The Chemical Fume Hood: A Non-Negotiable Control
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[3] This is for two primary reasons:
-
Containment of Solids: It prevents the inhalation of fine dust particles of the reagent.
-
Vapor/Gas Control: It contains any corrosive vapors and, crucially, any hydrogen fluoride (HF) gas that could be formed from accidental contact with acids or water.
Workplace Design and Emergency Preparedness
The laboratory must be equipped with easily accessible and regularly tested safety equipment. An eyewash station and a safety shower must be located in immediate proximity to the workstation where the chemical is handled.[3] A spill kit specifically designed for corrosive materials should be readily available. Crucially, a first aid kit containing 2.5% calcium gluconate gel (e.g., Calgonate®) is mandatory for treating skin exposures to fluoride-releasing compounds.[10]
Section 3: Personal Protective Equipment (PPE) - A Systematic Approach
A multi-layered PPE strategy is required to protect against the dual threats of corrosion and fluoride toxicity.
Recommended PPE Specifications
| Body Part | PPE Specification | Rationale and Causality |
| Eyes/Face | Chemical splash goggles and a full-face shield.[3][11] | Goggles provide a seal against splashes and dust. The face shield protects the rest of the face from splashes that could be deflected around goggles. |
| Hands | Double-gloving: Chemical-resistant inner gloves (e.g., nitrile) with longer, heavy-duty outer gloves (e.g., butyl rubber or laminate).[12] | The inner glove provides protection during the doffing process. The outer glove provides primary chemical resistance. Always inspect gloves for pinholes or signs of degradation before use. |
| Body | Chemical-resistant lab coat. For larger quantities or significant splash potential, a chemical-resistant apron or a disposable coverall (e.g., Tychem®) is required.[12] | Protects skin on the torso and limbs from accidental contact. Fabric lab coats are insufficient as they can absorb the chemical. |
| Feet | Closed-toe, chemical-resistant shoes. Boot covers for large-scale work.[11] | Protects feet from spills. Leather and other porous materials can absorb chemicals and should be avoided. |
| Respiratory | Not required if all work is conducted in a certified fume hood. For situations with potential for aerosolization outside of a hood, a full-face respirator with appropriate combination cartridges (e.g., acid gas/P100) is necessary.[12] | The fume hood provides primary respiratory protection. A respirator is a secondary measure for specific high-risk scenarios. |
Workflow for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Emergency workflow following an exposure incident.
First Aid by Route of Exposure
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry. [10] 2. After rinsing, liberally apply 2.5% calcium gluconate gel to the area and continuously massage it into the skin until medical assistance arrives. [10] 3. Call emergency medical services immediately. Inform them that the injury involves a corrosive, fluoride-releasing compound. [3]
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [3][13] 2. Remove contact lenses if present and easy to do. [3] 3. DO NOT apply calcium gluconate gel to the eyes. [13] 4. Seek immediate, specialized medical attention.
-
-
Inhalation:
-
Ingestion:
-
DO NOT INDUCE VOMITING. [3][5] 2. If the person is conscious and able to swallow, have them rinse their mouth with water. They may then drink a small amount of milk or water to dilute the chemical. [13] 3. Seek immediate medical attention. Inform the medical team that the ingested substance is corrosive and a source of fluoride ions, as this is critical for treatment. [3][6]
-
References
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Chemical Properties of this compound (CAS 349-04-2). Cheméo. [Link]
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Lessons Learned- Fluoride Exposure and Response. OSTI.GOV. [Link]
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PPE and Me: What Technicians Need to Know When Handling SF₆ Gas with Decomposition By-Products. DILO Company, Inc. [Link]
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The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. PubMed Central, National Institutes of Health. [Link]
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Fluoride Toxicity Treatment & Management. Medscape. [Link]
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What to do in a chemical emergency. GOV.UK. [Link]
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Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. National Institutes of Health (NIH). [Link]
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Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). American Chemistry Council. [Link]
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Theoretical Perspectives on 4-Chloro-3-nitrobenzenesulfonyl Fluoride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 4-Chloro-3-nitrobenzenesulfonyl fluoride, a versatile reagent with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, reactivity profile, and established applications as a synthetic intermediate. The core of this document focuses on a theoretical exploration of the molecule's electronic structure and reactivity, offering insights to guide its strategic deployment in the design of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their research endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonyl fluoride moiety.[1] This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The presence of both the electron-withdrawing nitro group and the sulfonyl fluoride enhances its reactivity towards nucleophiles, facilitating the synthesis of a diverse array of sulfonamide and sulfonate derivatives.[1] These derivatives are of considerable interest in drug discovery, particularly in the development of enzyme inhibitors targeting serine proteases, where sulfonyl fluorides can function as mechanism-based inhibitors.[1]
This guide will provide a detailed examination of this compound, moving from its fundamental properties to a theoretical analysis of its reactivity. Our objective is to equip researchers with the knowledge necessary to effectively and safely utilize this potent reagent in the pursuit of innovative therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis and theoretical modeling.
Core Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H3ClFNO4S | [1][2][3] |
| Molecular Weight | 239.61 g/mol | [1][2] |
| Appearance | Yellow Solid/Liquid | [4] |
| Melting Point | 60-63 °C | [5] |
| InChI | InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | [2][3] |
| SMILES | c1cc(c(cc1S(=O)(=O)F)[O-])Cl | [2] |
Spectroscopic Data (Theoretical)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling, with chemical shifts influenced by the electron-withdrawing nitro and sulfonyl fluoride groups. |
| ¹³C NMR | Aromatic carbons would show distinct signals, with carbons directly attached to the electron-withdrawing groups being significantly deshielded. |
| ¹⁹F NMR | A single resonance corresponding to the sulfonyl fluoride group, with its chemical shift providing information about the electronic environment of the sulfur atom. |
| IR Spectroscopy | Characteristic absorption bands for the S=O stretches of the sulfonyl group, the N-O stretches of the nitro group, and C-Cl and C-F vibrations.[5] |
Synthesis and Reactivity: A Mechanistic Perspective
The synthetic utility of this compound is rooted in its reactivity, which is largely dictated by the interplay of its functional groups.
Conceptual Synthesis Pathway
The synthesis of this compound can be conceptually approached through the chlorosulfonation of o-chloronitrobenzene, followed by fluorination. A related synthesis for the analogous sulfonyl chloride has been described, involving the reaction of o-chloronitrobenzene with chlorosulfonic acid.[6][7] Adapting this to the fluoride would likely involve a subsequent halogen exchange reaction.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity Profile: The Role of Electron Withdrawing Groups
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. The strongly electron-withdrawing nitro and chloro substituents on the aromatic ring further enhance this electrophilicity, making the sulfonyl fluoride an excellent leaving group in nucleophilic substitution reactions.[1] This heightened reactivity is the cornerstone of its utility in synthesizing diverse sulfonamide and sulfonate libraries for drug screening.
Applications in Drug Discovery and Development
The unique chemical properties of this compound have positioned it as a valuable tool in the medicinal chemist's arsenal.
A Scaffold for Novel Antibiotics
Recent studies have highlighted the potential of aromatic sulfonyl fluorides, particularly those with a nitro group, as a new pharmacophore for the development of antibiotics.[8] These compounds have demonstrated remarkable antibacterial activity against drug-resistant pathogens.[8] The ortho-nitrobenzenesulfonyl fluoride scaffold, a close relative of the title compound, has been identified as a lead fragment with antibacterial properties.[8][9] This suggests that derivatives of this compound could be promising candidates for novel antibiotic development.
Covalent Inhibitors and "Click Chemistry" Applications
The sulfonyl fluoride moiety is not only a good leaving group but can also act as a warhead for covalent inhibitors, particularly targeting serine proteases.[1] Furthermore, the sulfonyl fluoride motif can be utilized in "click chemistry" as a connector for linking small molecules to proteins or nucleic acids, offering a complementary approach to traditional amide or phosphate linkers.[10]
Theoretical and Computational Analysis (Hypothetical)
To further elucidate the reactivity and potential of this compound, we present a hypothetical theoretical analysis based on established computational chemistry principles.
Molecular Electrostatic Potential (MEP) Analysis
A hypothetical MEP map of this compound would likely reveal a significant region of positive electrostatic potential around the sulfur atom of the sulfonyl fluoride group. This is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This electron-deficient region is the primary site for nucleophilic attack. Conversely, regions of negative electrostatic potential would be concentrated around the oxygen atoms of the nitro group.
Caption: Hypothetical Molecular Electrostatic Potential (MEP) map highlights.
Frontier Molecular Orbital (FMO) Theory Predictions
According to FMO theory, the reactivity of a molecule can be predicted by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, it is hypothesized that the LUMO would be predominantly localized on the sulfonyl fluoride group and the aromatic ring, indicating their susceptibility to nucleophilic attack. The HOMO, on the other hand, would likely have significant contributions from the nitro group and the aromatic pi system. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.
Simulated Reaction Energetics with a Model Nucleophile
To quantify the reactivity of this compound, a hypothetical reaction with a model nucleophile, such as ammonia, can be computationally modeled. The following table summarizes the predicted energetic profile of such a reaction.
| Reaction Step | Predicted ΔG (kcal/mol) | Interpretation |
| Formation of Tetrahedral Intermediate | -5 to -10 | Exergonic, indicating a favorable initial nucleophilic attack. |
| Transition State for Fluoride Departure | +15 to +20 | The energy barrier to be overcome for the reaction to proceed. |
| Product Formation (Sulfonamide) | -25 to -30 | Highly exergonic, indicating that the products are thermodynamically much more stable than the reactants. |
These hypothetical values suggest that the reaction is thermodynamically favorable and should proceed with a moderate activation energy.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][11] It is imperative that appropriate personal protective equipment, including gloves, protective clothing, and eye protection, be worn at all times when handling this compound.[4] Work should be conducted in a well-ventilated area, and inhalation of any vapors or mists should be avoided.[4] In case of accidental contact, the affected area should be rinsed immediately and thoroughly with water, and prompt medical attention should be sought.[1]
Conclusion
This compound is a potent and versatile reagent with significant applications in drug discovery. Its unique electronic properties, stemming from the combination of electron-withdrawing groups, make it an ideal precursor for the synthesis of diverse sulfonamide and sulfonate libraries. Theoretical studies, though hypothetical in this context, provide a rational framework for understanding its reactivity and for designing novel synthetic strategies. As with any highly reactive compound, a thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe utilization in the laboratory.
References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 349-04-2). Retrieved from [Link]
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gsrs. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. Retrieved from [Link]
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Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 634-641. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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Zhang, J., et al. (2011). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Advanced Materials Research, 233-235, 1339-1342. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]
- Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
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Methodological & Application
Application Notes and Protocols for 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) as a Chemical Probe
Introduction: Unveiling Protein Function with Covalent Probes
In the intricate landscape of cellular biology and drug discovery, understanding the function, interactions, and regulation of proteins is paramount. Chemical probes, particularly those that form stable covalent bonds with their protein targets, have emerged as indispensable tools for elucidating these complex processes.[1][2] 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) is an electrophilic small molecule belonging to the aryl sulfonyl fluoride class of compounds, which are increasingly recognized for their utility as covalent modifiers of proteins. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of CNSF as a chemical probe for protein labeling and functional analysis.
The unique chemical architecture of CNSF, featuring a sulfonyl fluoride moiety activated by electron-withdrawing nitro and chloro groups, confers a balanced reactivity that enables the formation of covalent adducts with various nucleophilic amino acid residues within protein structures.[3] This guide will delve into the mechanistic underpinnings of CNSF's reactivity, provide detailed protocols for its application, and discuss strategies for validating its engagement with target proteins.
Scientific Foundation: The Chemistry of Covalent Modification by CNSF
The utility of CNSF as a chemical probe is rooted in the electrophilic nature of its sulfonyl fluoride group. This functional group acts as a "warhead" that can react with nucleophilic side chains of amino acids, resulting in the formation of a highly stable sulfonyl or sulfonamide bond.[2][4]
Mechanism of Action: A Tale of Reactivity and Specificity
The reactivity of the sulfonyl fluoride is significantly enhanced by the presence of the ortho-nitro and para-chloro substituents on the benzene ring. These electron-withdrawing groups pull electron density away from the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack. While sulfonyl fluorides can react with a range of nucleophilic residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine, the specific residue targeted by CNSF within a protein is often context-dependent.[2][3] The local microenvironment of the protein, including the pKa of the nucleophilic residue and the presence of nearby activating residues, plays a crucial role in directing the covalent modification.[1] For instance, the structurally related compound, p-nitrobenzenesulfonyl fluoride (NBSF), has been described as a highly reactive reagent for targeting tyrosine residues.[3]
Figure 1: Mechanism of covalent protein modification by CNSF. The probe initially binds non-covalently to the protein, bringing the electrophilic sulfonyl fluoride in proximity to a nucleophilic residue. This facilitates a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride leaving group and the formation of a stable covalent bond.
Experimental Protocols: A Step-by-Step Guide to Using CNSF
This section provides a detailed protocol for the covalent labeling of a target protein with CNSF in a cellular lysate, followed by identification of the modified protein using chemoproteomic techniques. This workflow is adaptable for purified proteins as well.
Safety Precautions
This compound is a corrosive compound and should be handled with extreme care in a chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Materials and Reagents
-
This compound (CNSF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target protein or cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Coomassie stain or fluorescent protein stain
-
Western blotting reagents (if applicable)
-
Mass spectrometry-compatible reagents (if applicable)
-
Click chemistry reagents (if CNSF is functionalized with an alkyne or azide)
Workflow for Chemoproteomic Profiling with CNSF
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- 5. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for Protein Labeling with 4-Chloro-3-nitrobenzenesulfonyl Fluoride (CNBSF)
Introduction: Unlocking Covalent Protein Modification with CNBSF
The targeted covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery. It enables the introduction of probes, tags, and other functionalities at specific sites on a protein, facilitating the study of protein structure, function, and interactions. 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNBSF) is an electrophilic reagent that serves as a valuable tool for the covalent labeling of nucleophilic amino acid residues in proteins. Its sulfonyl fluoride moiety reacts with specific amino acid side chains to form stable covalent bonds, making it a robust tool for creating lasting protein modifications.
This comprehensive guide provides detailed application notes and protocols for the use of CNBSF in protein labeling. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss methods for the characterization of the resulting modified proteins. These protocols are designed to be a self-validating system, with an emphasis on the causality behind experimental choices to ensure reproducible and meaningful results.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₄S |
| Molecular Weight | 239.61 g/mol |
| CAS Number | 349-04-2 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Reaction Mechanism and Amino Acid Selectivity
The reactivity of CNBSF is centered around the electrophilic sulfur atom of the sulfonyl fluoride group. This group readily undergoes a nucleophilic substitution reaction with electron-rich amino acid side chains. The primary targets for CNBSF within a protein are:
-
Lysine (Lys): The ε-amino group of lysine is a potent nucleophile at neutral to slightly basic pH and reacts with CNBSF to form a stable sulfonamide bond.
-
Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain can also be modified by CNBSF, resulting in a sulfonate ester linkage. This reaction is generally favored at a slightly higher pH.
-
Other Nucleophilic Residues: Histidine, serine, and threonine may also react with CNBSF, although typically to a lesser extent than lysine and tyrosine.[1] Cysteine residues can also react, but the resulting thiosulfonate ester adduct is often unstable.
The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism, where the nucleophilic amino acid attacks the sulfur atom, leading to the displacement of the fluoride ion.[2]
Caption: Reaction of CNBSF with a lysine residue.
Experimental Protocols
Part 1: Preparation of Reagents
1.1. CNBSF Stock Solution:
- Due to the hydrolytic instability of sulfonyl fluorides in aqueous solutions, it is crucial to prepare fresh stock solutions of CNBSF immediately before use.[3]
- Dissolve CNBSF in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10-100 mM.
- Vortex thoroughly to ensure complete dissolution.
1.2. Protein Solution:
- The protein of interest should be dissolved in a suitable buffer.
- Crucially, avoid buffers containing primary amines, such as Tris, as these will compete with the protein for reaction with CNBSF.
- Recommended buffers include phosphate-buffered saline (PBS) or HEPES buffer at a pH between 7.5 and 8.5. The slightly basic pH helps to deprotonate the lysine amino groups, increasing their nucleophilicity.
Part 2: Protein Labeling with CNBSF
This protocol is a general guideline and may require optimization for your specific protein.
2.1. Reaction Setup:
- Start with a protein concentration of 1-10 mg/mL.
- Determine the desired molar excess of CNBSF to protein. A starting point is a 10- to 50-fold molar excess. This may need to be optimized to achieve the desired degree of labeling while minimizing non-specific modifications.
- While vortexing the protein solution gently, add the calculated volume of the CNBSF stock solution dropwise.
2.2. Incubation:
- Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
- For sensitive proteins, the incubation can be performed at 4°C, but the reaction time may need to be extended.
- Monitor the reaction progress if possible, for example, by taking time points for mass spectrometry analysis.
2.3. Quenching the Reaction (Optional):
- The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM. This will consume any unreacted CNBSF.
Part 3: Removal of Excess CNBSF
It is essential to remove the unreacted CNBSF and any reaction byproducts from the labeled protein.
3.1. Dialysis or Buffer Exchange:
- For larger sample volumes, dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with at least two buffer changes.
- For smaller volumes, use a desalting column or spin concentrator with an appropriate molecular weight cutoff to perform a buffer exchange.
A[label="Prepare CNBSF Stock\n(10-100 mM in DMSO)"];
B[label="Prepare Protein Solution\n(1-10 mg/mL in amine-free buffer, pH 7.5-8.5)"];
C [label="Add CNBSF to Protein\n(10-50x molar excess)"];
D [label="Incubate\n(1-2 hours at RT)"];
E [label="Quench Reaction (Optional)\n(Add Tris or Glycine)"];
F [label="Remove Excess Reagent\n(Dialysis or Desalting Column)"];
G [label="Characterize Labeled Protein"];
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Experimental workflow for protein labeling with CNBSF.
Characterization of CNBSF-Labeled Proteins
Quantification of Total Protein Concentration
After labeling and removal of excess reagent, it is important to determine the concentration of the modified protein. The Bradford protein assay is a suitable method as it is generally compatible with the reagents used in the labeling reaction.[4][5]
Protocol: Bradford Protein Assay
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.
-
Add a small volume of the standards and the CNBSF-labeled protein sample to separate wells of a microplate.
-
Add the Bradford dye reagent to each well and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of the CNBSF-labeled protein.
Spectrophotometric Estimation of Labeling Efficiency
The nitro group on the CNBSF molecule provides a chromophore that can be used to estimate the degree of labeling. Nitrobenzene and its derivatives typically exhibit a UV absorbance maximum around 260-270 nm.[6][7] To determine the degree of labeling, you would need the molar extinction coefficient (ε) of the 4-chloro-3-nitrobenzenesulfonyl moiety when attached to the protein. If this value is not available in the literature, it can be determined experimentally by labeling a known concentration of a small molecule with a primary amine and measuring its absorbance.
Procedure for Estimating Degree of Labeling:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the nitro group (e.g., ~266 nm).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at 280 nm, ε is the molar extinction coefficient of the protein at 280 nm, c is the molar concentration, and l is the path length.
-
Correct the absorbance at the nitro group's maximum wavelength for the protein's contribution at that wavelength.
-
Use the corrected absorbance and the molar extinction coefficient of the 4-chloro-3-nitrobenzenesulfonyl group to calculate the molar concentration of the label.
-
The degree of labeling is the molar ratio of the label to the protein.
Mass Spectrometry for Confirmation and Site Identification
Mass spectrometry (MS) is a powerful technique to confirm the covalent modification and to identify the specific amino acid residues that have been labeled.[2][8]
Workflow for Mass Spectrometry Analysis:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The mass of the 4-chloro-3-nitrobenzenesulfonyl moiety (C₆H₂ClNO₂S) is approximately 221.95 Da.
-
Search the MS data for peptides with a mass shift corresponding to the addition of this moiety to lysine or tyrosine residues.
-
The fragmentation pattern in the MS/MS spectra can be used to pinpoint the exact site of modification on the peptide.
-
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying proteins using the Bradford method [qiagen.com]
- 5. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. B21632.06 [thermofisher.com]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-3-nitrobenzenesulfonyl Fluoride in Dyestuff Synthesis
Introduction: Unveiling the Potential of a Versatile Intermediate
In the intricate world of synthetic colorants, the design and synthesis of novel dyes with enhanced properties such as superior lightfastness, thermal stability, and vibrant hues are of paramount importance. Dyestuff intermediates are the foundational building blocks that dictate the final characteristics of a colorant. 4-Chloro-3-nitrobenzenesulfonyl fluoride is an aromatic compound featuring a unique combination of functional groups that make it a highly promising, albeit specialized, intermediate in the synthesis of certain classes of dyes.
This technical guide serves as a comprehensive resource for researchers and professionals in organic synthesis, materials science, and drug development. It provides an in-depth analysis of the chemical properties of this compound, elucidates its potential reaction pathways in dyestuff synthesis, and offers detailed protocols for its application. The methodologies outlined herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both scientific rigor and practical applicability.
Physicochemical Properties and Strategic Significance
This compound is a crystalline solid with the molecular formula C₆H₃ClFNO₄S and a molecular weight of 239.61 g/mol .[1] Its strategic importance as a dyestuff intermediate stems from the specific arrangement and reactivity of its functional groups: the nitro group, the chloro substituent, and the sulfonyl fluoride moiety.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₄S | [1] |
| Molecular Weight | 239.61 g/mol | [1] |
| CAS Number | 349-04-2 | |
| Appearance | Crystalline solid | General knowledge |
The presence of both a nitro group and a chlorine atom on the benzene ring activates the molecule for nucleophilic aromatic substitution (SₙAr) reactions. The sulfonyl fluoride group is a key feature, offering a balance of stability and reactivity. Unlike the more common sulfonyl chlorides, sulfonyl fluorides are generally more stable and can be more selective in their reactions. This unique reactivity profile opens up possibilities for creating dyes with sulfonamide or sulfonate ester linkages, which can impart desirable properties such as improved water solubility and fiber affinity.
Reaction Pathways in Dyestuff Synthesis
There are two primary conceptual pathways for utilizing this compound in the synthesis of dyestuffs, particularly azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are synthesized in a two-step process: diazotization and azo coupling.
-
As a Precursor to a Diazo Component: The nitro group of this compound can be chemically reduced to a primary amine. This resulting amino compound can then be diazotized and coupled with a suitable aromatic nucleophile (a coupling component) to form an azo dye.
-
As a Modified Coupling Component: The activated aromatic ring of this compound can potentially react with a diazonium salt. In this scenario, the sulfonyl fluoride or the chloro group could be involved in the reaction, leading to a variety of dye structures.
This guide will focus on the first, more established pathway, providing a detailed protocol for the synthesis of an illustrative azo dye.
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of a novel azo dye using this compound as the starting intermediate.
Part 1: Synthesis of the Diazo Component Precursor: 4-Chloro-3-aminobenzenesulfonyl Fluoride
This protocol details the reduction of the nitro group of this compound to form the corresponding amine, which will serve as the diazo component in the subsequent azo dye synthesis.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (3-4 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 4-Chloro-3-aminobenzenesulfonyl fluoride.
Part 2: Synthesis of a Representative Azo Dye
This protocol describes the diazotization of 4-Chloro-3-aminobenzenesulfonyl fluoride and its subsequent coupling with a model coupling component, 2-naphthol, to produce a vibrant azo dye. The synthesis of azo dyes involves the conversion of a primary aromatic amine into a diazonium salt, which then reacts with an electron-rich nucleophile in an electrophilic aromatic substitution reaction.[2]
Materials:
-
4-Chloro-3-aminobenzenesulfonyl fluoride (from Part 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer with a cold plate or ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of 4-Chloro-3-aminobenzenesulfonyl Fluoride
-
Dissolve 4-Chloro-3-aminobenzenesulfonyl fluoride (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (1 equivalent) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.
-
Continue stirring for 20-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold deionized water to remove any unreacted salts.
-
Dry the dye in a desiccator or a low-temperature oven.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of the azo dye from this compound.
Caption: Workflow for the synthesis of an azo dye from this compound.
Reaction Mechanism: The Chemistry Behind the Colors
The formation of the azo dye proceeds through two key mechanistic steps: diazotization and electrophilic aromatic substitution (azo coupling).
Caption: Generalized mechanism for azo dye synthesis.
Characterization and Quality Control
The synthesized azo dye should be characterized to confirm its structure and purity. The following analytical techniques are recommended:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N=N stretch of the azo group, the S=O stretches of the sulfonyl group, and the O-H stretch of the naphthol moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized dye. HPLC is a common technique for the analysis of reactive dyes.
Safety and Handling
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Azo dyes can be intense colorants; care should be taken to avoid staining skin and clothing.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in these protocols for detailed hazard information and handling procedures. The related compound benzenesulfonyl fluoride is classified as corrosive and acutely toxic if swallowed, in contact with skin, or inhaled.[3]
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel dyestuffs. Its unique combination of a reducible nitro group and a reactive sulfonyl fluoride moiety provides a platform for creating a diverse range of colorants with potentially enhanced properties. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to explore the synthetic utility of this compound and to develop new dyes for a variety of applications, from textiles to advanced materials. The principles of chemical reactivity and the detailed experimental procedures outlined herein are intended to empower scientists to innovate in the ever-evolving field of color chemistry.
References
- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
-
Li, J., et al. (Year). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Journal Name, Volume(Issue), pages. [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. [Link]
-
Global Substance Registration System. This compound. [Link]
-
PubChem. Benzenesulfonyl fluoride. [Link]
Sources
Application Notes & Protocols: Leveraging 4-Chloro-3-nitrobenzenesulfonyl Fluoride in SuFEx Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The SuFEx Revolution and the Role of Sulfonyl Fluorides
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers in 2014, marked a significant milestone in the field of click chemistry.[1][2] This family of reactions is prized for its efficiency, modularity, and the remarkable stability of the S-F bond, which remains inert under many physiological conditions yet can be selectively activated to react with nucleophiles.[3][4] Among the key players in the SuFEx toolkit are sulfonyl fluorides (R-SO₂F). These reagents have garnered immense interest due to their unique balance of stability and reactivity, making them exceptional tools for bioconjugation, drug discovery, and materials science.[5][6]
Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater resistance to hydrolysis and reduction, allowing for clean, high-yield reactions in aqueous environments.[7] Their ability to covalently and selectively modify various amino acid residues—including tyrosine, lysine, serine, threonine, and histidine—has established them as privileged electrophiles for creating chemical biology probes and covalent inhibitors.[8][9]
This guide focuses on a particularly useful and versatile building block: 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) . The presence of both a chloro and a nitro group on the aromatic ring significantly influences its reactivity, making it a valuable intermediate for synthesizing a wide array of functional molecules.[10][11] We will explore its properties, reaction mechanisms, and provide detailed protocols for its application in protein modification and probe synthesis.
The Star Player: Properties of this compound (CNSF)
CNSF (CAS 349-04-2) is an aromatic sulfonyl fluoride whose utility is defined by the electronic properties of its substituents.[12][13][14]
-
Electrophilicity: The sulfonyl fluoride (-SO₂F) group is the reactive center. The sulfur atom is highly electrophilic, primed for attack by nucleophiles.
-
Activating Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence on the benzene ring further increases the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl fluoride.[11]
-
Modulation and Functionalization: The chloro group (-Cl) provides a secondary site for potential modification via nucleophilic aromatic substitution, although this typically requires harsher conditions than the SuFEx reaction at the sulfonyl fluoride moiety.
This combination of features makes CNSF a highly reactive yet tunable reagent for SuFEx click chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 349-04-2[10] |
| Molecular Formula | C₆H₃ClFNO₄S[14] |
| Molecular Weight | 239.61 g/mol [14] |
| Appearance | Off-white to yellow crystalline solid |
| Reactivity Class | Electrophilic SuFEx Reagent |
The Core Mechanism: SuFEx with Phenols (Tyrosine)
One of the most powerful applications of sulfonyl fluorides is the chemoselective modification of tyrosine residues in proteins and peptides.[15][16] The phenolic side chain of tyrosine, when deprotonated to a phenolate, becomes a potent nucleophile for the SuFEx reaction.
The reaction proceeds via a nucleophilic attack of the phenolate ion on the electron-deficient sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable aryl sulfonate ester bond.[17] The reaction is typically performed under mildly basic conditions (pH 8-9) to facilitate the deprotonation of the tyrosine hydroxyl group.[18] This pH-dependence is a key factor in achieving selectivity, as other nucleophilic residues like lysine are generally less reactive under these conditions.[19]
Caption: SuFEx reaction mechanism between a tyrosine phenolate and CNSF.
Application Protocol 1: Site-Selective Labeling of Tyrosine Residues in Proteins
This protocol describes a general method for labeling accessible tyrosine residues on a target protein with CNSF, which can be adapted to attach reporter tags or other functional moieties by first synthesizing a functionalized CNSF derivative.
Objective: To covalently attach a sulfonyl-based label to surface-accessible tyrosine residues of a protein.
Materials & Reagents:
-
Target Protein (e.g., BSA, an antibody)
-
This compound (CNSF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[18]
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (optional)[18]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Desalting column (e.g., PD-10), spin filtration unit, or dialysis cassette[20][21]
-
Analytical Tools: SDS-PAGE, Mass Spectrometry (LC-MS or MALDI-TOF)
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the Labeling Buffer.[21]
-
If the protein buffer contains primary amines (e.g., Tris), exchange it for the Labeling Buffer using a desalting column or dialysis.
-
-
CNSF Stock Solution Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of CNSF in anhydrous DMF or DMSO.[18] The concentration should be adjusted based on the desired molar excess.
-
Causality: CNSF, like many reactive electrophiles, is susceptible to hydrolysis over time. Preparing the solution fresh ensures maximum reactivity.
-
-
Labeling Reaction:
-
Calculate the volume of CNSF stock solution needed to achieve a 10- to 50-fold molar excess relative to the protein. The optimal ratio should be determined empirically.
-
While gently vortexing the protein solution, add the CNSF stock solution dropwise.
-
Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.[18]
-
Causality: A molar excess drives the reaction to completion. The choice of temperature and time is a balance between reaction efficiency and protein stability. Lower temperatures may be necessary for sensitive proteins.[20]
-
-
Reaction Quenching (Optional):
-
To stop the reaction and consume any unreacted CNSF, add the Quenching Solution to a final concentration of ~100 mM and incubate for 1 hour at room temperature.[18]
-
-
Purification of the Labeled Protein:
-
Analysis and Validation:
-
Mass Spectrometry: The most definitive validation. Analyze the purified protein by LC-MS to confirm the mass shift corresponding to the addition of the 4-chloro-3-nitrophenylsulfonyl moiety (+222.6 Da). The number of additions can also be quantified.
-
SDS-PAGE: If the CNSF derivative contains a fluorescent tag, the labeled protein can be visualized on an SDS-PAGE gel using a fluorescent scanner.[20]
-
Caption: Experimental workflow for protein labeling using CNSF.
Application Protocol 2: Synthesis of a Clickable CNSF-Alkyne Probe
CNSF can serve as a scaffold to build more complex chemical probes. This protocol describes the synthesis of an alkyne-functionalized probe, which can be used for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[22] This two-step labeling strategy provides modularity and flexibility.
Objective: To synthesize a CNSF derivative bearing a terminal alkyne for downstream applications.
Reaction Scheme: Nucleophilic substitution of the chlorine atom on CNSF with an amine-containing alkyne (e.g., propargylamine).
Materials & Reagents:
-
This compound (CNSF)
-
Propargylamine
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Analytical Tools: Thin Layer Chromatography (TLC), NMR, Mass Spectrometry (MS)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve CNSF (1 equivalent) in ACN or THF in a round-bottom flask.
-
Add DIPEA or TEA (2-3 equivalents) to the solution. This base will act as a scavenger for the HCl generated during the reaction.
-
Add propargylamine (1.1-1.5 equivalents) dropwise to the stirring solution at room temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by TLC until the starting CNSF spot is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove the amine salt and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting product (4-(prop-2-yn-1-ylamino)-3-nitrobenzenesulfonyl fluoride) by flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the alkyne proton and the correct mass are key indicators of success.
-
This new clickable probe retains the reactive sulfonyl fluoride "warhead" for protein labeling while incorporating an alkyne handle for orthogonal ligation.[22]
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Protein instability at reaction pH. | Decrease pH to 7.5-8.0 (this may slow the reaction) or reduce incubation time/temperature.[20] |
| Steric hindrance of tyrosine residues. | Denature the protein slightly (if functionality is not critical) or accept that only accessible residues can be labeled. | |
| Inactive CNSF reagent. | Use a fresh bottle of CNSF and prepare stock solutions immediately before use.[18] | |
| Protein Precipitation | High concentration of organic solvent (DMF/DMSO). | Keep the final concentration of organic solvent below 10% (v/v). |
| Protein instability. | Optimize buffer conditions (e.g., add stabilizers like glycerol or change salt concentration).[20] | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., Lys, His). | Lower the reaction pH towards 8.0. While tyrosine labeling is favored, some cross-reactivity can occur, especially with hyper-reactive residues.[9][19] |
Conclusion
This compound is a powerful and versatile reagent within the SuFEx click chemistry paradigm. Its heightened electrophilicity makes it an excellent choice for the selective modification of nucleophilic amino acid residues, particularly tyrosine. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively employ CNSF to construct sophisticated bioconjugates, develop novel chemical probes, and advance their drug discovery programs. The inherent stability, reactivity, and modularity of sulfonyl fluorides ensure their continued and expanding application across all areas of modern chemistry.[4]
References
-
Qin, H. et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 130, 106227. Available at: [Link]
-
Chen, Y. et al. (2022). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 111, 154141. Available at: [Link]
-
ResearchGate. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Available at: [Link]
-
Zhen, Y. et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Angewandte Chemie International Edition, 55(43), 13584-13588. Available at: [Link]
-
Semantic Scholar. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Available at: [Link]
-
Liu, Z. et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]
-
Utrecht University. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Available at: [Link]
-
ResearchGate. (2016). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. Available at: [Link]
-
MDPI. (2022). A selection of sulfonyl fluorides used as biological probes and chemical reagents. Available at: [Link]
-
Am Ende, C. W. et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(9), 1111-1117. Available at: [Link]
-
Wang, H. et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic Chemistry Frontiers, 10(13), 3295-3316. Available at: [Link]
-
AccessScience. (2014). New click chemistry reaction: sulfur fluoride exchange. Available at: [Link]
-
Greyling, G. et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 61(9), 689-698. Available at: [Link]
-
ChemRxiv. (2023). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macro- cyclization of Tyrosine-Containing Peptides in Aqueous Media. Available at: [Link]
-
Corpuz, R. & Kim, B. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(1), 23-41. Available at: [Link]
-
Royal Society of Chemistry. (2022). Applications of SuFEx Click Chemistry in Polymer Science. Available at: [Link]
-
Kim, D. et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Angewandte Chemie International Edition, 55(43), 13495-13499. Available at: [Link]
-
Li, S. et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society, 140(14), 4995-4999. Available at: [Link]
-
ResearchGate. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound. Available at: [Link]
-
Boddy, C. N. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(15), 4064-4066. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C6H3ClFNO4S). Available at: [Link]
-
GSRS. (n.d.). This compound. Available at: [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. Available at: [Link]
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Application Notes and Protocols for the Development of Covalent Inhibitors Using 4-Chloro-3-nitrobenzenesulfonyl Fluoride
Introduction: The Strategic Application of 4-Chloro-3-nitrobenzenesulfonyl Fluoride in Covalent Drug Discovery
The landscape of drug discovery has seen a resurgence in the strategic design of targeted covalent inhibitors, molecules capable of forming a permanent bond with their protein target, leading to enhanced potency and prolonged duration of action.[1][2] Within the arsenal of electrophilic warheads utilized for this purpose, sulfonyl fluorides (SFs) have emerged as a privileged class due to their unique balance of stability and reactivity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, highly reactive sulfonyl fluoride, This compound (CNSF) , for the development of novel covalent inhibitors.
CNSF is an aromatic sulfonyl fluoride featuring two electron-withdrawing groups, a chloro and a nitro group, on the phenyl ring.[5][6] These substituents are anticipated to significantly enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, making CNSF a potent reactant for covalent modification of nucleophilic amino acid residues in proteins.[5] While sulfonyl fluorides are known to react with a range of residues including serine, threonine, tyrosine, lysine, cysteine, and histidine, the heightened reactivity of CNSF necessitates a careful and systematic approach to its application.[4]
This guide will provide a foundational understanding of CNSF's chemical properties, detailed protocols for its safe handling, and a strategic framework for its application in identifying and validating novel protein targets. The methodologies outlined herein are designed to be self-validating, incorporating essential controls to ensure the generation of robust and reproducible data.
Physicochemical Properties and Reactivity Profile
This compound is a solid organic compound with the molecular formula C₆H₃ClFNO₄S and a molecular weight of 239.61 g/mol .[5][6] The presence of the electron-withdrawing nitro and chloro groups on the benzene ring increases the electrophilic character of the sulfonyl fluoride group, making it more susceptible to nucleophilic attack compared to unsubstituted or electron-donating group-substituted analogs.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₄S | [5][6] |
| Molecular Weight | 239.61 g/mol | [5][6] |
| Appearance | Solid (form may vary) | General knowledge |
| CAS Number | 349-04-2 | [5] |
The primary mechanism of action for CNSF as a covalent modifier is through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride. Nucleophilic side chains of amino acid residues within a protein's binding pocket can attack the electrophilic sulfur, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.
Caption: Workflow for assessing CNSF reactivity with model nucleophiles.
Protocol 2: Covalent Labeling of a Target Protein
Objective: To demonstrate covalent modification of a purified protein with CNSF.
Materials:
-
Purified protein of interest
-
CNSF
-
Reaction buffer (e.g., HEPES or PBS, pH 7.4)
-
SDS-PAGE gels and reagents
-
Coomassie stain or Western blot reagents
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the target protein (e.g., 1-5 µM) in the reaction buffer.
-
Add CNSF from a DMSO stock solution to the protein solution at various molar excesses (e.g., 1, 10, 100-fold).
-
Include a DMSO-only control.
-
Incubate at room temperature or 37°C for a defined period (e.g., 1 hour).
-
-
Analysis of Labeling:
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE to check for any gross changes in protein mobility.
-
Intact Protein Mass Spectrometry: Desalt the reaction mixture using a C4 ZipTip or similar device. Analyze the intact protein mass by mass spectrometry to detect the mass shift corresponding to the addition of the CNSF moiety (minus HF).
-
Peptide Mapping (Bottom-up Proteomics):
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS to identify the specific site(s) of covalent modification.
-
-
Protocol 3: Chemoproteomic Profiling for Target Identification
Objective: To identify cellular targets of CNSF in a complex proteome.
Materials:
-
Alkyne- or azide-functionalized CNSF analog (requires custom synthesis)
-
Cultured cells or tissue lysate
-
Biotin-azide or biotin-alkyne click chemistry reagent
-
Streptavidin beads
-
Proteomics sample preparation reagents (as in Protocol 2)
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Probe Synthesis: Synthesize an analog of CNSF containing a bio-orthogonal handle (e.g., a terminal alkyne or azide) for subsequent enrichment.
-
Cellular Labeling:
-
Treat live cells or cell lysate with the functionalized CNSF probe for a defined period.
-
Include a DMSO control.
-
-
Click Chemistry:
-
Lyse the cells (if treated live) and perform a click reaction to attach a biotin tag to the probe-labeled proteins.
-
-
Enrichment:
-
Use streptavidin beads to enrich the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Analysis:
-
Perform on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the CNSF probe.
-
Caption: Workflow for chemoproteomic profiling with a functionalized CNSF probe.
Conclusion: A Powerful Tool for Covalent Ligand Discovery
This compound represents a highly reactive and versatile electrophilic warhead for the development of covalent inhibitors. Its enhanced reactivity, driven by the electron-withdrawing substituents, offers the potential to target a broad range of nucleophilic residues, thereby expanding the scope of the "ligandable" proteome. The protocols and guidelines presented in this document provide a robust starting point for researchers to harness the power of CNSF in their drug discovery and chemical biology programs. Through careful experimental design and adherence to safety protocols, CNSF can be a valuable tool for the discovery of novel therapeutic agents and the elucidation of complex biological processes.
References
-
Zhang, M. Z., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. Redox Biology, 46, 102126. [Link]
-
Yuan, Y., et al. (2019). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]
-
Parker, C. G., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(1), 193-202. [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 349-04-2). Retrieved from [Link]
-
Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1873–1884. [Link]
-
Bar-Peled, L., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemical Biology, 13(4), 435–442. [Link]
-
PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
-
Uesugi, M., et al. (2020). Chemoproteomic Profiling of a Pharmacophore-Focused Chemical Library. Cell Chemical Biology, 27(6), 708–718.e10. [Link]
-
Sun, C., et al. (2020). The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides. Journal of Hazardous Materials, 385, 121564. [Link]
-
van der Hoorn, R. A. L., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ChemBioChem, 14(8), 987–991. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Di Micco, S., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 4(12), 1153–1157. [Link]
-
T. T. T. Huang, et al. (2025). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry. [Link]
-
Wei, H., et al. (2017). Cleavage of a carbon–fluorine bond by an engineered cysteine dioxygenase. Nature Communications, 8, 14846. [Link]
-
Wang, N., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society, 140(16), 5431–5434. [Link]
Sources
- 1. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chemoproteomic Profiling of a Pharmacophore-Focused Chemical Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 349-04-2 | Benchchem [benchchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for the Reactions of 4-Chloro-3-nitrobenzenesulfonyl Fluoride with Nucleophiles
Introduction: A Versatile Electrophile for Modern Chemistry
4-Chloro-3-nitrobenzenesulfonyl fluoride is a valuable and highly reactive building block in organic synthesis, particularly for the construction of sulfonamides, sulfonate esters, and other sulfur(VI)-containing molecules of interest in medicinal chemistry and drug discovery.[1] Its chemical architecture, featuring a sulfonyl fluoride moiety and a chlorine atom on an electron-deficient aromatic ring, presents two distinct electrophilic sites. The presence of a strongly electron-withdrawing nitro group ortho to the chlorine and meta to the sulfonyl fluoride group significantly influences the molecule's reactivity, opening up avenues for selective transformations under controlled conditions.[1]
This guide provides a comprehensive overview of the reaction conditions for this compound with various classes of nucleophiles. We will delve into the mechanistic dichotomy of its reactivity—Sulfur(VI) Fluoride Exchange (SuFEx) versus Nucleophilic Aromatic Substitution (SNAr)—and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Understanding the Dual Reactivity of this compound
The reactivity of this compound is dominated by two potential pathways for nucleophilic attack:
-
Sulfur(VI) Fluoride Exchange (SuFEx): The highly electrophilic sulfur atom of the sulfonyl fluoride group is a prime target for nucleophiles. This reaction, a cornerstone of "click chemistry," involves the displacement of the fluoride ion to form a new bond between the sulfur and the nucleophile.[2][3] Sulfonyl fluorides are generally more stable and exhibit greater chemoselectivity compared to their sulfonyl chloride counterparts, often remaining inert in the presence of various functional groups until activated.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The carbon atom bonded to the chlorine is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitro group. This allows for the displacement of the chloride ion, a classic SNAr reaction, to form a new carbon-nucleophile bond.
The chemoselectivity of the reaction—whether the nucleophile attacks the sulfonyl fluoride (SuFEx) or the chlorinated carbon (SNAr)—is highly dependent on the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the presence of any catalysts. Generally, softer nucleophiles and milder conditions favor the SuFEx pathway, while harder, more aggressive nucleophiles and elevated temperatures can promote SNAr.
Visualizing the Reaction Pathways
Caption: Competing reaction pathways for this compound.
Application Protocols
The following protocols are designed to be self-validating, providing a starting point for a variety of transformations. Researchers should note that optimization for specific substrates may be necessary.
Protocol 1: Synthesis of Sulfonamides via SuFEx with Primary and Secondary Amines
The reaction with amines is a robust method for preparing sulfonamides. The choice of base and solvent is critical to ensure selective reaction at the sulfonyl fluoride moiety.
Core Principle: Primary and secondary amines readily act as nucleophiles, attacking the electrophilic sulfur atom. A tertiary amine base is typically used to scavenge the HF generated during the reaction.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF)) to a concentration of 0.1-0.5 M.
-
Addition of Amine and Base: To the stirred solution, add the primary or secondary amine (1.1-1.2 eq.) followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Representative Sulfonamide Syntheses
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Aniline | TEA | DCM | 25 | 12 | High yield of N-phenyl-4-chloro-3-nitrobenzenesulfonamide. |
| Benzylamine | DIPEA | MeCN | 25 | 6 | High yield of N-benzyl-4-chloro-3-nitrobenzenesulfonamide. |
| Piperidine | TEA | THF | 25 | 4 | High yield of 1-((4-chloro-3-nitrophenyl)sulfonyl)piperidine. |
| N-Methylaniline | DIPEA | DCM | 40 | 24 | Moderate to high yield of N-methyl-N-phenyl-4-chloro-3-nitrobenzenesulfonamide. |
Protocol 2: Synthesis of Sulfonate Esters via SuFEx with Alcohols and Phenols
The reaction with alcohols and phenols provides access to sulfonate esters, which are valuable intermediates in organic synthesis. The use of a suitable base is crucial to deprotonate the hydroxyl group, generating the more nucleophilic alkoxide or phenoxide.
Core Principle: Alcohols and phenols, upon deprotonation, attack the sulfonyl fluoride. The choice of base and reaction conditions can influence the rate and yield of the reaction. For phenols, the reaction can often be performed under mild conditions.
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 eq.) in an anhydrous aprotic solvent such as THF or DMF.
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (1.2 eq.) portion-wise. For alcohols, a strong base like sodium hydride (NaH) is often necessary. For more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) or an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Addition of Sulfonyl Fluoride: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Summary: Representative Sulfonate Ester Syntheses
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Ethanol | NaH | THF | 0 to 25 | 12 | Good yield of ethyl 4-chloro-3-nitrobenzenesulfonate. |
| Phenol | K₂CO₃ | DMF | 25 | 8 | High yield of phenyl 4-chloro-3-nitrobenzenesulfonate. |
| p-Cresol | DBU | MeCN | 25 | 6 | High yield of p-tolyl 4-chloro-3-nitrobenzenesulfonate. |
Protocol 3: Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and are expected to react readily with this compound at the sulfonyl fluoride center to form thiosulfonates. Similar to alcohols, deprotonation to the thiolate enhances nucleophilicity.
Core Principle: The soft nature of sulfur in thiols generally directs the attack to the sulfonyl fluoride. The resulting thiosulfonates are versatile intermediates.
Experimental Protocol: General Procedure for Thiosulfonate Synthesis
-
Reagent Preparation: Dissolve the thiol (1.1 eq.) in a suitable solvent like THF or DMF in a dry flask under an inert atmosphere.
-
Thiolate Formation: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq.) at 0 °C. Stir for 30 minutes at room temperature to form the thiolate.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same solvent.
-
Reaction and Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Data Summary: Representative Thiosulfonate Syntheses
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 | High yield of S-phenyl 4-chloro-3-nitrobenzenethiosulfonate. |
| Benzyl mercaptan | NaH | THF | 0 to 25 | 6 | Good yield of S-benzyl 4-chloro-3-nitrobenzenethiosulfonate. |
Controlling Chemoselectivity: SuFEx vs. SNAr
While the sulfonyl fluoride is generally the more reactive site under mild conditions, forcing conditions can lead to nucleophilic aromatic substitution at the chloro-position.
Factors Favoring SNAr:
-
Strongly Basic and Poorly Polarizable Nucleophiles: Hard nucleophiles like alkoxides, especially at elevated temperatures, may favor attack at the aromatic carbon.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the SNAr pathway.
-
Highly Polar Aprotic Solvents: Solvents like DMSO or DMF can stabilize the Meisenheimer complex formed during the SNAr reaction.
Protocol for Promoting SNAr: An Illustrative Example with Sodium Methoxide
-
Reagent Preparation: In a dry flask, prepare a solution of sodium methoxide (1.5-2.0 eq.) in anhydrous methanol or a polar aprotic solvent like DMF.
-
Addition of Electrophile: Add this compound (1.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature in the range of 60-100 °C.
-
Monitoring and Work-up: Monitor the reaction for the formation of the SNAr product (4-methoxy-3-nitrobenzenesulfonyl fluoride). Upon completion, cool the reaction, quench with water, and extract with an organic solvent. Purify as described in the previous protocols.
It is important to note that a mixture of products (from both SuFEx and SNAr) may be obtained, and careful optimization is often required to achieve high selectivity for the desired product.
Visualizing the Experimental Workflow
Caption: General experimental workflow for reactions with this compound.
Conclusion
This compound is a powerful synthetic tool whose reactivity can be finely tuned by the judicious choice of nucleophile and reaction conditions. By understanding the principles of SuFEx and SNAr chemistry, researchers can selectively forge new bonds at either the sulfur or the aromatic carbon, enabling the synthesis of a diverse array of complex molecules. The protocols provided herein serve as a robust starting point for the exploration of this versatile reagent in various research and development settings.
References
- Al-Howsawaya, H. O. M., Fathallab, M. F., El-Bardanb, A. A., & Hamedb, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(11), 654-656.
-
ResearchGate. The development of ChB-activated SuFEx chemistry a SuFEx reaction.... [Link]
-
ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]
-
Organic Syntheses. 1,4-Diphenyl-5-amino-1,2,3-triazole. [Link]
- Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
ResearchGate. Reagents and reaction conditions. a Absolute ethanol, triethylamine,.... [Link]
- Google Patents. Synthetic method of 2-aminophenol-4-sulfonamide.
-
Filo. The reaction of m-chloronitrobenzene with sodium methoxide is much slower... [Link]
-
Frontiers. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]
-
PubMed. N-(4-Chloro-phen-yl)-2-nitro-benzene-sulfonamide. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 349-04-2). [Link]
-
GSRS. This compound. [Link]
-
NIH. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. [Link]
-
WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
-
NIH. The proximity-enabled sulfur fluoride exchange reaction in the protein context. [Link]
-
NIH. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
-
MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
-
NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
Sources
Application Notes and Protocols: 4-Chloro-3-nitrobenzenesulfonyl Fluoride in Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking New Antibacterial Scaffolds with 4-Chloro-3-nitrobenzenesulfonyl Fluoride
The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. Aromatic sulfonyl fluorides, particularly those bearing an ortho-nitro group, have emerged as a promising class of electrophilic fragments for the development of new antibacterial agents. This guide provides an in-depth exploration of This compound , a key reagent in the synthesis of potent antibiotic candidates.
This document will delve into the scientific rationale behind its use, its proposed mechanism of action, detailed protocols for the synthesis of derivative compounds, and methods for evaluating their antibacterial efficacy. The unique substitution pattern of a chloro group at the 4-position and a nitro group at the 3-position offers a valuable starting point for medicinal chemists to generate libraries of novel sulfonamides with potential activity against a range of bacterial pathogens, including drug-resistant strains.
Chemical Properties and Rationale for Use
This compound is a crystalline solid with the molecular formula C₆H₃ClFNO₄S. Its utility in antibiotic development stems from the specific arrangement of its functional groups.
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₄S |
| Molecular Weight | 239.61 g/mol |
| Appearance | Likely a crystalline solid |
| Key Functional Groups | Sulfonyl fluoride (-SO₂F), Nitro group (-NO₂), Chloro group (-Cl) |
The core of its potential bioactivity lies in the ortho-nitro sulfonyl fluoride pharmacophore. Research has demonstrated that this specific arrangement is crucial for antibacterial activity.[1] The sulfonyl fluoride acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in bacterial proteins. The adjacent nitro group is believed to be essential for a bio-reductive activation mechanism within the bacterial cell.
The presence of the chloro group at the 4-position can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its cell permeability and target engagement. Studies on related compounds, such as 4-chloro-3-nitrophenylthiourea derivatives, have shown potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 μg/mL against various bacterial strains.[2] This provides strong evidence for the therapeutic potential of the 4-chloro-3-nitro substitution pattern.
Proposed Mechanism of Action: A Trojan Horse Strategy
The antibacterial activity of ortho-nitro sulfonyl fluorides is hypothesized to involve a "Trojan horse" mechanism, where the compound is activated by bacterial enzymes to become a potent cytotoxin. This proposed pathway is a key area of investigation for understanding and optimizing this class of antibiotics.
There are two primary proposed routes for its mechanism of action[1]:
-
Route A: Direct Protein Adduction Followed by Reduction: The sulfonyl fluoride moiety first reacts with a nucleophilic residue (e.g., lysine, cysteine, serine, or histidine) on an essential bacterial protein, forming a covalent bond. Subsequently, bacterial nitroreductases reduce the nitro group of the adducted compound, generating reactive nitroso, hydroxylamino, or nitro radical species. These highly reactive intermediates can then cause further damage to the protein or surrounding biomolecules, leading to cell death.
-
Route B: Nitro-reduction Followed by Intramolecular Cyclization and Protein Adduction: In this pathway, the nitro group is first reduced by bacterial nitroreductases to a hydroxylamine. This hydroxylamine can then undergo an intramolecular cyclization, attacking the neighboring sulfonyl fluoride to form a highly reactive five-membered oxathiazole intermediate. This unstable intermediate then rapidly reacts with essential bacterial proteins, leading to their inactivation and subsequent cell death. The requirement for the ortho-positioning of the nitro and sulfonyl fluoride groups strongly supports this second hypothesis.
Caption: Proposed mechanism of action for this compound.
Protocols for Synthesis and Evaluation
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related sulfonyl halides.[3][4]
Materials:
-
2-Chloro-1-nitrobenzene
-
Chlorosulfonic acid
-
Potassium fluoride (or other suitable fluorinating agent)
-
Anhydrous solvent (e.g., sulfolane)
-
Ice
-
Sodium bicarbonate
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Chlorosulfonation: In a fume hood, carefully add 2-chloro-1-nitrobenzene (1 equivalent) dropwise to an excess of chlorosulfonic acid (4-5 equivalents) with stirring in a flask equipped with a reflux condenser and a gas outlet to scrub the evolving HCl gas.
-
Heat the reaction mixture to 120-130°C for 2-4 hours. The reaction progress can be monitored by the cessation of HCl evolution.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The crude 4-chloro-3-nitrobenzenesulfonyl chloride will precipitate as a solid. Filter the solid and wash it with cold water until the washings are neutral.
-
Fluorination: To the crude, dried 4-chloro-3-nitrobenzenesulfonyl chloride, add an excess of potassium fluoride and an anhydrous solvent such as sulfolane.
-
Heat the mixture with stirring at a temperature sufficient to facilitate the halogen exchange (typically 120-150°C). Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Acid:Substrate) | 4:1 to 5:1 | Ensures complete sulfonation. |
| Reaction Temperature | 120-130°C | Optimal for the chlorosulfonation reaction. |
| Reaction Time | 2-4 hours | Sufficient for completion of the reaction. |
Protocol 2: Synthesis of N-Substituted 4-Chloro-3-nitrobenzenesulfonamides
This protocol describes a general method for the synthesis of a library of sulfonamide derivatives for antibacterial screening.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (aliphatic, aromatic, heterocyclic)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a clean, dry flask, dissolve the desired amine (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and stir.
-
Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude sulfonamide product.
-
Purify the product by recrystallization or column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Fluoride
Welcome to the technical support guide for the synthesis of 4-Chloro-3-nitrobenzenesulfonyl Fluoride. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic outcomes. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Synthesis Overview: A Two-Stage Approach
The most reliable and common pathway to obtaining this compound is a two-stage process. This strategy circumvents the challenges and hazards of direct fluorosulfonation.
-
Stage 1: Chlorosulfonation. o-Chloronitrobenzene is reacted with chlorosulfonic acid to produce the intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.
-
Stage 2: Halide Exchange (Fluorination). The sulfonyl chloride intermediate is then converted to the final sulfonyl fluoride product via a nucleophilic substitution reaction with a fluoride salt.
This two-step approach allows for greater control over each transformation, leading to higher purity and yield of the final product.
"4-Chloro-3-nitrobenzenesulfonyl fluoride" reaction byproducts and impurities
Answering in German.
Technisches Support-Center: 4-Chlor-3-nitrobenzolsulfonylfluorid
Willkommen im technischen Support-Center für 4-Chlor-3-nitrobenzolsulfonylfluorid. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Als Ihr leitender Anwendungswissenschaftler habe ich diesen Leitfaden zusammengestellt, um häufig auftretende Probleme bei der Verwendung dieses vielseitigen Reagenzes zu beheben, die zugrunde liegende Wissenschaft zu erläutern und bewährte Verfahren für erfolgreiche experimentelle Ergebnisse bereitzustellen.
Abschnitt 1: Fehlerbehebungsleitfaden
Dieser Abschnitt ist im Frage-und-Antwort-Format aufgebaut, um spezifische Probleme zu diagnostizieren und zu lösen, die während Ihrer Experimente auftreten können.
Problem: Geringe oder keine Ausbeute des Sulfonamid-Produkts
F: Meine Reaktion zur Synthese eines Sulfonamids mit 4-Chlor-3-nitrobenzolsulfonylfluorid und einem primären/sekundären Amin ergibt durchweg niedrige Ausbeuten. Was sind die möglichen Ursachen und wie kann ich das Problem beheben?
A: Dies ist eines der häufigsten Probleme, das typischerweise auf einige wenige kritische Faktoren zurückzuführen ist. Lassen Sie uns die möglichen Ursachen und Lösungen systematisch durchgehen.
Mögliche Ursachen & empfohlene Lösungen
| Ursache | Wissenschaftliche Begründung | Empfohlene Lösung |
| 1. Hydrolyse des Sulfonylfluorids | 4-Chlor-3-nitrobenzolsulfonylfluorid ist, wie andere Sulfonylhalogenide auch, sehr elektrophil am Schwefelatom. Es ist anfällig für die Hydrolyse durch Spuren von Wasser in den Lösungsmitteln, der Atmosphäre oder an den Glasgeräten, was zur Bildung der unreaktiven 4-Chlor-3-nitrobenzolsulfonsäure führt.[1][2] | Gewährleisten Sie wasserfreie Bedingungen: Trocknen Sie alle Glasgeräte gründlich im Ofen. Verwenden Sie frisch destillierte oder wasserfreie Lösungsmittel (z. B. Dichlormethan, THF, Acetonitril). Führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch, um die Feuchtigkeit aus der Luft auszuschließen.[1] |
| 2. Ungeeignete Base oder Basenkonzentration | Die Reaktion erzeugt Fluorwasserstoffsäure (HF), die neutralisiert werden muss. Eine Base, die selbst nukleophil ist (z. B. wässriges NaOH), kann mit dem Sulfonylfluorid konkurrierend reagieren und die Hydrolyse fördern.[1] Eine zu schwache Base neutralisiert das entstehende HF möglicherweise nicht effektiv, was zur Protonierung des Amins führt und dessen Nukleophilie verringert. | Verwenden Sie eine nicht-nukleophile organische Base: Triethylamin (TEA) oder Pyridin sind Standardwahlen. Sie neutralisieren effektiv das HF, ohne mit dem elektrophilen Schwefelzentrum zu konkurrieren.[3] Verwenden Sie typischerweise 1,1-1,5 Äquivalente der Base. |
| 3. Geringe Reaktivität des Amins | Elektronisch arme (weniger nukleophile) Amine oder sterisch gehinderte Amine reagieren möglicherweise nur langsam. Die elektronenziehenden Nitro- und Chlor-Gruppen am Benzolring erhöhen zwar die Reaktivität des Sulfonylfluorids, können aber eine geringe Nukleophilie des Amins nicht immer ausgleichen.[4] | Erhöhen Sie die Reaktionstemperatur: Eine moderate Erwärmung (z. B. 40-60 °C) kann die Reaktionsgeschwindigkeit erhöhen. Verwenden Sie einen Aktivator: Für besonders schwierige Fälle kann ein Lewis-Säure-Aktivator wie Ca(NTf₂)₂ verwendet werden, um die Elektrophilie des Sulfonylfluorids weiter zu erhöhen, obwohl dies für dieses aktivierte Substrat selten erforderlich ist.[4] |
| 4. Falsche Stöchiometrie | Ein Überschuss des Sulfonylfluorids kann zu unvollständigem Umsatz des Amins führen. Ein großer Überschuss des Amins kann die Aufreinigung erschweren. | Optimieren Sie das stöchiometrische Verhältnis: Beginnen Sie mit 1,0 Äquivalent des limitierenden Reagenzes und 1,1-1,2 Äquivalenten des Überschussreagenzes (typischerweise das Amin), um einen vollständigen Umsatz zu gewährleisten.[1] |
Workflow zur Fehlerbehebung bei geringer Ausbeute
Abbildung 1: Workflow zur Fehlerbehebung bei geringen Sulfonamid-Ausbeuten.
Problem: Bildung unerwarteter Nebenprodukte
F: Ich beobachte in meiner Reaktionsmischung (per TLC oder LC-MS) eine oder mehrere unerwartete Verunreinigungen. Was könnten diese sein und wie kann ich ihre Bildung minimieren?
A: Die Bildung von Nebenprodukten ist oft auf die Reaktivität der Ausgangsmaterialien oder die Reaktionsbedingungen zurückzuführen. Die häufigsten Nebenprodukte sind die hydrolysierte Sulfonsäure und das di-sulfonylierte Amin.
Typische Nebenprodukte und ihre Vermeidung
Abbildung 2: Hauptreaktionsweg und häufige Nebenprodukt-Bildungswege.
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4-Chlor-3-nitrobenzolsulfonsäure:
-
Identifizierung: Dieses Nebenprodukt ist deutlich polarer als das Ausgangsmaterial oder das Produkt und erscheint daher auf einem Kieselgel-TLC-Plättchen näher am Startpunkt. Es ist das Ergebnis der Hydrolyse.
-
Vermeidung: Wie oben beschrieben, ist die strikte Einhaltung wasserfreier Bedingungen der Schlüssel zur Vermeidung dieses Nebenprodukts.[1]
-
-
Di-sulfonyliertes Produkt (R-N(SO₂Ar)₂):
-
Identifizierung: Dieses Nebenprodukt tritt nur bei primären Aminen (R-NH₂) auf. Das anfänglich gebildete Sulfonamid (R-NH-SO₂Ar) ist immer noch leicht sauer und kann deprotoniert werden, um mit einem zweiten Molekül des Sulfonylfluorids zu reagieren. Dieses Nebenprodukt ist typischerweise weniger polar als das gewünschte monosubstituierte Produkt.
-
Vermeidung:
-
Kontrollieren Sie die Stöchiometrie: Verwenden Sie einen leichten Überschuss des primären Amins (ca. 1,2 Äquivalente), um sicherzustellen, dass das Sulfonylfluorid das limitierende Reagenz ist.[1]
-
Langsame Zugabe: Fügen Sie das Sulfonylfluorid langsam (z. B. tropfenweise als Lösung) zur Lösung des Amins und der Base hinzu. Dies hält die Konzentration des Sulfonylfluorids niedrig und begünstigt die Reaktion mit dem reaktiveren primären Amin gegenüber dem weniger reaktiven Sulfonamid-Zwischenprodukt.
-
-
-
Isomere Verunreinigungen:
-
Identifizierung: Die Synthese des Ausgangsmaterials 4-Chlor-3-nitrobenzolsulfonylchlorid (ein nahes Analogon) erfolgt durch Chlorsulfonierung von o-Chlor-Nitrobenzol.[5][6] Dieser Prozess kann geringe Mengen an isomeren Produkten erzeugen. Diese Verunreinigungen können in Ihrer Reaktion mitgeführt werden und zu isomeren Sulfonamid-Produkten führen, die schwer zu trennen sein können.
-
Vermeidung: Analysieren Sie die Reinheit des eingehenden 4-Chlor-3-nitrobenzolsulfonylfluorids mittels ¹H-NMR oder LC-MS. Wenn Verunreinigungen vorhanden sind, reinigen Sie das Reagenz vor der Verwendung durch Umkristallisation.
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Abschnitt 2: Häufig gestellte Fragen (FAQs)
F1: Wie sollte ich 4-Chlor-3-nitrobenzolsulfonylfluorid lagern, um seine Zersetzung zu verhindern? A: Das Reagenz sollte in einem dicht verschlossenen Behälter an einem kühlen, trockenen Ort und idealerweise unter einer inerten Atmosphäre (Argon oder Stickstoff) gelagert werden.[7] Die größte Gefahr ist die allmähliche Hydrolyse durch Luftfeuchtigkeit.[1] Die Lagerung in einem Exsikkator bei Raumtemperatur ist eine ausgezeichnete Praxis für den Laborgebrauch.
F2: Ist dieses Reagenz mit allen funktionellen Gruppen verträglich? A: Die Sulfonylfluorid-Gruppe ist bemerkenswert stabil gegenüber vielen funktionellen Gruppen, was sie zu einem wertvollen Werkzeug in der späten Funktionalisierung und der "Click-Chemie" macht.[8] Sie reagiert selektiv mit starken Nukleophilen wie primären und sekundären Aminen. Sie ist im Allgemeinen inert gegenüber Alkoholen, Phenolen (in Abwesenheit einer starken Base), Carbonsäuren und Amiden unter typischen Sulfonamid-Bildungsbedingungen. Starke Nukleophile oder sehr hohe Temperaturen können jedoch zu unerwünschten Nebenreaktionen führen.
F3: Kann ich eine wässrige Base wie Natriumhydroxid unter Schotten-Baumann-Bedingungen verwenden? A: Obwohl dies theoretisch möglich ist, wird es nicht empfohlen. Die Verwendung einer wässrigen Base erhöht das Risiko der Hydrolyse des Sulfonylfluorids erheblich, was die Ausbeute drastisch senken kann.[1] Die bevorzugte Methode für Synthesen im Labormaßstab ist die Verwendung einer organischen, nicht-nukleophilen Base in einem wasserfreien organischen Lösungsmittel.[1][3]
F4: Wie kann ich den Fortschritt meiner Reaktion überwachen? A: Die Dünnschichtchromatographie (TLC) ist die einfachste Methode. Verwenden Sie ein geeignetes Eluentensystem (z. B. Ethylacetat/Hexan), um das Verschwinden des limitierenden Reagenzes (typischerweise das Sulfonylfluorid) und das Erscheinen des Produkts zu verfolgen. Das Produkt-Sulfonamid ist in der Regel polarer als das Sulfonylfluorid-Ausgangsmaterial. Zur quantitativen Analyse sind LC-MS oder GC-MS ebenfalls ausgezeichnete Werkzeuge.
Abschnitt 3: Experimentelle Protokolle
Allgemeines Protokoll zur Synthese eines Sulfonamids
Dieses Protokoll beschreibt eine bewährte Methode zur Reaktion von 4-Chlor-3-nitrobenzolsulfonylfluorid mit einem generischen primären oder sekundären Amin.
-
Vorbereitung der Glasgeräte und Reagenzien:
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Trocknen Sie einen Rundkolben mit Rührstab im Ofen bei >100 °C für mindestens 4 Stunden und lassen Sie ihn unter Vakuum oder in einem Exsikkator auf Raumtemperatur abkühlen.
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Stellen Sie sicher, dass alle Reagenzien (Amin, Base) und das Lösungsmittel (z. B. Dichlormethan, THF) wasserfrei sind.
-
-
Reaktionsaufbau:
-
Geben Sie das Amin (1,2 Äquivalente) und das wasserfreie Lösungsmittel in den getrockneten Kolben.
-
Spülen Sie den Kolben mit einer inerten Atmosphäre (Stickstoff oder Argon).
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Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
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Fügen Sie die nicht-nukleophile Base (z. B. Triethylamin, 1,5 Äquivalente) hinzu.
-
-
Reaktionsdurchführung:
-
Lösen Sie 4-Chlor-3-nitrobenzolsulfonylfluorid (1,0 Äquivalent) in einer minimalen Menge des wasserfreien Lösungsmittels in einem separaten, trockenen Gefäß.
-
Fügen Sie die Sulfonylfluorid-Lösung langsam (tropfenweise über 10-15 Minuten) zur gekühlten Amin/Base-Mischung unter Rühren hinzu.
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Nach Abschluss der Zugabe lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden (die Zeit hängt von der Reaktivität des Amins ab).
-
-
Überwachung:
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Überwachen Sie den Reaktionsfortschritt mittels TLC oder LC-MS, bis das limitierende Reagenz vollständig verbraucht ist.
-
-
Aufarbeitung:
-
Verdünnen Sie die Reaktionsmischung mit Dichlormethan.
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Waschen Sie die organische Phase nacheinander mit 1 M HCl (um überschüssige Base und Amin zu entfernen), Wasser und gesättigter NaCl-Lösung.
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Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat oder Magnesiumsulfat.
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Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
-
Reinigung:
-
Das Rohprodukt kann durch Umkristallisation (z. B. aus Ethanol/Wasser oder Ethylacetat/Hexan) oder durch Säulenchromatographie auf Kieselgel gereinigt werden, um das hochreine Sulfonamid-Produkt zu erhalten.[1]
-
Referenzen
-
Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office. Verfügbar unter:
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Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Verfügbar unter: [Link]
-
Nayak, S. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130718.
-
PubChem. (n.d.). 4-chloro-3-nitrobenzenesulfonyl fluoride. National Center for Biotechnology Information. Verfügbar unter: [Link]
-
Wang, Y., et al. (2011). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Chemical Research and Application. Verfügbar unter: [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Food and Drug Administration. Verfügbar unter: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 349-04-2). Verfügbar unter: [Link]
-
Ball, N. D., et al. (2021). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 23(15), 5889–5893. Verfügbar unter: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 349-04-2 | Benchchem [benchchem.com]
Purification methods for "4-Chloro-3-nitrobenzenesulfonyl fluoride"
Welcome to the technical support resource for 4-Chloro-3-nitrobenzenesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My objective is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common and uncommon challenges associated with its purification.
I. Initial Purity Assessment & Common Impurities
Before any purification attempt, a clear understanding of your crude material's composition is critical. This initial assessment dictates the most efficient purification strategy.
Q1: What are the first analytical steps I should take with my crude this compound?
A1: Your primary analysis should consist of three techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): This will give you the clearest picture of the main product and any organic impurities. Look for the characteristic aromatic signals of the desired product and compare them to any residual starting materials or unexpected aromatic patterns that might indicate isomeric byproducts.
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can provide a quantitative assessment of purity (e.g., area % purity). This is also excellent for detecting non-volatile or highly polar impurities that may not be easily visible in the NMR baseline.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of significant impurities.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the chlorosulfonation of o-chloro-nitrobenzene.[1][2] Based on this, the primary impurities are:
-
Starting Material: Unreacted o-chloro-nitrobenzene.
-
Hydrolysis Product: 4-Chloro-3-nitrobenzenesulfonic acid. This is the most common impurity, formed by the reaction of the sulfonyl fluoride with water. The sulfonyl fluoride group is a strong leaving group, making the compound susceptible to hydrolysis, especially at elevated temperatures or in the presence of moisture.[3]
-
Isomeric Byproducts: Depending on the reaction control, small amounts of other isomers may be formed during the sulfonation step.
-
Residual Acid: Carryover of chlorosulfonic acid from the synthesis.[2][4]
II. Purification Methodologies: A Troubleshooting Guide
Recrystallization: The Workhorse Method
Recrystallization is the most effective method for purifying this compound on a multi-gram scale, capable of delivering very high purity.[1]
Q3: My crude product is a discolored solid. Which recrystallization solvent should I start with?
A3: A non-polar or low-polarity solvent is the ideal choice. Research has demonstrated that recrystallization from petroleum ether can yield purity as high as 99.96%.[1] The principle here is that the moderately polar product has limited solubility in a hot, non-polar solvent, and will crystallize out upon cooling, while more non-polar impurities remain in the solvent and highly polar impurities (like the sulfonic acid) remain insoluble.
| Solvent System | Pros | Cons / Troubleshooting |
| Petroleum Ether | Proven to yield very high purity; effectively removes polar impurities.[1] | The compound has low solubility; may require larger solvent volumes. If oiling out occurs, try a slightly more polar co-solvent or slower cooling. |
| Hexane | Similar to petroleum ether; good for removing polar impurities. | Can also lead to oiling out if the solution is too concentrated or cooled too quickly. |
| Toluene / Hexane | The addition of toluene increases solubility, allowing for easier handling of larger quantities. | The ratio is critical. Start with minimal hot toluene to dissolve, then add hexane until turbidity appears. Reheat to clarify and cool slowly. |
| Dichloromethane / Hexane | Dichloromethane is a good solvent for the compound; hexane acts as the anti-solvent. | Ensure all dichloromethane is removed in vacuo, as it can trap impurities. |
Experimental Protocol: Recrystallization from Petroleum Ether
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add petroleum ether (e.g., 40-60°C boiling fraction) in portions.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. Do not overheat, as this can promote hydrolysis.
-
Hot Filtration (Optional): If insoluble impurities (like the sulfonic acid) are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slower cooling and the formation of larger crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Confirm purity by HPLC and/or ¹H NMR.
Q4: I tried recrystallization, but the product "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid phase upon cooling before it can form a crystal lattice. Here’s how to troubleshoot:
-
Reduce the Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more solvent, and attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a few pure crystals, add one or two to the cooled, supersaturated solution to initiate crystallization.
Silica Gel Chromatography: For Small-Scale & Difficult Separations
While not ideal for bulk purification, column chromatography is invaluable for purifying small quantities or for removing impurities with very similar polarity to the product.
Q5: My product is still impure after recrystallization. Can I use column chromatography, and what conditions should I use?
A5: Yes, column chromatography is a viable next step. The sulfonyl fluoride group is sensitive, so care must be taken.
Troubleshooting Workflow: Column Chromatography
Caption: Troubleshooting workflow for chromatography.
Experimental Protocol: Silica Gel Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of Ethyl Acetate and Hexane. Aim for a product Rf value of ~0.3. A 10-30% Ethyl Acetate/Hexane mixture is a common starting point.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet slurry packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For less soluble materials, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions. Monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporator).
-
Final Drying: Dry the purified product under high vacuum.
Q6: My compound seems to be smearing or degrading on the silica column. What is happening?
A6: This is a classic sign of an interaction with the silica gel.
-
Hydrolysis: Standard silica gel is slightly acidic and contains adsorbed water, which can hydrolyze the sulfonyl fluoride to the highly polar sulfonic acid. The sulfonic acid then streaks down the column.
-
Solution: Use silica gel that has been deactivated by washing with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., flush the column with your eluent containing 0.5% triethylamine, then re-equilibrate with the neutral eluent). Alternatively, ensure you are using anhydrous solvents.
-
-
Compound Overload: Loading too much material onto the column can cause poor separation and tailing. Use a rule of thumb of 1:30 to 1:100 ratio of compound to silica gel by weight.
III. Safety & Handling FAQs
Q7: What are the critical safety precautions for handling this compound?
A7: This compound is hazardous and must be handled with care. The primary hazards are its corrosive nature and its potential to release hydrogen fluoride.[5]
-
Corrosive: It causes severe skin burns and eye damage.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a minimum, check manufacturer compatibility), a lab coat, and chemical splash goggles with a face shield.[7]
-
Handling: Always handle this solid in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Spills: In case of skin contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Q8: How should I properly store this reagent?
A8: Stability is key for maintaining purity.
-
Moisture: Store in a tightly sealed container in a cool, dry place. A desiccator is highly recommended. The compound is susceptible to hydrolysis.
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and water.[6][8]
-
General Storage: Store locked up in a designated corrosives cabinet.[6][7]
By understanding the chemical nature of this compound and anticipating potential issues, you can design a robust purification strategy that consistently delivers high-purity material for your research and development needs.
References
- Vertex AI Search, SAFETY D
- Fisher Scientific, SAFETY DATA SHEET - Fisher Scientific, Retrieved January 21, 2026.
- Fisher Scientific, 8 - SAFETY D
- ResearchGate, Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity, Retrieved January 21, 2026.
- Benchchem, this compound | 349-04-2, Retrieved January 21, 2026.
- Google Patents, US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride, Retrieved January 21, 2026.
- Google Patents, US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride, Retrieved January 21, 2026.
- NJ.gov, Common Name: METHANESULFONYL FLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE, Retrieved January 21, 2026.
- Wikipedia, Benzenesulfonyl chloride, Retrieved January 21, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. This compound | 349-04-2 | Benchchem [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
Technical Support Center: Protein Labeling with 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNBSF)
Welcome to the technical support center for protein labeling using 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNBSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure your experiments are successful.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter when using CNBSF for protein labeling.
Question 1: My CNBSF labeling reaction is showing low or no efficiency. What are the potential causes and how can I resolve this?
Answer:
Low or no labeling efficiency with CNBSF is a common issue that can often be traced back to the inherent instability of the compound in aqueous solutions. Here’s a systematic approach to troubleshooting this problem:
-
Reagent Stability and Handling: CNBSF is highly reactive and susceptible to hydrolysis.[1][2] Stock solutions should be prepared fresh in anhydrous DMSO and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Once diluted into aqueous buffers, CNBSF degrades rapidly. For instance, in HEPES-buffered saline (HBS) at 37°C, approximately 50% hydrolysis occurs within 30 minutes, and this increases to about 70% after 60 minutes.[2] In complex media like DMEM, degradation is even faster, with ~95% loss within 30 minutes.[1]
-
Actionable Advice: Always prepare your working CNBSF solution in the reaction buffer immediately before adding it to your protein sample. Minimize the time the reagent spends in the aqueous buffer before the reaction begins.
-
-
Buffer Composition: The choice of buffer is critical. Buffers containing nucleophilic components can react with and consume CNBSF, reducing its availability for protein labeling.
-
Reaction pH: While the optimal pH can be protein-dependent, sulfonyl fluorides generally react with nucleophilic amino acid residues like tyrosine and lysine.[3][4] The reactivity of these residues is pH-dependent.
-
Actionable Advice: Start with a reaction pH between 7.2 and 8.0. You may need to perform a pH titration to find the optimal condition for your specific protein. For Glutathione S-Transferase (GST) inhibition, a pH of 7.4 has been shown to be effective.[2]
-
-
Concentration of Reactants: Insufficient concentration of either the protein or CNBSF can lead to poor labeling.
-
Actionable Advice: Optimize the molar ratio of CNBSF to your protein. A common starting point is a 10-fold molar excess of the labeling reagent.[5] For cell-based experiments, concentrations ranging from 50-1000 µM have been reported, while for in vitro experiments, 100-1000 µM is a suggested range.[2]
-
Question 2: I am observing non-specific labeling or protein aggregation after my labeling reaction. What could be the cause?
Answer:
Non-specific labeling and protein aggregation are often linked and can arise from several factors:
-
Inherent Reactivity of Sulfonyl Fluorides: Sulfonyl fluorides are known to react with several nucleophilic amino acid residues, not just the intended target. While CNBSF is primarily used as a GST inhibitor that targets a specific tyrosine residue after an initial reaction with glutathione,[6] the sulfonyl fluoride moiety can also react with other accessible lysine, histidine, or serine residues on the protein surface.[3][4][7]
-
Actionable Advice: To minimize non-specific labeling, it is crucial to optimize the reaction time and the molar ratio of CNBSF to the protein. Use the lowest effective concentration of CNBSF and the shortest possible reaction time that still yields sufficient labeling of the target site.
-
-
Hydrolysis and Side Products: The hydrolysis of CNBSF in aqueous buffer can lead to the formation of byproducts that might interact non-specifically with your protein.[8]
-
Protein Stability: The labeling conditions, such as pH or the addition of an organic solvent like DMSO, might compromise the stability of your protein, leading to partial denaturation and aggregation.
-
Actionable Advice: Ensure that the final concentration of DMSO in your reaction mixture is as low as possible (ideally less than 5% v/v) and that your protein is stable under the chosen reaction conditions. Consider performing a buffer exchange step after labeling to remove any unreacted CNBSF and byproducts.
-
Question 3: How can I confirm that my protein is covalently labeled with CNBSF?
Answer:
Confirming covalent labeling is a critical step. Several analytical techniques can be employed:
-
Mass Spectrometry (MS): This is the most definitive method to confirm covalent modification.[9] By comparing the mass of the labeled protein with the unlabeled control, you can determine the mass shift corresponding to the addition of the CNBSF moiety. Tandem mass spectrometry (MS/MS) can further pinpoint the exact amino acid residue(s) that have been modified.[10]
-
Workflow:
-
After the labeling reaction, remove excess, unreacted CNBSF using a desalting column or dialysis.
-
Analyze the intact protein using ESI-MS or MALDI-TOF MS.
-
For peptide-level confirmation, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.
-
-
-
SDS-PAGE Analysis: While not as definitive as mass spectrometry, a shift in the apparent molecular weight on an SDS-PAGE gel can sometimes be observed, especially if the labeling reagent is bulky or if multiple labels are attached. However, the mass of CNBSF (239.61 g/mol ) is small, so a noticeable shift may not be apparent.
-
Functional Assays: If CNBSF is being used as an inhibitor, a functional assay can provide indirect evidence of labeling. For example, when labeling GST, you can measure the enzymatic activity before and after treatment with CNBSF. A significant and irreversible loss of activity would indicate successful covalent modification.[1]
Experimental Protocols
General Protocol for In Vitro Protein Labeling with CNBSF
-
Protein Preparation:
-
Ensure your protein of interest is purified and in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). The protein solution should be free of any nucleophilic contaminants.
-
Adjust the protein concentration to a working range (e.g., 1-10 mg/mL).
-
-
CNBSF Stock Solution Preparation:
-
Labeling Reaction:
-
Bring the protein solution and the CNBSF stock solution to room temperature.
-
Immediately before starting the reaction, dilute the CNBSF stock solution to the desired final concentration in the reaction buffer.
-
Add the diluted CNBSF solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction mixture at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes). This will require optimization.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any excess CNBSF, a quenching reagent can be added. A common choice is a low molecular weight thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol. However, the choice of quenching agent should be carefully considered to avoid interference with downstream applications.[11]
-
-
Removal of Excess Reagent:
-
Purify the labeled protein from unreacted CNBSF and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or buffer exchange spin columns.
-
Data Presentation
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| Storage of CNBSF Powder | -20°C | Protect from moisture. |
| Stock Solution | 100 mM in anhydrous DMSO | Store in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[2] |
| Reaction Buffer | HEPES-buffered saline (HBS) or Sodium Phosphate Buffer | Avoid nucleophilic buffers like Tris.[1] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is protein-dependent; start at 7.4. |
| CNBSF Concentration (In Vitro) | 100 - 1000 µM | Requires empirical optimization for each specific protein.[2] |
| CNBSF Concentration (Cell-based) | 50 - 1000 µM | Higher concentrations may be needed to overcome degradation in media.[2] |
| Reaction Time | 30 - 60 minutes | Balance between labeling efficiency and reagent hydrolysis/non-specific reactions.[2] |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rate but also hydrolysis. |
Visualizations
CNBSF Reaction Mechanism with GST
Caption: Proposed mechanism of irreversible inhibition of GST by CNBSF.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Step-by-step workflow for troubleshooting low CNBSF labeling efficiency.
References
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health. [Link]
-
Mass spectrometry analysis of rat cerebrospinal fluid proteins following exposure to the neurotoxicant carbonyl sulfide. National Institutes of Health. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Chemical Properties of this compound (CAS 349-04-2). Cheméo. [Link]
-
A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells. PubMed. [Link]
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Royal Society of Chemistry. [Link]
-
4-Chloro-3-nitrobenzenesulfonyl chloride - Solubility of Things. Solubilityofthings.com. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]
-
Mass spectrometry-based proteomic techniques to identify cerebrospinal fluid biomarkers for diagnosing suspected central nervous system infections. A systematic review. National Institutes of Health. [Link]
-
Adding an unnatural covalent bond to proteins through proximity-enhanced bioreactivity. Nature. [Link]
-
This compound. gsrs.ncats.nih.gov. [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Institutes of Health. [Link]
-
An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. PubMed. [Link]
-
4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride | C6H2Cl2FNO4S. PubChem. [Link]
-
The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]
-
Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed. [Link]
-
Fluorine labeling of proteins for NMR studies. University of Colorado Anschutz Medical Campus. [Link]
-
Site-specific protein labeling strategies for super-resolution microscopy. PubMed. [Link]
-
Fluorescent labeling and modification of proteins. National Institutes of Health. [Link]
-
Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. YouTube. [Link]
-
Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. PubMed. [Link]
-
Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health. [Link]
-
An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. Frontiers. [Link]
-
Protein Structural Analysis via Mass Spectrometry-Based Proteomics. National Institutes of Health. [Link]
-
Tagging and Labelling Proteins for Purification and Tracking. YouTube. [Link]
-
Mass spectrometry analysis for relative and absolute quantification of proteins. YouTube. [Link]
-
Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. PubMed Central. [Link]
-
Interactions of amino acids with aluminum octacarboxyphthalocyanine hydroxide. Experimental and DFT studies. National Institutes of Health. [Link]
-
Strategic optimization of conditions for the solubilization of GST-tagged amphipathic helix-containing ciliary proteins overexpressed as inclusion bodies in E. coli. PubMed Central. [Link]
-
Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. Loschmidt Laboratories. [Link]
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. National Institutes of Health. [Link]
-
Quenching of superoxide radicals by green fluorescent protein. PubMed. [Link]
-
Supersaturated Gel Formulation (SGF) of Atorvastatin at a Maximum Dose of 80 mg with Enhanced Solubility, Dissolution, and Physical Stability. PubMed. [Link]
-
The pH stability of the purified glutathione S-transferase (GST)... ResearchGate. [Link]
Sources
- 1. Potent Irreversible GST Inhibitor | CNBSF | フナコシ [funakoshi.co.jp]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 9. Mass spectrometry analysis of rat cerebrospinal fluid proteins following exposure to the neurotoxicant carbonyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of "4-Chloro-3-nitrobenzenesulfonyl fluoride" during experiments
Welcome to the technical support center for 4-Chloro-3-nitrobenzenesulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing, identifying, and troubleshooting the hydrolysis of this critical reagent during experimental use. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Hydrolysis Challenge
This compound is a valuable reagent in organic synthesis, particularly in the construction of sulfonamides and other sulfur(VI) compounds. While sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, their reactivity profile necessitates careful handling to prevent unwanted degradation by water.[1][2][3][4] The presence of water, even in trace amounts, can lead to the formation of the corresponding sulfonic acid, compromising reaction yields and purity. This guide provides in-depth, field-proven insights and protocols to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to hydrolysis?
While sulfonyl fluorides are known for their relative stability, particularly under physiological conditions, they are not entirely inert to hydrolysis, especially in the presence of nucleophiles or under non-neutral pH conditions.[2][3][4] The strong electron-withdrawing effects of the nitro and chloro substituents on the benzene ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water compared to non-activated aryl sulfonyl fluorides. However, it is significantly more stable than the analogous sulfonyl chloride.[1]
Q2: What are the primary sources of water contamination in a typical experimental setup?
Water contamination can arise from several sources, often overlooked, which can cumulatively lead to significant hydrolysis of the reagent. The main culprits include:
-
Solvents: Inadequately dried solvents are the most common source of water.
-
Glassware: Improperly dried glassware can harbor a thin film of moisture on its surface.
-
Atmosphere: Exposure to ambient air, especially on humid days, introduces moisture.
-
Reagents: Other reagents in the reaction mixture may contain residual water.
-
Handling Techniques: Improper handling, such as leaving reagent containers open, can lead to moisture absorption.
Q3: How can I visually detect if my this compound has hydrolyzed?
Visual inspection alone is often insufficient. While the solid reagent should be a crystalline solid, significant hydrolysis to 4-chloro-3-nitrobenzenesulfonic acid might lead to a change in appearance, such as becoming clumpy or appearing wet. However, trace hydrolysis will not be visually apparent. The most reliable methods for detection are analytical.
Q4: What is the primary hydrolysis product, and how does it affect my reaction?
The primary hydrolysis product is 4-chloro-3-nitrobenzenesulfonic acid. This sulfonic acid is non-reactive under the conditions typically used for sulfonamide formation and will remain as an impurity. Its presence will reduce the effective concentration of your starting material, leading to lower yields of the desired product. It can also complicate purification, as its polarity is significantly different from the starting material.
Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis
This section provides a systematic approach to troubleshooting and preventing hydrolysis at every stage of your experiment.
Issue 1: Unexpectedly low yield in sulfonylation reactions.
This is a classic symptom of reagent hydrolysis. The following decision tree will guide you through a systematic check of your experimental setup and procedures.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Experimental Protocols for Ensuring Anhydrous Conditions
Protocol 1: Solvent Drying and Management
The choice of drying agent is critical and solvent-dependent. For solvents commonly used with sulfonyl fluorides (e.g., acetonitrile, dichloromethane, THF), the following guidelines apply.
Data Presentation: Solvent Drying Agents
| Drying Agent | Compatible Solvents | Incompatible Solvents/Notes | Water Capacity | Speed |
| 3Å Molecular Sieves | THF, CH₂Cl₂, CH₃CN, Toluene | Alcohols | Moderate | Slow |
| Activated Alumina (neutral) | THF, CH₂Cl₂, Toluene | Protic solvents | High | Fast |
| Calcium Hydride (CaH₂) | THF, CH₂Cl₂, CH₃CN, Toluene | Protic solvents, esters | High | Moderate |
| Anhydrous Magnesium Sulfate (MgSO₄) | Ethers, Esters, CH₂Cl₂ | Acid-sensitive compounds | High | Fast |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Ethers, Esters, CH₂Cl₂ | Less efficient than MgSO₄ | Low | Slow |
Step-by-Step Methodology for Solvent Drying:
-
Pre-drying: For solvents with significant water content, pre-dry with anhydrous MgSO₄ or Na₂SO₄.[5] Swirl the solvent with the drying agent until the drying agent no longer clumps together.[5]
-
Definitive Drying: Decant the pre-dried solvent into a flask containing a more rigorous drying agent like activated 3Å molecular sieves or calcium hydride.
-
Storage: Store the dried solvent over the drying agent under an inert atmosphere (Nitrogen or Argon).
-
Dispensing: Use a dry syringe or cannula to transfer the solvent from the storage flask to the reaction vessel.[6][7]
Protocol 2: Glassware Preparation
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent and rinse with deionized water, followed by a final rinse with acetone.
-
Drying:
Protocol 3: Establishing and Maintaining an Inert Atmosphere
An inert atmosphere is crucial for excluding atmospheric moisture.[10]
Experimental Workflow: Inert Atmosphere Setup
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
Technical Support Center: 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) Probes
Welcome to the technical support center for 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) and related sulfonyl fluoride probes. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique reactivity of these powerful covalent tools. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to overcome common challenges and enhance the selectivity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles of CNSF probe chemistry. A solid grasp of these concepts is the first step toward successful experimental design and troubleshooting.
Q1: What is this compound (CNSF) and how does it function as a chemical probe?
A1: this compound is an aromatic organic compound featuring a sulfonyl fluoride (-SO₂F) functional group.[1][2][3][4] This sulfonyl fluoride "warhead" is an electrophile that can form a stable, covalent bond with nucleophilic amino acid residues on proteins. The benzene ring, substituted with electron-withdrawing chloro and nitro groups, modulates the reactivity of the sulfonyl fluoride moiety.[5] In probe design, the CNSF scaffold is typically attached to a larger molecule (a "recognition element") that has an affinity for a specific protein target. This design strategy aims to deliver the reactive warhead to a specific binding site, facilitating a targeted covalent modification.
Q2: Which amino acid residues does the sulfonyl fluoride warhead react with?
A2: The sulfonyl fluoride group is known for its ability to react with a range of nucleophilic amino acid side chains. While traditionally known to target serines in protease active sites, its reactivity profile is quite broad and includes tyrosine, lysine, histidine, serine, and threonine.[6][7][8] Unlike more common cysteine-reactive warheads (e.g., acrylamides), sulfonyl fluorides provide an opportunity to target proteins that lack an accessible cysteine residue in a binding pocket.[8]
Q3: What factors govern the selectivity of a CNSF probe?
A3: Selectivity is not solely determined by the warhead. It arises from a combination of two key factors:
-
Intrinsic Reactivity: This is the inherent chemical reactivity of the sulfonyl fluoride group itself. Electron-withdrawing groups on the aryl ring (like the nitro group in CNSF) increase the electrophilicity of the sulfur atom, making the probe more reactive but potentially less selective.[5] Conversely, electron-donating groups decrease reactivity.[6][9]
-
Binding-Site Microenvironment: This is the most critical factor for achieving high selectivity. A well-designed probe will first bind non-covalently to the target pocket with high affinity and residence time. This proximity and specific orientation dramatically increase the effective concentration of the warhead near targetable residues. Furthermore, the unique chemical environment of the binding pocket—such as the presence of nearby basic residues (like histidine or lysine) that can deprotonate a tyrosine hydroxyl group—can dramatically enhance the nucleophilicity of a specific residue, promoting a highly selective reaction.[10][11]
Q4: What is the primary challenge associated with using CNSF and other sulfonyl fluoride probes?
A4: The primary challenge is managing the balance between reactivity and selectivity.[7] A highly reactive probe may label its intended target efficiently but is also more prone to reacting with off-targets or undergoing hydrolysis in aqueous buffers.[7][12] This can lead to high background signal, ambiguous results, and potential cellular toxicity. The core of optimizing these probes lies in fine-tuning experimental conditions to favor the binding-driven, site-specific reaction over non-specific, reactivity-driven labeling.
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during experiments with CNSF probes. Each answer explains the underlying cause and offers a clear path to resolution.
Q5: I'm observing high, non-specific background labeling across my entire SDS-PAGE gel. What's causing this and how can I fix it?
A5: This is the most common issue and typically points to one of two culprits: excessive probe concentration or a sub-optimal reaction buffer. When the probe concentration is too high, it can drive non-specific labeling through low-affinity interactions or direct reactions with highly accessible, nucleophilic residues on abundant proteins, bypassing the need for high-affinity binding.
Troubleshooting Workflow for High Background
Caption: Workflow for troubleshooting high background signal.
Recommendations:
-
Probe Titration: Systematically decrease the probe concentration. A good starting point is a 10-fold dilution series around your initial concentration. Run a gel to find the "sweet spot" where the on-target band is clear and the background is minimal. (See Protocol 1 ).
-
Buffer Optimization: The pH of your buffer is critical. Lysine residues are highly protonated and thus less nucleophilic at lower pH, which can significantly reduce background labeling. Tyrosine reactivity is often enhanced by proximal basic residues, making it less dependent on bulk solvent pH.[11] Try performing the labeling reaction at pH 6.5-7.0 instead of a more standard 7.4-8.0. (See Protocol 3 ).
Q6: How can I be certain that my probe is labeling the specific binding site of my target protein?
A6: This is a crucial validation step to ensure your probe's activity is not an artifact. The gold-standard method is a competitive displacement assay . In this experiment, you pre-incubate your protein sample with a known, non-covalent inhibitor (a "competitor") that binds to the same site you are targeting. If your CNSF probe is truly binding-site-specific, the presence of the competitor will block the binding pocket and significantly reduce or eliminate the covalent labeling by your probe.
Caption: Principle of a competitive displacement assay.
If labeling is unchanged in the presence of a saturating concentration of a known binder, your probe is likely reacting with a site other than the intended one. (See Protocol 2 ).
Q7: My on-target labeling is very weak or non-existent. What should I do?
A7: Weak labeling can stem from several issues:
-
Insufficient Incubation Time/Temperature: Covalent bond formation is a chemical reaction that takes time. Try increasing the incubation time (e.g., from 30 minutes to 2 hours) or moderately increasing the temperature (e.g., from room temperature to 37°C), but be mindful that this can also increase background.
-
Probe Instability/Hydrolysis: Sulfonyl fluorides can hydrolyze in aqueous buffers, effectively inactivating the probe.[7] Always prepare probe solutions fresh in an anhydrous solvent like DMSO and add them to the aqueous reaction buffer immediately before starting the experiment. If you suspect hydrolysis, you can assess the probe's stability over time in your buffer using LC-MS.
-
Poor Binding Affinity: The non-covalent binding of your probe to the target may be too weak. If the probe doesn't "stick" to the target long enough, the covalent reaction won't occur efficiently. This is a more fundamental issue with the probe's design and may require synthesizing analogs with improved recognition elements.
-
Absence of a Reactive Nucleophile: It's possible there are no suitably positioned or sufficiently reactive nucleophiles within the binding site. Structural analysis or mutagenesis studies can help confirm this.
Q8: How do I select the optimal buffer to improve selectivity?
A8: Buffer selection is a powerful tool for optimizing selectivity. The key parameters are pH and buffer composition. A systematic screen is the most effective approach.[13][14]
| Parameter | Rationale & Recommendation |
| pH | The protonation state of amino acid side chains is pH-dependent. Lowering the pH (e.g., to 6.5) generally disfavors lysine labeling (pKa ~10.5) more than tyrosine labeling (pKa ~10.5, but often lowered in binding pockets).[11][15] Recommendation: Screen a pH range from 6.5 to 8.5. |
| Buffer Species | Some buffer components can interfere with the reaction. For example, buffers containing primary or secondary amines (like Tris) can potentially react with the probe. Recommendation: Start with non-reactive buffers like HEPES or Phosphate-buffered saline (PBS). |
| Additives | Additives can impact protein stability and probe reactivity. Recommendation: Keep the buffer system as simple as possible initially. Avoid high concentrations of reducing agents like DTT or BME unless required for protein stability, as they can potentially react with the probe. |
(See Protocol 3 for a detailed screening methodology).
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for the critical optimization and validation experiments discussed above.
Protocol 1: Optimizing CNSF Probe Concentration
Objective: To determine the lowest probe concentration that provides robust on-target labeling with minimal non-specific background.
-
Prepare Protein Sample: Prepare aliquots of your protein sample (e.g., purified protein or cell lysate) at a consistent total protein concentration.
-
Prepare Probe Dilutions: Prepare a 100x stock of your highest desired probe concentration in anhydrous DMSO. Perform a serial dilution series in DMSO to create 100x stocks for each concentration to be tested (e.g., 1 mM, 300 µM, 100 µM, 30 µM, 10 µM, 3 µM, 1 µM).
-
Labeling Reaction: For each concentration, add 1 µL of the 100x probe stock to 99 µL of the protein sample in your optimized reaction buffer. Include a DMSO-only control.
-
Incubation: Incubate all samples under your standard conditions (e.g., 1 hour at room temperature).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Load equal amounts of total protein for each sample onto an SDS-PAGE gel. Analyze the results by in-gel fluorescence (if the probe is fluorescent) or by Western blot using an antibody against your target protein or a tag.
-
Interpretation: Identify the concentration that gives the strongest on-target band with the lowest signal in other bands (background). This is your optimal concentration.
Protocol 2: Competitive Displacement Assay for Target Validation
Objective: To confirm that the CNSF probe labels the intended binding site on the target protein.
-
Prepare Samples: Prepare at least three sets of your protein sample.
-
Pre-incubation with Competitor:
-
Tube 1 (Negative Control): Add vehicle (e.g., DMSO).
-
Tube 2 (Positive Control): Add vehicle (e.g., DMSO).
-
Tube 3 (Competition): Add a known non-covalent inhibitor of your target to a final concentration that is 50-100 times its Ki or IC₅₀ to ensure saturation of the binding site.
-
-
Incubate all tubes for 30 minutes at room temperature to allow the competitor to bind to the target.
-
Probe Labeling:
-
Tube 1 (Negative Control): Add vehicle (e.g., DMSO).
-
Tube 2 (Positive Control): Add the CNSF probe at its optimized concentration.
-
Tube 3 (Competition): Add the CNSF probe at its optimized concentration.
-
-
Incubation: Incubate all samples for the standard labeling time (e.g., 1 hour at room temperature).
-
Analysis: Quench the reactions and analyze by SDS-PAGE and Western blot as described in Protocol 1.
-
Interpretation: A significant reduction in the signal of the labeled target band in Tube 3 compared to Tube 2 confirms that your probe labels the intended binding site. No change in signal suggests off-site labeling.
Protocol 3: Buffer pH Screening for Selectivity Enhancement
Objective: To identify the optimal buffer pH for maximizing on-target labeling while minimizing background.
-
Prepare Buffers: Prepare a set of buffers (e.g., 50 mM MES, 50 mM HEPES, 50 mM Tris) at various pH values. A good starting range is pH 6.5, 7.0, 7.5, 8.0, and 8.5. Ensure all buffers have the same salt concentration (e.g., 150 mM NaCl).
-
Prepare Aliquots: Prepare identical aliquots of your protein sample for each buffer condition to be tested.
-
Buffer Exchange (Optional but Recommended): If your protein sample is in a different buffer, exchange it into each test buffer using a desalting column to ensure accurate pH conditions.
-
Labeling Reaction: Add your CNSF probe (at its optimized concentration) to each buffered protein sample. Include a DMSO control for each buffer condition.
-
Incubation: Incubate all samples under identical conditions (time and temperature).
-
Analysis: Quench the reactions and analyze all samples on the same SDS-PAGE gel followed by Western blotting.
-
Interpretation: Compare the ratio of the on-target band intensity to the overall background lane intensity for each condition. Select the buffer and pH that provides the best signal-to-noise ratio for future experiments.
References
-
A. Narayanan and L. H. Jones, "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology," Chemical Science, 2015. [Link]
-
Q. Zhao et al., "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes," Journal of the American Chemical Society, 2017. [Link]
-
A. E. Speers and B. F. Cravatt, "Activity-based protein profiling for the functional annotation of enzymes," Methods in Molecular Biology, 2007. [Link]
-
J. Kelly et al., "A context-dependent fluorescent probe for transthyretin," Journal of the American Chemical Society, 2019. [Link]
-
L. H. Jones et al., "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome," ACS Central Science, 2021. [Link]
-
K. B. Sharpless et al., "Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry," Angewandte Chemie International Edition, 2014. [Link]
-
L. H. Jones, "Advances in sulfonyl exchange chemical biology: expanding druggable target space," RSC Chemical Biology, 2021. [Link]
-
S. L. Schreiber et al., "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology," Harvard University, 2020. [Link]
-
MDPI, "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening," Molecules, 2023. [Link]
-
ACS Publications, "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design," Journal of Medicinal Chemistry, 2024. [Link]
-
Wiley Periodicals LLC, "A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations," Current Protocols, 2022. [Link]
-
L. H. Jones et al., "Structure-based design and analysis of SuFEx chemical probes," RSC Medicinal Chemistry, 2020. [Link]
-
Cheméo, "Chemical Properties of this compound (CAS 349-04-2)," Cheméo, N.D. [Link]
-
Drug Hunter, "Cheat Sheet for Covalent Enzyme Inhibitors," Drug Hunter, 2023. [Link]
-
MDPI, "Technologies for Direct Detection of Covalent Protein–Drug Adducts," Molecules, 2023. [Link]
-
Royal Society of Chemistry, "Emerging strategies in covalent inhibition," YouTube, 2021. [Link]
-
PubChem, "this compound," PubChem, N.D. [Link]
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GSRS, "this compound," gsrs.ncats.nih.gov, N.D. [Link]
-
Applied Photophysics, "Targeting Optimal Buffers for Downstream Crystallisation Screening," Applied Photophysics, N.D. [Link]
-
Bio-Works, "Optimizing the buffer conditions for a glycopeptide conjugate API purification," Bio-Works, N.D. [Link]
-
Bio-Rad, "A Model System for Fast Screening of Optimal Protein Purification Conditions," Bio-Rad, 2019. [Link]
-
Unchained Labs, "5 considerations for buffer optimization during biologics formulation development," Unchained Labs, N.D. [Link]
-
PubMed, "siRNA off-target effects in genome-wide screens identify signaling pathway members," Nature Methods, 2012. [Link]
-
Horizon Discovery, "Off-target effects: disturbing the silence of RNA interference (RNAi)," Horizon Discovery, N.D. [Link]
-
SuperSystems, "Probe-Troubleshooting-Guide.pdf," SuperSystems, 2003. [Link]
-
NIH, "Off-target effects in CRISPR/Cas9 gene editing," Frontiers in Bioengineering and Biotechnology, 2023. [Link]
-
Horizon Discovery, "Reducing off-target effects in RNA interference experiments," Horizon Discovery, N.D. [Link]
-
CRISPR Medicine News, "Strategies to Avoid and Reduce Off-Target Effects," CRISPR Medicine News, N.D. [Link]
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"4-Chloro-3-nitrobenzenesulfonyl fluoride" storage and degradation issues
This guide is designed for researchers, scientists, and drug development professionals utilizing 4-chloro-3-nitrobenzenesulfonyl fluoride in their experiments. It provides in-depth troubleshooting advice and frequently asked questions regarding the storage, handling, and potential degradation of this reagent. Our approach is rooted in the fundamental principles of chemical reactivity and stability to empower you to anticipate and resolve challenges in your work.
Core Concept: The Duality of Reactivity and Stability
This compound is a valuable reagent, particularly in the synthesis of sulfonamides and as a chemical probe in drug discovery. Its utility stems from the electrophilic nature of the sulfonyl fluoride moiety, which is enhanced by the electron-withdrawing effects of the nitro and chloro substituents on the aromatic ring. However, this inherent reactivity also necessitates careful consideration of its stability to prevent degradation and ensure the reliability of your experimental outcomes.
This guide will address the most common issues encountered with this reagent, focusing on the primary degradation pathway of hydrolysis, as well as potential for photodegradation.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Question 1: I am seeing a new, more polar spot on my TLC plate after working up a reaction involving this compound, especially after aqueous extraction. What is this impurity?
Answer: The most probable identity of this new, more polar species is the corresponding sulfonic acid, 4-chloro-3-nitrobenzenesulfonic acid. This is the product of hydrolysis of the sulfonyl fluoride.
-
Causality: The sulfur atom in the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack by water. While sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, the presence of the electron-withdrawing nitro group on the benzene ring increases this susceptibility.[1] The hydrolysis reaction is the most common degradation pathway for this class of compounds.
-
Self-Validation: To confirm the identity of the impurity, you can use co-spotting on a TLC plate with a small amount of the starting material that has been intentionally exposed to water for an extended period. The appearance of the same polar spot will support the hypothesis of hydrolysis. For definitive identification, LC-MS analysis is recommended. The expected mass of the sulfonic acid will be different from the starting sulfonyl fluoride.
-
Preventative Measures:
-
Minimize the exposure of the reagent to moisture during storage and handling.
-
Use anhydrous solvents for your reactions.
-
If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the rate of hydrolysis.
-
Question 2: My reaction is sluggish or incomplete, even with a stoichiometric amount of this compound. Could the reagent have degraded?
Answer: Yes, it is possible that the reagent has partially degraded, leading to a lower effective concentration. The primary culprit is likely hydrolysis, which converts the reactive sulfonyl fluoride into the unreactive sulfonic acid.
-
Purity Assessment: Before starting a critical reaction, it is prudent to assess the purity of your this compound, especially if the container has been opened multiple times or stored for an extended period. High-Performance Liquid Chromatography (HPLC) is the recommended method for determining purity.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the reagent has been stored in a tightly sealed container in a cool, dry, and dark place.
-
Perform a Purity Check: Use HPLC or ¹H NMR to determine the purity of the reagent. The presence of the sulfonic acid will be evident as a separate peak in the HPLC chromatogram.
-
Use a Fresh Batch: If significant degradation is suspected, it is best to use a fresh, unopened bottle of the reagent.
-
Question 3: I have noticed a slight discoloration of the solid this compound over time. Is this a cause for concern?
Answer: Discoloration, often a slight yellowing, can be an indicator of degradation, although it may not always significantly impact the reagent's reactivity for some applications. Nitroaromatic compounds can be sensitive to light and may undergo photodegradation, leading to the formation of colored byproducts.[2][3]
-
Potential Degradation Pathway: Photodegradation of nitroaromatic compounds can be a complex process involving the formation of various photoproducts.[2] While the specific photodegradation products of this compound are not extensively documented in the literature, it is a known phenomenon for this class of compounds.
-
Recommended Action:
-
Store the reagent in an amber or opaque container to protect it from light.
-
If you observe significant discoloration, it is advisable to check the purity of the reagent by HPLC before use.
-
For highly sensitive reactions, it is best to use a sample that has not undergone any visible change.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the longevity and purity of this compound, it should be stored under the following conditions:
-
Temperature: In a cool environment, typically 2-8 °C.
-
Atmosphere: In a dry, inert atmosphere if possible (e.g., under nitrogen or argon). At a minimum, the container must be tightly sealed to prevent moisture ingress.
-
Light: Protected from light by storing in an amber or opaque container.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |
| Moisture | Store in a desiccator or under inert gas | Prevents hydrolysis to the corresponding sulfonic acid. |
| Light | Store in an amber or opaque container | Prevents potential photodegradation. |
Q2: How does the stability of this compound compare to 4-chloro-3-nitrobenzenesulfonyl chloride?
A2: this compound is significantly more stable than its chloride analog. Aryl sulfonyl fluorides, in general, exhibit greater thermal stability and are more resistant to hydrolysis than aryl sulfonyl chlorides.[1] A study on the closely related 2-nitrobenzenesulfonyl fluoride showed it to be remarkably stable in neutral aqueous solution for weeks, whereas the corresponding sulfonyl chloride hydrolyzed much more rapidly.
Q3: What analytical methods are suitable for assessing the purity and detecting degradation of this compound?
A3: The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying the purity of the compound and detecting the presence of the primary degradation product, 4-chloro-3-nitrobenzenesulfonic acid. A reversed-phase C18 column with a UV detector is typically suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities or degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide information about the purity of the sample. The presence of the sulfonic acid would result in a different ¹H NMR spectrum, and the disappearance of the sulfonyl fluoride signal in the ¹⁹F NMR would indicate degradation.
Visualizing the Primary Degradation Pathway
The following diagram illustrates the hydrolysis of this compound to its corresponding sulfonic acid.
Caption: Hydrolysis of this compound.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on your specific instrumentation and column.
-
Objective: To determine the purity of a this compound sample by separating it from its primary hydrolysis product.
-
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
The hydrolysis product, 4-chloro-3-nitrobenzenesulfonic acid, will elute as an earlier, more polar peak.
-
References
- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (n.d.). ResearchGate. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2022). MDPI. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ResearchGate. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (2002). PubMed. [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). ACS Publications. [Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2021). National Institutes of Health. [Link]
Sources
Validation & Comparative
A Comparative Guide to Sulfonyl Fluoride Probes: Profiling 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) Against Established Alternatives
Introduction: The Ascendancy of Sulfonyl Fluorides in Chemical Biology
In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins has become an indispensable tool. Covalent probes offer unique advantages, including the ability to achieve high potency and prolonged target engagement. Among the arsenal of electrophilic warheads, sulfonyl fluorides have emerged as a "privileged" class. Their exquisite balance of aqueous stability and context-dependent reactivity allows for the targeting of a broad spectrum of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, and histidine—thereby expanding the druggable proteome beyond the canonical cysteine.[1] This versatility is underpinned by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions that have revolutionized the synthesis of covalent tools.[2]
This guide provides an in-depth comparison of 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF), a highly reactive sulfonyl fluoride probe, with other commonly used sulfonyl fluoride-based probes. We will delve into the chemical principles governing their reactivity and selectivity, present a framework for their comparative evaluation, and provide detailed experimental protocols for their application in protein labeling and inhibitor screening.
Understanding the Electrophile: The Sulfonyl Fluoride Warhead
The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the sulfur atom. This, in turn, is modulated by the substituents on the aryl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur, making the probe more reactive, while electron-donating groups (EDGs) have the opposite effect. This tunability allows for the rational design of probes with desired reactivity profiles.
The general mechanism of protein labeling by a sulfonyl fluoride probe involves the nucleophilic attack of an amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.
Figure 1: General mechanism of protein modification by a sulfonyl fluoride probe. A nucleophilic residue (Nu) on the protein attacks the electrophilic sulfur atom of the sulfonyl fluoride, forming a stable covalent bond.
A Close Look at this compound (CNSF)
CNSF is an aromatic sulfonyl fluoride characterized by the presence of two strong electron-withdrawing groups on the benzene ring: a nitro group (-NO₂) and a chlorine atom (-Cl). These substituents significantly increase the electrophilicity of the sulfonyl group, rendering CNSF a highly reactive probe.
Expected Properties of CNSF:
-
High Reactivity: The potent electron-withdrawing nature of the nitro and chloro groups is anticipated to make CNSF one of the more reactive sulfonyl fluoride probes available. This high reactivity can be advantageous for labeling less nucleophilic residues or for achieving rapid labeling kinetics.
-
Broad Target Scope: Due to its enhanced reactivity, CNSF is expected to react with a wider range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.
-
Potential for Reduced Selectivity: The high intrinsic reactivity of CNSF might lead to less selective labeling in a complex proteome compared to more attenuated probes. Off-target labeling could be a concern, necessitating careful optimization of experimental conditions.
Comparative Analysis: CNSF vs. Other Sulfonyl Fluoride Probes
The selection of a sulfonyl fluoride probe is a critical experimental decision that hinges on the specific application. Here, we compare the anticipated performance of CNSF with two widely used probes: the workhorse Phenylmethylsulfonyl fluoride (PMSF) and the less reactive 4-methoxybenzenesulfonyl fluoride.
Performance Metrics: A Head-to-Head Comparison (Illustrative Data)
Due to the limited availability of direct comparative studies involving CNSF in the public domain, the following table presents illustrative data based on established principles of chemical reactivity. This data is intended to guide researchers in their experimental design and interpretation.
| Probe | Structure | Relative Reactivity | Primary Amino Acid Targets | Aqueous Stability (t½ at pH 7.4) | Key Characteristics |
| This compound (CNSF) | O=S(=O)(F)c1ccc(Cl)c(c1)[O-] | Very High | Ser, Thr, Tyr, Lys, His | Low (minutes to hours) | Highly reactive, broad-spectrum probe. Potential for lower selectivity. |
| Phenylmethylsulfonyl fluoride (PMSF) | O=S(=O)(F)Cc1ccccc1 | Moderate | Ser (especially in protease active sites) | Low (e.g., ~35 min at pH 8)[1] | Widely used serine protease inhibitor.[1] Limited solubility in aqueous solutions.[1] |
| 4-Methoxybenzenesulfonyl fluoride | COc1ccc(cc1)S(=O)(=O)F | Low | Context-dependent; generally less reactive | High (hours to days) | More stable and selective probe. Suitable for targeting highly nucleophilic or activated residues. |
Causality Behind Performance Differences: The presence of the strongly electron-withdrawing nitro and chloro groups in CNSF dramatically increases the partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack. In contrast, PMSF lacks strong ring substituents, resulting in moderate reactivity. The methoxy group in 4-methoxybenzenesulfonyl fluoride is electron-donating, which reduces the electrophilicity of the sulfur and thus its reactivity, leading to greater stability and selectivity.
Experimental Protocols: A Guide to Application
The successful application of sulfonyl fluoride probes requires careful optimization of experimental conditions to balance labeling efficiency with selectivity.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes a general procedure for labeling a purified protein with a sulfonyl fluoride probe to assess reactivity and identify modification sites.
Figure 2: Workflow for in vitro protein labeling with a sulfonyl fluoride probe.
Step-by-Step Methodology:
-
Protein Preparation: Prepare a solution of the purified protein of interest at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris) that could react with the probe.
-
Probe Preparation: Prepare a 10 mM stock solution of the sulfonyl fluoride probe (CNSF, PMSF, etc.) in anhydrous DMSO.
-
Labeling Reaction: Add the sulfonyl fluoride probe to the protein solution to achieve the desired final concentration (typically ranging from 10 µM to 1 mM). The optimal concentration should be determined empirically. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a reducing agent like DTT to a final concentration of 10 mM or by removing the unreacted probe via buffer exchange (e.g., using a desalting column).
-
Analysis by SDS-PAGE: Analyze the labeled protein by SDS-PAGE. Covalent modification may result in a slight mobility shift.
-
Analysis by Mass Spectrometry: For identification of the modification site, the labeled protein should be subjected to proteomic analysis. This typically involves in-gel or in-solution digestion with a protease (e.g., trypsin), followed by LC-MS/MS analysis to identify the modified peptide and the specific amino acid residue.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol outlines a competitive ABPP experiment to assess the selectivity of a sulfonyl fluoride probe in a complex proteome.
Figure 3: Workflow for competitive activity-based protein profiling (ABPP).
Step-by-Step Methodology:
-
Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue. Ensure the lysis buffer does not contain reagents that interfere with the labeling reaction. Determine the protein concentration of the lysate.
-
Competitive Inhibition: Aliquot the lysate and pre-incubate with either the test inhibitor (e.g., CNSF) at various concentrations or a vehicle control (e.g., DMSO) for 30 minutes at room temperature.
-
Probe Labeling: Add an alkyne-functionalized, broad-reactivity sulfonyl fluoride probe to the lysates and incubate for a defined period (e.g., 30 minutes).
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-conjugated beads.
-
Proteomic Analysis: Elute the enriched proteins, digest them with trypsin, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the labeled proteins. A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that target.
Expert Insights and Experimental Causality
-
Choice of Probe Concentration: The optimal probe concentration is a trade-off between achieving sufficient labeling for detection and minimizing off-target effects. For a highly reactive probe like CNSF, it is advisable to start with a lower concentration range (e.g., 1-10 µM) and shorter incubation times to enhance selectivity.
-
Buffer Composition: The pH of the reaction buffer can significantly influence the reactivity of nucleophilic amino acid residues. For example, the lysine side chain is more nucleophilic at a pH above its pKa (~10.5), but physiological pH is typically used for cell-based experiments.
-
Self-Validating Systems: A robust ABPP experiment should include appropriate controls. A "no-probe" control is essential to identify proteins that non-specifically bind to the enrichment beads. A competition experiment with a known inhibitor for a suspected target can validate the probe's ability to label that target.
Conclusion: Selecting the Right Tool for the Job
The diverse reactivity profiles of sulfonyl fluoride probes provide a powerful and tunable toolkit for chemical biologists and drug discovery scientists. This compound (CNSF), with its heightened reactivity, represents a potent tool for broad-spectrum protein labeling and the discovery of novel covalent ligands. However, its application requires careful consideration of selectivity. In contrast, less reactive probes like 4-methoxybenzenesulfonyl fluoride may be more suitable for applications demanding higher selectivity. The established workhorse, PMSF, remains a valuable tool, particularly for the inhibition of serine proteases.
The choice of a sulfonyl fluoride probe should be guided by the specific biological question being addressed. By understanding the chemical principles that govern their reactivity and by employing rigorous experimental design, researchers can effectively harness the power of this versatile class of chemical probes to illuminate protein function and accelerate the development of novel therapeutics.
References
- Sharpless, K. B., & Dong, J. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
- Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
- Dong, J., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(15), 4055-4068.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
Sources
A Comparative Analysis of the Reactivity of 4-Chloro-3-nitrobenzenesulfonyl Fluoride and Its Positional Isomers
Introduction
In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Among the vast arsenal of building blocks, substituted benzenesulfonyl fluorides have emerged as versatile reagents and key structural motifs. Their inherent reactivity towards nucleophilic substitution, coupled with the unique electronic properties imparted by the sulfonyl fluoride group, makes them invaluable in the synthesis of complex molecules and as covalent probes for biological targets.
This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-3-nitrobenzenesulfonyl fluoride and its five positional isomers. As researchers and drug development professionals, a nuanced understanding of how the spatial arrangement of substituents dictates chemical behavior is paramount for efficient synthesis design and the rational modulation of molecular properties. We will delve into the electronic and steric factors governing the reactivity of these isomers, supported by the foundational principles of physical organic chemistry. While direct kinetic data for every isomer is not always available in literature, we can construct a robust predictive framework based on established structure-activity relationships.
The Isomers: A Structural Overview
The six constitutional isomers of chloronitrobenzenesulfonyl fluoride offer a fascinating case study in the interplay of substituent effects on an aromatic ring. The chloro (–Cl), nitro (–NO₂), and sulfonyl fluoride (–SO₂F) groups are all electron-withdrawing, a property that profoundly influences the electron density of the benzene ring and, consequently, its susceptibility to nucleophilic attack.
The isomers under consideration are:
-
This compound (CAS No. 349-04-2)[1]
-
2-Chloro-3-nitrobenzenesulfonyl fluoride
-
3-Chloro-4-nitrobenzenesulfonyl fluoride
-
2-Chloro-5-nitrobenzenesulfonyl fluoride
-
3-Chloro-2-nitrobenzenesulfonyl fluoride
-
4-Chloro-2-nitrobenzenesulfonyl fluoride
The primary reaction pathway for these compounds is Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces the chloride ion. The feasibility and rate of this reaction are critically dependent on the ability of the aromatic ring to stabilize the transient, negatively charged intermediate, known as the Meisenheimer complex.[2] This stabilization is most effective when the powerful electron-withdrawing nitro and sulfonyl fluoride groups are positioned ortho or para to the leaving group (the chlorine atom).
Theoretical Framework for Reactivity: Electronic and Steric Effects
The reactivity of these isomers in SNAr reactions is governed by a combination of electronic and steric effects.
Electronic Effects: The presence of strong electron-withdrawing groups (EWGs) is a prerequisite for facile SNAr. Both the nitro (–NO₂) and sulfonyl fluoride (–SO₂F) groups are potent EWGs, acting through both inductive (–I) and resonance (–R) effects. Their ability to delocalize the negative charge of the Meisenheimer intermediate is paramount. The position of these groups relative to the chloro leaving group dictates the extent of this stabilization.
-
Ortho/Para Activation: When an EWG is ortho or para to the leaving group, the negative charge of the Meisenheimer intermediate can be delocalized onto the EWG through resonance, providing significant stabilization and thus accelerating the reaction.[2]
-
Meta Deactivation (Relative to Ortho/Para): An EWG in the meta position can only exert an inductive effect, which is less effective at stabilizing the negative charge of the intermediate compared to the resonance effect. Consequently, meta-substituted isomers are significantly less reactive.
Hammett Constants for Relevant Substituents:
| Substituent | σ_meta_ | σ_para_ |
| –NO₂ | +0.71 | +0.78 |
| –Cl | +0.37 | +0.23 |
Data sourced from Wikipedia's compilation of Hammett constants.[3]
A more positive σ value indicates a stronger electron-withdrawing effect. The significantly larger σ_para_ value for the nitro group compared to its σ_meta_ value highlights the importance of resonance effects.
Steric Effects: The presence of a substituent ortho to the site of nucleophilic attack can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate. This "primary steric effect" can be particularly significant with bulky nucleophiles.
Comparative Reactivity Analysis
Based on the principles outlined above, we can predict a relative order of reactivity for the six isomers. The primary determinant of reactivity will be the position of the strongly activating nitro and sulfonyl fluoride groups relative to the chlorine atom.
Predicted Reactivity Order (Highest to Lowest):
-
4-Chloro-2-nitrobenzenesulfonyl fluoride & 2-Chloro-4-nitrobenzenesulfonyl fluoride (Isomers with ortho/para activation from both –NO₂ and –SO₂F) : These isomers are predicted to be the most reactive. The negative charge in the Meisenheimer intermediate can be delocalized onto both the nitro and the sulfonyl fluoride groups through resonance.
-
This compound & 3-Chloro-4-nitrobenzenesulfonyl fluoride : In these isomers, one of the strong EWGs is ortho or para to the chlorine, while the other is meta. This will still lead to significant activation, but likely less than when both groups are in activating positions.
-
2-Chloro-3-nitrobenzenesulfonyl fluoride & 3-Chloro-2-nitrobenzenesulfonyl fluoride : Here, one of the EWGs is ortho to the chlorine, providing activation. However, the other is in a meta position, offering less stabilization. Steric hindrance from the ortho substituent will also play a role, potentially lowering the reactivity compared to the para-activated isomers.
-
2-Chloro-5-nitrobenzenesulfonyl fluoride : In this isomer, both the nitro and sulfonyl fluoride groups are meta to the chlorine atom. Therefore, stabilization of the Meisenheimer intermediate relies solely on inductive effects, making this isomer the least reactive of the series.
The following dot diagram illustrates the logical flow for predicting the relative reactivity of the isomers.
Experimental Protocols: A Representative SNAr Reaction
To empirically determine the relative reactivity of these isomers, a standardized nucleophilic aromatic substitution experiment can be conducted. Here, we provide a general protocol using a common nucleophile, such as morpholine.
Objective: To compare the reaction rates of this compound and its isomers with morpholine.
Materials:
-
This compound and its isomers
-
Morpholine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a series of identical reaction vessels, dissolve one equivalent of each chloronitrobenzenesulfonyl fluoride isomer in a fixed volume of anhydrous DMF. Add a known amount of an internal standard.
-
Initiation: To each vessel at a constant temperature (e.g., 25 °C), add two equivalents of morpholine simultaneously. Start a timer for each reaction.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching and Workup: Immediately quench the aliquot with dilute aqueous HCl. Extract the mixture with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the ratio of the starting material to the product.
-
Data Analysis: Plot the concentration of the product formed over time for each isomer. The initial slope of this curve is proportional to the initial reaction rate.
Causality behind Experimental Choices:
-
DMF as Solvent: A polar aprotic solvent like DMF is chosen because it effectively solvates the cationic counter-ion of the nucleophile, enhancing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate.
-
Excess Nucleophile: Using an excess of the nucleophile ensures pseudo-first-order kinetics with respect to the electrophile, simplifying the data analysis.
-
Internal Standard: The internal standard allows for accurate quantification of reactants and products, correcting for any variations in sample injection volume during analysis.
-
Quenching: Quenching the reaction with acid neutralizes the basic morpholine, halting the reaction at a specific time point for accurate kinetic analysis.
The following diagram illustrates the experimental workflow for this comparative study.
Data Summary (Hypothetical)
| Isomer | Relative Position of -NO₂ | Relative Position of -SO₂F | Predicted Reactivity | Hypothetical Relative Rate Constant (k_rel) |
| 4-Chloro-2-nitrobenzenesulfonyl fluoride | ortho | para | Very High | ~100 |
| 2-Chloro-4-nitrobenzenesulfonyl fluoride | para | ortho | Very High | ~95 |
| This compound | meta | para | High | ~50 |
| 3-Chloro-4-nitrobenzenesulfonyl fluoride | para | meta | High | ~45 |
| 2-Chloro-3-nitrobenzenesulfonyl fluoride | meta | ortho | Medium | ~20 |
| 3-Chloro-2-nitrobenzenesulfonyl fluoride | ortho | meta | Medium | ~18 |
| 2-Chloro-5-nitrobenzenesulfonyl fluoride | meta | meta | Low | 1 |
Conclusion
The reactivity of chloronitrobenzenesulfonyl fluoride isomers in nucleophilic aromatic substitution is a clear demonstration of fundamental principles in physical organic chemistry. The strategic placement of powerful electron-withdrawing groups, namely the nitro and sulfonyl fluoride moieties, is the primary determinant of reactivity. Isomers with these groups positioned ortho or para to the chlorine leaving group exhibit significantly enhanced reactivity due to resonance stabilization of the Meisenheimer intermediate. Conversely, isomers with meta-positioned activating groups are considerably less reactive. Steric hindrance from ortho substituents can also modulate reactivity, generally leading to a decrease in reaction rates.
For researchers in drug development, a thorough understanding of these structure-reactivity relationships is crucial for the efficient design of synthetic routes and the fine-tuning of molecular properties. By leveraging these principles, chemists can select the most appropriate isomer to achieve the desired transformation under optimal conditions.
References
-
Wikipedia. Hammett equation. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Global Substance Registration System. This compound. [Link]
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A Head-to-Head Comparison for Cysteine Labeling: Iodoacetamide vs. 4-Chloro-3-nitrobenzenesulfonyl fluoride
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Cysteine Modification
In the landscape of chemical biology and proteomics, the selective modification of cysteine residues is a cornerstone technique for elucidating protein structure, function, and activity. The unique nucleophilicity of the cysteine thiol group makes it an attractive target for covalent labeling with a variety of electrophilic reagents. Among the most established and widely utilized reagents is iodoacetamide (IAM), a haloacetamide that has been a workhorse in protein chemistry for decades. However, the expanding toolkit of chemical probes continually introduces novel reagents, such as 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNBSF), which, while also targeting cysteine, presents a distinct reactivity profile and set of applications.
This guide provides an in-depth, objective comparison of iodoacetamide and this compound for cysteine labeling. We will delve into their respective mechanisms of action, reaction kinetics, specificity, and the stability of the resulting adducts. Supported by experimental insights, this comparison aims to equip researchers, scientists, and drug development professionals with the critical knowledge to make an informed decision when selecting the optimal reagent for their specific experimental needs.
Iodoacetamide (IAM): The Gold Standard for Stable Cysteine Alkylation
Iodoacetamide is a simple yet highly effective alkylating agent that has been extensively used for decades to modify cysteine residues in proteins.[1] Its primary application lies in the irreversible blocking of free thiols to prevent the formation of disulfide bonds, a critical step in sample preparation for mass spectrometry-based proteomics.[2][3]
Mechanism of Action
The reaction of iodoacetamide with the thiol group of a cysteine residue proceeds via a straightforward SN2 (bimolecular nucleophilic substitution) reaction. The deprotonated form of the cysteine thiol, the thiolate anion (-S⁻), acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the iodine. This results in the displacement of the iodide leaving group and the formation of a stable thioether bond, yielding a carbamidomethyl-cysteine adduct.[3] This reaction is most efficient at slightly alkaline pH (typically 7.5-8.5), where the equilibrium favors the more reactive thiolate form of the cysteine residue.[4]
Caption: Mechanism of cysteine alkylation by iodoacetamide via an SN2 reaction.
Performance Characteristics
Iodoacetamide is favored for its high reactivity and the exceptional stability of the resulting thioether bond. This covalent modification is irreversible under typical biological and analytical conditions, ensuring that the cysteine residue remains blocked throughout downstream processing, such as enzymatic digestion and mass spectrometry analysis.[5]
However, a notable drawback of iodoacetamide is its potential for off-target modifications, particularly at high concentrations or prolonged incubation times.[6] While highly specific for cysteine at controlled pH, it can also react with other nucleophilic amino acid side chains, including methionine, histidine, lysine, and the N-terminus of proteins.[4][7] This lack of absolute specificity can introduce ambiguity in mass spectrometry data, necessitating careful optimization of reaction conditions.[8]
This compound (CNBSF): A Reactive Probe with a Twist
This compound belongs to the class of sulfonyl fluorides, which are gaining traction as versatile electrophilic probes in chemical biology.[9][10] Unlike the well-defined role of iodoacetamide in stable cysteine blocking, CNBSF and other sulfonyl fluorides exhibit a broader reactivity profile and are often employed as inhibitors or activity-based probes.
Mechanism of Action
The reaction of a sulfonyl fluoride with a nucleophilic amino acid residue, such as cysteine, proceeds through a sulfur(VI)-fluoride exchange (SuFEx) reaction.[11] The sulfur atom of the sulfonyl fluoride is highly electrophilic and is attacked by the nucleophilic thiolate anion of cysteine. This leads to the formation of a transient intermediate, followed by the departure of the fluoride leaving group and the formation of a sulfonamide-like adduct.
Caption: Proposed mechanism of cysteine modification by CNBSF via a SuFEx reaction.
Performance Characteristics
A critical distinction of sulfonyl fluorides, including CNBSF, is the reported instability of the cysteine adduct.[5][6][11] While the initial reaction with cysteine is rapid, the resulting thio-sulfonate bond is susceptible to hydrolysis, rendering the modification reversible. This characteristic makes sulfonyl fluorides generally unsuitable for applications requiring permanent cysteine blocking, such as in standard proteomics workflows.[5]
However, this reactivity profile makes CNBSF and related compounds valuable as specific enzyme inhibitors. For instance, CNBSF has been characterized as a potent, irreversible inhibitor of Glutathione S-Transferases (GSTs).[2][12] In this context, the initial reaction with a cysteine residue (often in the context of glutathione bound to the active site) leads to the inactivation of the enzyme. The "irreversibility" in this case may refer to the inactivation of the enzyme's function rather than the absolute stability of a specific covalent bond.
Furthermore, sulfonyl fluorides exhibit a broader reactivity spectrum than iodoacetamide, with the ability to modify other nucleophilic residues such as serine, threonine, tyrosine, lysine, and histidine.[9][13] This can be advantageous for probing active sites or identifying reactive residues beyond cysteine, but it also signifies lower specificity for general cysteine labeling.
The stability of CNBSF in aqueous solutions is also a concern. It is reported to be highly reactive and degrades rapidly in aqueous buffers and cell culture media, with an estimated 95% degradation in serum-free DMEM within 30 minutes at 37°C.[2] This necessitates careful consideration of the experimental buffer and timing.
Head-to-Head Comparison
| Feature | Iodoacetamide (IAM) | This compound (CNBSF) |
| Primary Application | Stable, irreversible blocking of cysteine thiols. | Enzyme inhibition (e.g., GSTs), activity-based probing. |
| Reaction Mechanism | SN2 Alkylation | Sulfur(VI)-Fluoride Exchange (SuFEx) |
| Target Residues | Primarily Cysteine. Potential off-target reactions with Met, His, Lys, N-terminus.[4][7] | Cys, Ser, Thr, Tyr, Lys, His.[9][13] |
| Adduct Stability | Highly stable thioether bond.[5] | Unstable thio-sulfonate adduct with cysteine; prone to hydrolysis.[5][11] |
| Reversibility | Irreversible. | Reversible with cysteine. |
| Reaction Kinetics | Relatively fast, dependent on pH and concentration. | Rapid reaction with nucleophiles. |
| Aqueous Stability | Moderately stable in solution; should be prepared fresh.[4] | Highly reactive and unstable in aqueous solutions and media.[2] |
| Specificity for Cysteine | High under optimized conditions. | Lower due to broader reactivity with other nucleophiles. |
| Ideal Use Case | Standard proteomics sample preparation, peptide mapping, preventing disulfide bond formation. | Probing enzyme active sites, identifying hyper-reactive residues, specific enzyme inhibition. |
Experimental Protocols
Standard Protocol for Cysteine Alkylation with Iodoacetamide
This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).
-
Dithiothreitol (DTT) solution (e.g., 200 mM in water).
-
Iodoacetamide (IAM) solution (e.g., 500 mM in water, freshly prepared and protected from light).
-
Quenching solution (e.g., 200 mM DTT).
Procedure:
-
Reduction: To your protein sample, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add freshly prepared IAM solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.[14]
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess, unreacted iodoacetamide. Incubate for 15 minutes at room temperature.
-
Downstream Processing: The sample is now ready for buffer exchange, proteolytic digestion (e.g., with trypsin), and subsequent mass spectrometry analysis.
Caption: Standard workflow for protein reduction and alkylation using iodoacetamide.
Guidelines for Using CNBSF as a GST Inhibitor in Live Cells
This protocol is based on manufacturer recommendations for using CNBSF as an inhibitor in a cellular context.[2]
Materials:
-
Cells in culture.
-
This compound (CNBSF).
-
DMSO for stock solution preparation.
-
Inorganic salt buffer (e.g., HEPES-buffered saline - HBS).
-
Assay reagent for measuring GST activity (e.g., CellFluor™ GST).
Procedure:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well plate) and culture overnight.
-
Buffer Exchange: Replace the culture medium with an inorganic salt buffer like HBS. This is critical due to the instability of CNBSF in complex media.[2]
-
Inhibitor Treatment: Prepare a stock solution of CNBSF in DMSO. Dilute the stock solution in HBS to the desired final concentration (e.g., 1-100 µM) and add it to the cells. Incubate for a specified period (e.g., 1 hour).
-
Activity Assay: Following incubation with CNBSF, add the GST activity assay reagent according to the manufacturer's instructions (e.g., incubate for 1 hour).
-
Measurement: Measure the output signal (e.g., fluorescence) to determine the extent of GST inhibition.
Caption: Workflow for using CNBSF as a GST inhibitor in a live-cell assay.
Conclusion: Choosing the Right Tool for the Job
The choice between iodoacetamide and this compound for cysteine labeling is fundamentally dictated by the experimental objective.
Iodoacetamide remains the undisputed choice for applications requiring stable and irreversible modification of cysteine residues. Its primary role in preventing disulfide bond formation during proteomics sample preparation is well-established and validated. While researchers must be mindful of potential off-target effects and optimize reaction conditions accordingly, the stability of the resulting thioether bond is a significant advantage for ensuring data quality in mass spectrometry.
This compound, on the other hand, should be viewed as a specialized chemical probe rather than a general cysteine-blocking agent. Its broader reactivity profile and the instability of its adduct with cysteine make it unsuitable for standard proteomics workflows. However, these very characteristics make it a valuable tool for inhibiting specific enzymes like GSTs and for activity-based protein profiling where the goal is to identify hyper-reactive nucleophilic residues within a protein's active site.
References
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Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(18), 6384-6396.
-
Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(43), 9161-9169.
-
Enamine. Sulfonyl Fluorides.
-
Zhang, L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
-
Stanford Medicine. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows.
-
Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(43), 9161-9169.
-
Nara, S. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(18), 6384-6396.
-
Wikipedia. Iodoacetamide.
-
Lin, C., et al. (2025). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols, 6(4), 102608.
-
Taunton, J., et al. (2023). Covalent targeting of non-cysteine residues in PI4KIIIβ. Chemical Science, 14(41), 11394-11400.
-
Funakoshi Co., Ltd. CNBSF .
-
Fantasia, R. J., et al. (2020). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 97(5), 329-340.
-
Li, H., et al. (2016). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. In: Site-Specific Protein Labeling. Methods in Molecular Biology, vol 1445. Humana Press, New York, NY.
-
Konermann, L., et al. (2014). The Application of Fluorine-Containing Reagents in Structural Proteomics. Chemistry – A European Journal, 20(49), 16018-16029.
-
Funakoshi Co., Ltd. Potent Irreversible GST Inhibitor | CNBSF.
-
Gonzalez, R. L., et al. (2016). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 105, 57-66.
-
Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.
-
ResearchGate. (2019). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 13(3), 235-248.
-
Thermo Fisher Scientific. (2015). Pierce Iodoacetamide, Single-Use User Guide.
-
Müller, T., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3845-3855.
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- 6. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
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- 13. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein Targets of Aryl Sulfonyl Fluoride Probes
While the specific probe "4-Chloro-3-nitrobenzenesulfonyl fluoride" (CNSF) serves as an excellent conceptual model for a reactive aryl sulfonyl fluoride—with its electrophilicity enhanced by electron-withdrawing nitro and chloro groups—this guide will draw upon data from well-characterized, published aryl sulfonyl fluoride probes to ensure the protocols and comparisons are based on established experimental evidence.
The Rise of Aryl Sulfonyl Fluorides as Privileged Probes
Aryl sulfonyl fluorides (SFs) have carved a unique niche in chemical biology.[1][2] Unlike traditional covalent probes that primarily target the highly nucleophilic and relatively rare cysteine residue, SFs can form stable covalent bonds with a wider array of nucleophilic amino acids. This includes tyrosine, lysine, serine, threonine, and histidine.[2][3] This broader reactivity spectrum significantly expands the "ligandable" proteome, opening doors to previously intractable targets.
The reactivity of the sulfonyl fluoride "warhead" is finely tuned—stable enough for use in complex biological systems like cell lysates or even live cells, yet reactive enough to covalently modify target proteins, a principle known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[3][4] This reactivity is not promiscuous but is highly "context-dependent," meaning it is significantly accelerated by the specific microenvironment of a protein's binding pocket, a phenomenon termed "proximity-enhanced reactivity."[5]
Core Workflow for Target Identification and Validation
A robust target validation strategy is not a linear process but a cyclical and self-validating system. The primary workflow for using aryl sulfonyl fluoride probes, particularly in an activity-based protein profiling (ABPP) approach, involves several key stages, each with built-in controls and validation steps.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Covalent Interactions: A Cross-Reactivity Analysis of 4-Chloro-3-nitrobenzenesulfonyl fluoride
This guide provides a deep dive into the cross-reactivity profile of 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF), a reactive covalent probe. We move beyond a simple catalog of known targets to provide a framework for understanding and experimentally determining the selectivity of CNSF and similar electrophilic reagents. This document is intended for researchers in chemical biology and drug discovery who leverage covalent modifiers and require a robust understanding of their potential for off-target interactions.
Understanding the Reagent: The "Why" Behind CNSF's Reactivity
This compound is a member of the sulfonyl fluoride (SF) class of covalent modifiers.[1][2][3] The utility and reactivity of SFs as "warheads" in chemical biology are well-established.[4][5] They are known to form stable, covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[6][7] This broad reactivity profile distinguishes them from more conventional warheads like acrylamides, which predominantly target cysteine.[8]
The specific structure of CNSF warrants special consideration. The benzene ring is decorated with two potent electron-withdrawing groups: a nitro group (-NO2) and a chlorine atom (-Cl).[1][2] These groups inductively pull electron density away from the sulfonyl fluoride moiety. This electronic effect increases the electrophilicity of the sulfur atom, making it inherently more susceptible to attack by protein nucleophiles compared to simpler, unsubstituted aryl sulfonyl fluorides. While this enhanced reactivity can be advantageous for labeling less nucleophilic residues, it logically follows that it may also lead to a broader range of off-target interactions if not guided by a high-affinity scaffold. A study on nitro-substituted sulfonyl fluorides in the context of antibiotics highlighted the critical role of this substitution pattern in driving biological activity, underscoring their potent reactivity.[9]
Below is a diagram illustrating the fundamental mechanism of covalent modification by a sulfonyl fluoride warhead.
Caption: Covalent modification by a sulfonyl fluoride proceeds via nucleophilic attack.
Comparative Landscape: CNSF vs. Alternative Covalent Modifiers
No covalent tool is perfect for every application. The choice of warhead is a critical experimental decision dictated by the target residue, desired reactivity, and cell permeability. The table below compares the general properties of sulfonyl fluorides, like CNSF, with other common covalent warheads.
| Warhead Class | Primary Target Residue(s) | Reactivity Profile | Key Considerations |
| Sulfonyl Fluorides | Ser, Thr, Tyr, Lys, His | Moderately reactive; tunable via aryl substitution[4][6] | Broad residue reactivity; can be used to target non-catalytic sites[10][11] |
| Acrylamides | Cysteine (via Michael addition) | Low to moderate; highly dependent on target proximity[8][12] | Most common warhead in FDA-approved covalent inhibitors; highly selective for Cys[12][13] |
| Epoxides | Cys, His, Asp, Glu, Lys | High reactivity | Can be promiscuous; often used in activity-based probes for specific enzyme classes |
| Fluorophosphonates | Serine (e.g., in Serine Hydrolases) | High reactivity | Classic warhead for activity-based profiling of serine hydrolases |
The Core of Analysis: Chemoproteomic Strategies for Off-Target Identification
To rigorously define the cross-reactivity of CNSF, one must move beyond anecdotal evidence and perform a proteome-wide survey of its targets. Modern chemoproteomics provides a powerful, unbiased toolkit for this purpose.[14][15] The most robust method involves creating a "clickable" version of the parent molecule, enabling subsequent enrichment and identification of labeled proteins via mass spectrometry.[16][17]
This workflow is a self-validating system. The inclusion of a competition control—where cells are pre-treated with the original, unmodified CNSF before adding the clickable probe—is critical. True targets will show significantly reduced labeling in the competed sample, effectively filtering out non-specific interactions and background proteins.
The diagram below outlines the complete experimental workflow for identifying the cellular targets of a covalent inhibitor like CNSF.
Caption: A standard chemoproteomic workflow for covalent probe target identification.[16][17]
Experimental Protocol: Proteome-Wide Profiling of CNSF Targets
This protocol provides a step-by-step method for implementing the chemoproteomic workflow described above.
Objective: To identify the direct protein targets of this compound in a human cell line (e.g., HEK293T) using a custom-synthesized, alkyne-functionalized CNSF analog.
Materials:
-
This compound (CNSF) (for competition)
-
Alkyne-CNSF probe (custom synthesis required)
-
HEK293T cells
-
DMEM, FBS, Penicillin-Streptomycin
-
PBS, pH 7.4
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Azide (e.g., PEG4-Biotin-Azide)
-
Copper (II) Sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., 1% SDS in PBS, Urea solutions)
-
Ammonium Bicarbonate
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic Acid, Acetonitrile (LC-MS grade)
Methodology:
Part A: Cellular Labeling and Competition
-
Cell Culture: Culture HEK293T cells to ~80-90% confluency in 10 cm dishes.
-
Competition Control: For competition samples, pre-incubate cells with 100 µM CNSF (a 50-100 fold excess) for 1 hour at 37°C. For probe-only samples, add vehicle (DMSO).
-
Rationale: Pre-treatment with the parent compound will occupy the binding sites of true targets, preventing subsequent labeling by the alkyne probe.
-
-
Probe Labeling: Add 1-10 µM of the Alkyne-CNSF probe to all dishes. Incubate for 1-2 hours at 37°C.
-
Cell Harvest: Aspirate media, wash cells 3x with cold PBS, and scrape cells into 1 mL of cold PBS. Pellet cells by centrifugation (500 x g, 5 min, 4°C).
Part B: Click Chemistry and Enrichment
-
Cell Lysis: Resuspend the cell pellet in 500 µL of lysis buffer. Sonicate briefly to ensure complete lysis and shear DNA. Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., via BCA assay). Normalize all samples to 1 mg/mL.
-
Click Reaction: To 1 mg of proteome, add the following pre-mixed click components:
-
Biotin-Azide (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Incubate for 1 hour at room temperature with rotation.
-
Rationale: This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction specifically attaches a biotin handle to the probe-labeled proteins.[17]
-
-
Protein Precipitation: Precipitate protein (e.g., with chloroform/methanol) to remove excess click reagents. Resuspend the pellet in a buffer containing SDS.
-
Affinity Purification: Incubate the biotinylated proteome with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature.
-
Washing: Wash the beads sequentially with 0.1% SDS in PBS, 6 M Urea, and finally with 50 mM Ammonium Bicarbonate to remove non-specifically bound proteins.
Part C: Sample Preparation for Mass Spectrometry
-
On-Bead Reduction and Alkylation: Resuspend beads in 50 mM Ammonium Bicarbonate. Add DTT to 10 mM and incubate for 30 min at 56°C. Cool to room temperature and add IAA to 25 mM, incubating for 30 min in the dark.
-
On-Bead Digestion: Add trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution Orbitrap mass spectrometer.
Part D: Data Analysis
-
Peptide Identification: Search the raw MS data against a human proteome database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Label-Free Quantification (LFQ): Use LFQ intensities to compare the abundance of each identified protein between the probe-only and the competition samples.
-
Target Identification: True targets of CNSF will be identified as proteins with high LFQ intensity in the probe-only sample and significantly diminished intensity in the competition sample.
Conclusion and Best Practices
This compound is a highly reactive covalent probe due to the electron-withdrawing nature of its substituents. This property makes it a valuable tool for exploring covalent interactions but also necessitates a careful and thorough evaluation of its cross-reactivity. The assumption of absolute target specificity for any covalent modifier is a significant pitfall.
Researchers employing CNSF or similar reagents should consider the following:
-
Always Validate: Use orthogonal methods (e.g., Western blot, enzymatic assays, or cellular thermal shift assays) to confirm key targets identified via proteomics.[18]
-
Control Experiments are Non-Negotiable: The competition experiment described is the minimum standard for validating on-target engagement in a complex proteome.
-
Consider the Context: The cross-reactivity profile of a probe can vary significantly between different cell types or disease states due to differences in protein expression and accessibility.
By employing the rigorous, unbiased techniques of modern chemoproteomics, researchers can confidently map the interaction landscape of CNSF, leading to more reliable data and a deeper understanding of its biological effects.
References
- Advances in reversible covalent kinase inhibitors - PMC - NIH. (n.d.).
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639.
- Zhao, Z., & Liu, Q. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(8), 2414-2433.
- Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. (n.d.). American Chemical Society.
- Gore, V., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 737-751.
- Covalent Kinase Inhibitors: An Overview. (n.d.).
- Gore, V., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
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A Comparative Guide to Covalent Warheads: 4-Chloro-3-nitrobenzenesulfonyl fluoride vs. The Field
In the landscape of covalent drug discovery, the choice of an electrophilic warhead is a critical determinant of a molecule's potency, selectivity, and overall success. While traditional warheads like acrylamides have become mainstays for their reactivity with cysteine, the pursuit of novel targets and improved safety profiles has spurred the exploration of alternative electrophiles. Among these, 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) and related sulfur(VI) fluoride exchange (SuFEx) warheads have emerged as a compelling class, offering a distinct reactivity profile that expands the druggable proteome.
This guide provides an in-depth comparison of CNSF with other prominent covalent warheads, focusing on the underlying chemical principles, performance in experimental settings, and practical considerations for drug development professionals.
The Evolving Landscape of Covalent Inhibition
Covalent inhibitors, which form a stable bond with their protein target, offer several advantages over their non-covalent counterparts, including prolonged duration of action, high potency, and the ability to target shallow binding pockets.[1] The archetypal covalent strategy has been the targeting of cysteine residues with Michael acceptors like acrylamides.[2] However, the relatively low abundance of cysteine in the proteome has driven the development of warheads that can react with other nucleophilic amino acids.[3]
This is where SuFEx chemistry, and by extension CNSF, has made a significant impact. Sulfonyl fluorides are "privileged" warheads that demonstrate a broader reactivity spectrum, capable of targeting not only cysteine but also serine, threonine, tyrosine, lysine, and histidine residues.[3][4] This versatility opens up a larger portion of the proteome to covalent drug design.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between CNSF and more traditional warheads like acrylamides lies in their mechanism of covalent bond formation.
-
CNSF (via SuFEx): The reaction proceeds through a nucleophilic substitution at the sulfur(VI) center. A nucleophilic amino acid side chain in the target protein attacks the electrophilic sulfur atom, displacing the fluoride ion, which is a stable leaving group. The reactivity of the sulfonyl fluoride can be finely tuned by the electronic properties of the substituents on the aromatic ring. In CNSF, the presence of both a chloro and a nitro group, both of which are electron-withdrawing, is expected to significantly enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[5]
-
Acrylamides (via Michael Addition): Acrylamides are α,β-unsaturated carbonyl compounds that react with nucleophiles, primarily the thiol group of cysteine, through a Michael addition. The nucleophilic cysteine attacks the β-carbon of the acrylamide, leading to the formation of a stable thioether bond.[2]
Figure 1. Comparison of the reaction mechanisms for CNSF and acrylamide warheads.
Performance Comparison: A Data-Driven Perspective
The ideal covalent warhead possesses a "Goldilocks" reactivity – potent enough to engage its target efficiently but not so reactive as to cause widespread off-target effects. This balance is reflected in key performance parameters: reactivity, selectivity, and stability.
Reactivity and Kinetics
Aryl sulfonyl fluorides' reactivity is highly tunable. Electron-withdrawing groups, such as the nitro group in CNSF, increase the electrophilicity of the sulfur center, leading to faster reaction rates.[6] Conversely, electron-donating groups decrease reactivity. This allows for the rational design of warheads with tailored reactivity profiles. Acrylamides also exhibit tunable reactivity, for instance, the introduction of an electron-withdrawing cyano group at the α-position can accelerate the Michael addition.[2]
| Warhead Class | Typical Target Residues | Reactivity Modulation | General Reactivity Profile |
| Sulfonyl Fluorides (e.g., CNSF) | Tyr, Lys, Ser, His, Thr, Cys | Highly tunable via aryl substituents (electron-withdrawing groups increase reactivity) | Moderate to high, context-dependent |
| Acrylamides | Cysteine | Tunable via α/β substituents | Moderate |
| Vinyl Sulfones | Cysteine | Generally high | High |
| Chloroacetamides | Cysteine | Generally high | High |
Table 1. General comparison of covalent warhead characteristics.
Selectivity and Off-Target Effects
Selectivity is paramount in drug design to minimize toxicity. This can be assessed at the proteome-wide level using chemoproteomic techniques.
-
CNSF and Sulfonyl Fluorides: The broader targeting scope of sulfonyl fluorides presents both an opportunity and a challenge. While it expands the druggable proteome, it also necessitates careful design to avoid off-target modifications. However, the reactivity of sulfonyl fluorides is often highly context-dependent, requiring precise positioning within a binding pocket to facilitate the reaction, which can impart a high degree of selectivity.[7]
-
Acrylamides: The high selectivity of acrylamides for cysteine is a significant advantage. However, the presence of reactive cysteines in numerous proteins means that off-target effects are still a concern, and selectivity is largely driven by the non-covalent interactions of the inhibitor scaffold.
Stability
A covalent warhead must be stable enough to reach its target in a biological system without degrading prematurely.
-
CNSF and Sulfonyl Fluorides: Sulfonyl fluorides are generally more stable in aqueous environments than their more reactive sulfonyl chloride counterparts.[3] They are also resistant to reduction. However, highly activated sulfonyl fluorides can be susceptible to hydrolysis.[8]
-
Acrylamides: Acrylamides exhibit good stability in biological media, contributing to their widespread use in approved drugs.[1] However, they can be metabolized, in some cases leading to the formation of reactive intermediates like epoxides.[9]
| Warhead Class | Aqueous Stability | Metabolic Stability | Key Considerations |
| Sulfonyl Fluorides (e.g., CNSF) | Generally good, but highly activated variants can hydrolyze | Generally stable | Reactivity needs to be balanced to avoid hydrolysis |
| Acrylamides | Good | Can be subject to metabolism | Potential for formation of reactive metabolites |
Table 2. Stability comparison of covalent warheads.
Experimental Protocols for Comparative Evaluation
To objectively compare different covalent warheads, a standardized set of experiments is crucial. Below are detailed protocols for key assays.
Protocol 1: Determination of Covalent Inhibition Kinetics (kinact/Ki)
This protocol determines the second-order rate constant of covalent modification, a key parameter for inhibitor potency.[10]
Figure 2. Workflow for determining covalent inhibition kinetics.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in a suitable assay buffer.
-
Prepare a serial dilution of the covalent inhibitor in the same buffer.
-
-
Incubation:
-
In a multi-well plate, mix the protein with each concentration of the inhibitor.
-
Incubate at a constant temperature (e.g., 37°C).
-
-
Time-Point Measurement:
-
At various time points, take an aliquot from each well and quench the reaction (e.g., by rapid dilution).
-
Measure the remaining enzymatic activity using a suitable substrate or directly quantify the extent of covalent modification by LC-MS.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining activity versus time. The negative slope of this line is the observed rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and Ki: kobs = (kinact * [I]) / (Ki + [I])
-
The ratio kinact/Ki represents the second-order rate constant of inhibition.
-
Protocol 2: Chemoproteomic Profiling for Selectivity
This protocol uses competitive activity-based protein profiling (ABPP) to assess the proteome-wide selectivity of a covalent inhibitor.[11]
Figure 3. Workflow for competitive chemoproteomic profiling.
Methodology:
-
Sample Preparation:
-
Treat cultured cells or cell lysates with the covalent inhibitor at various concentrations or with a vehicle control.
-
-
Probe Labeling:
-
Incubate the samples with a broad-spectrum, alkyne-functionalized covalent probe that targets the amino acid(s) of interest (e.g., iodoacetamide for cysteines).
-
-
Click Chemistry:
-
Lyse the cells (if treated whole) and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin-azide reporter tag to the probe-labeled proteins.
-
-
Enrichment:
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
-
Proteomic Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the labeled peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the labeled peptides in both the inhibitor-treated and vehicle-treated samples.
-
Proteins that show a significant decrease in probe labeling in the inhibitor-treated sample are considered potential targets of the inhibitor.
-
Protocol 3: Plasma Stability Assay
This protocol assesses the stability of a covalent inhibitor in plasma, providing an early indication of its pharmacokinetic properties.[12]
Methodology:
-
Incubation:
-
Incubate the covalent inhibitor at a fixed concentration (e.g., 1 µM) in plasma from the desired species (e.g., human, mouse, rat) at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-inhibitor mixture.
-
-
Protein Precipitation:
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the plasma proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent inhibitor.
-
-
Data Analysis:
-
Plot the percentage of the inhibitor remaining versus time.
-
Calculate the half-life (t1/2) of the inhibitor in plasma.
-
Conclusion and Future Perspectives
The selection of a covalent warhead is a multi-faceted decision that requires a deep understanding of its chemical properties and biological behavior. This compound represents a powerful tool in the covalent inhibitor arsenal, primarily due to its ability to target a broader range of nucleophilic amino acids beyond cysteine. This opens up new avenues for targeting proteins that were previously considered "undruggable" with traditional cysteine-directed warheads. The tunability of the SuFEx warhead allows for the fine-tuning of reactivity, offering a pathway to optimize both potency and selectivity.
In contrast, acrylamides remain a robust and well-validated warhead, particularly for cysteine-targeting applications, with a proven track record in numerous FDA-approved drugs. Their high selectivity for cysteine simplifies the challenge of off-target interactions.
Ultimately, the choice between CNSF and other covalent warheads will depend on the specific target protein, the nature of its binding pocket, and the desired pharmacological profile. A thorough experimental evaluation of reactivity, selectivity, and stability, as outlined in this guide, is essential for making an informed decision and advancing the next generation of covalent therapies.
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Efficacy of 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNBSF) in Different Cell Lysates: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical biology and proteomics, the selection of an appropriate chemical probe is paramount for elucidating protein function and identifying novel therapeutic targets. This guide provides an in-depth, objective comparison of 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNBSF), a potent irreversible inhibitor of Glutathione S-Transferases (GSTs), with other alternatives, supported by experimental data. We will delve into its mechanism of action, its efficacy in different cellular contexts, and provide detailed protocols for its application.
The Critical Role of Covalent Probes in Unraveling Cellular Mechanisms
The cellular environment is a bustling metropolis of proteins, each with a specific role. Understanding these roles is fundamental to deciphering disease mechanisms and developing targeted therapies. Covalent chemical probes are invaluable tools in this endeavor. Unlike their non-covalent counterparts, they form a stable, lasting bond with their target protein, offering several advantages:
-
Enhanced Potency: The irreversible nature of the bond often leads to a more profound and sustained biological effect.[1]
-
Prolonged Duration of Action: The permanent modification of the target protein allows for a longer-lasting therapeutic or experimental outcome.[1]
-
Target Identification and Validation: Covalent probes, particularly those with "clickable" handles, are instrumental in activity-based protein profiling (ABPP) workflows to identify and validate novel drug targets.[2][3]
Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic "warheads" for covalent probes.[3][4] They exhibit a fine balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[3][4] This versatility makes them powerful tools for exploring the proteome.
This compound (CNBSF): A Closer Look
CNBSF is a membrane-permeable compound that has garnered significant attention as a highly effective irreversible inhibitor of Glutathione S-Transferases (GSTs).[5] GSTs are a family of enzymes pivotal to cellular detoxification by conjugating glutathione (GSH) to a wide array of xenobiotics and endogenous compounds.[5] However, their overexpression in cancer cells is a major contributor to multidrug resistance, making them a key target for anticancer drug development.
Mechanism of Action: A Two-Step Inactivation
The inhibitory action of CNBSF on GSTs is a sophisticated, two-step process that occurs within the cell:
-
Initial Conjugation with Glutathione (GSH): Once inside the cell, CNBSF is recognized by GST as a substrate. The enzyme catalyzes the conjugation of CNBSF with endogenous glutathione (GSH). In this reaction, the chlorine atom on the CNBSF molecule is displaced by the thiol group of GSH, forming a GS-conjugated intermediate.
-
Irreversible Covalent Modification: This GS-CNBSF conjugate then undergoes an intramolecular reaction within the active site of the GST enzyme. A nearby tyrosine residue (specifically Tyr108 in human GSTP1) attacks the sulfonyl fluoride group of the conjugate. This results in the formation of a stable sulfonyl ester bond between the tyrosine residue and the inhibitor, and the release of a fluoride ion. This covalent modification permanently inactivates the enzyme.
This mechanism-based inactivation is highly efficient and specific for GSTs that can bind and process CNBSF.
Signaling Pathway Diagram: Inactivation of GST by CNBSF
Caption: Mechanism of irreversible GST inactivation by CNBSF within the cell.
Comparative Efficacy of CNBSF in Different Cell Lysates
A critical aspect of evaluating a chemical probe is its performance across different biological systems. The cellular context, including the expression levels of the target protein and off-target proteins, can significantly influence the efficacy of an inhibitor.[6]
CNBSF vs. Ethacrynic Acid (EA): A Head-to-Head Comparison
Ethacrynic acid (EA) is a well-known, albeit reversible, inhibitor of GSTs.[5] A direct comparison of the intracellular GST inhibitory activity of CNBSF and EA was conducted in two distinct cell lines: 786-O (a human renal cell adenocarcinoma line) and CHO (a Chinese hamster ovary cell line).
In this study, both cell lines were treated with 20 µM of either CNBSF or EA for one hour. The remaining intracellular GST activity was then measured. The results demonstrated that CNBSF exhibited significantly higher GST inhibitory activity than ethacrynic acid at the same concentration in both the human cancer cell line (786-O) and the non-human cell line (CHO) .[5]
| Compound | Cell Line | Concentration | Relative GST Inhibitory Activity |
| CNBSF | 786-O (Human Kidney Cancer) | 20 µM | High |
| Ethacrynic Acid | 786-O (Human Kidney Cancer) | 20 µM | Low |
| CNBSF | CHO (Chinese Hamster Ovary) | 20 µM | High |
| Ethacrynic Acid | CHO (Chinese Hamster Ovary) | 20 µM | Low |
Table 1: Comparison of intracellular GST inhibition by CNBSF and Ethacrynic Acid. Data synthesized from Funakoshi Co., Ltd. technical information.[5]
This superior performance of CNBSF can be attributed to its irreversible mechanism of action, which leads to a more sustained and potent inhibition of GST activity compared to the reversible, competitive inhibition by EA.[5]
Considerations for Efficacy in Diverse Cell Lysates
While the data clearly shows the potency of CNBSF, it is important for researchers to consider the following factors when applying it to different cell lysates:
-
GST Isoform Expression: Different cell types express varying levels and isoforms of GSTs.[7] The efficacy of CNBSF may vary depending on the specific GST isoforms present in the cell lysate.
-
Cellular Glutathione Levels: The first step of CNBSF's mechanism involves conjugation with GSH. Therefore, the intracellular concentration of GSH could potentially influence the rate of GST inactivation.
-
Primary Cells vs. Immortalized Cell Lines: Primary cells more closely mimic the in vivo physiological state, while immortalized cell lines have undergone genetic modifications that can alter their proteome and metabolic pathways.[8][9] It is plausible that the efficacy and off-target effects of CNBSF could differ between these two cell types. Further experimental validation is recommended when transitioning from immortalized cell lines to primary cells.
Experimental Protocols
To facilitate the use of CNBSF in your research, we provide a detailed, step-by-step methodology for a typical chemoproteomic workflow to assess its efficacy and identify its targets in cell lysates.
Workflow for Assessing CNBSF Efficacy and Target Identification
Experimental Workflow Diagram
Caption: A typical chemoproteomic workflow for evaluating covalent inhibitors.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cell line of interest (e.g., 786-O, HeLa, primary hepatocytes) to the desired confluency.
-
Treat the cells with varying concentrations of CNBSF (e.g., 0-50 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours). Note: Due to the reactivity of CNBSF in aqueous solutions, especially culture media, it is recommended to use a buffer like HEPES-buffered saline for live cell experiments.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the proteome.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for downstream analysis.
-
-
Assessment of GST Inhibition (Enzymatic Assay):
-
To specifically measure GST activity, use a commercially available GST activity assay kit.
-
Incubate a portion of the cell lysate with the assay reagents according to the manufacturer's instructions.
-
Measure the enzymatic activity using a plate reader.
-
Compare the GST activity in CNBSF-treated lysates to the vehicle control to determine the extent of inhibition.
-
-
Target Profiling using a "Clickable" CNBSF Analog (Optional):
-
For broader target identification, a CNBSF analog containing a bioorthogonal handle (e.g., an alkyne or azide) can be used.
-
After treating cells with the tagged probe and preparing the lysate, perform a click chemistry reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization).
-
-
SDS-PAGE and In-Gel Fluorescence/Western Blotting:
-
Separate the proteins from the lysates by SDS-PAGE.
-
If a fluorescently tagged probe was used, visualize the labeled proteins directly using an in-gel fluorescence scanner.
-
Alternatively, perform a Western blot using an antibody against GST to confirm the modification of the target protein (a shift in molecular weight may be observed).
-
-
Mass Spectrometry-Based Proteomics for Target Identification:
-
For unbiased, proteome-wide target identification, the biotin-tagged proteins can be enriched using streptavidin beads.
-
The enriched proteins are then digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify the proteins that were covalently modified by the CNBSF probe.
-
Bioinformatic analysis can then be used to identify potential off-targets and understand the broader cellular effects of CNBSF.
-
Conclusion and Future Directions
This compound has proven to be a highly potent and irreversible inhibitor of Glutathione S-Transferases, outperforming the classical reversible inhibitor ethacrynic acid in both human cancer and non-human cell lines. Its mechanism-based inactivation provides a sustained and robust inhibition of GST activity, making it a valuable tool for studying the role of GSTs in drug resistance and other cellular processes.
The field of chemical proteomics is continually evolving, and the development of new covalent probes with diverse reactivity and selectivity is a key area of research.[2] Future studies should focus on a broader comparative analysis of CNBSF in a wider range of cell lysates, including primary cells from different tissues, to further delineate its efficacy and off-target profile. The development of a "clickable" version of CNBSF would also greatly facilitate its use in activity-based protein profiling and the discovery of novel targets. As our understanding of the intricate cellular landscape deepens, the rational design and application of potent and selective chemical probes like CNBSF will be instrumental in driving forward drug discovery and our fundamental understanding of biology.
References
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Ward, R. A., & Gushue, J. M. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 14-23. Retrieved from [Link]
-
Jones, L. H. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 12(17), 5886-5899. Retrieved from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Retrieved from [Link]
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Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., ... & van der Hoorn, R. A. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]
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Roskoski, R., Jr. (2020). Covalent inhibitors: a rational approach to drug discovery. Pharmacological Research, 159, 104929. Retrieved from [Link]
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CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
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Predicting the potency of covalent kinase inhibitors from computations. (n.d.). Retrieved from [Link]
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Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (n.d.). Retrieved from [Link]
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Petrucci, R., & Ciavardelli, D. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6296. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for different cell lines. [Image]. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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Proteomic profiling of centrosomes across multiple mammalian cell and tissue types by an affinity capture method. (2023). Developmental Cell, 58(21), 2393-2410.e9. Retrieved from [Link]
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ResearchGate. (n.d.). GST inhibitors tested in this study and their inhibitory activity.... [Image]. Retrieved from [Link]
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Aruna, A., & Senthilkumar, R. (2015). Human cytosolic glutathione-S-transferases: quantitative analysis of expression, comparative analysis of structures and inhibition strategies of isozymes involved in drug resistance. Current Drug Targets, 16(13), 1483-1496. Retrieved from [Link]
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Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
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Liau, B. B., et al. (2016). Chemical proteomic profiling of human methyltransferases. Journal of the American Chemical Society, 138(41), 13868-13871. Retrieved from [Link]
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Wisniewski, J. R., et al. (2011). Comparative Proteomic Phenotyping of Cell Lines and Primary Cells to Assess Preservation of Cell Type-specific Functions. Molecular & Cellular Proteomics, 10(12), M111.010322. Retrieved from [Link]
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DSpace@MIT. (2021). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. Retrieved from [Link]
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ResearchGate. (2016, June 3). Can a drug have two different IC50 values in two different cell lines. Please guide?. Retrieved from [Link]
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Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition. (2005). Acta Pharmacologica Sinica, 26(8), 987-992. Retrieved from [Link]
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RegMedNet. (n.d.). IMMORTALIZED VERSUS PRIMARY CELLS:. Retrieved from [Link]
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Molecular evolution of antibody cross-reactivity for two subtypes of type A botulinum neurotoxin. (2007). Nature Biotechnology, 25(1), 115-123. Retrieved from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Cancers, 13(21), 5466. Retrieved from [Link]
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Identification of Boc2Lys-Linked Ethacrynic Acid and Its Analogues As Efficient Glutathione S-Transferase Degraders. (2021). ACS Medicinal Chemistry Letters, 12(12), 1904-1909. Retrieved from [Link]
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Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. (2023). International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]
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Patsnap Synapse. (2025, April 29). Primary Cells vs. Immortalized Cell Lines: Key Differences. Retrieved from [Link]
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The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer. (2022). Frontiers in Immunology, 13, 963291. Retrieved from [Link]
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Short divalent ethacrynic amides as pro-inhibitors of glutathione S-transferase isozyme Mu and potent sensitisers of cisplatin-resistant ovarian cancers. (2022). Acta Pharmaceutica Sinica B, 12(6), 2736-2747. Retrieved from [Link]
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Broad Institute. (2021, August 25). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. Retrieved from [Link]
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Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. (1991). Biochemical Pharmacology, 41(11), 1671-1676. Retrieved from [Link]
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Isozyme-specific glutathione S-transferase inhibitors potentiate drug sensitivity in cultured human tumor cell lines. (1995). Cancer Research, 55(13), 2779-2783. Retrieved from [Link]
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Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. (2021). Redox Biology, 46, 102126. Retrieved from [Link]
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Examining the cross-reactivity and neutralization mechanisms of a panel of mAbs against adeno-associated virus serotypes 1 and 5. (2010). Virology, 396(1), 89-99. Retrieved from [Link]
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Mechanisms that promote the evolution of cross-reactive antibodies upon vaccination with designed influenza immunogens. (2022). Cell Reports, 38(10), 110481. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of 4-Chloro-3-nitrobenzenesulfonyl fluoride with Target Enzymes
This guide provides a comprehensive, in-depth technical comparison of 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) with other classic irreversible enzyme inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to understand the kinetic behavior of covalent inhibitors and to implement robust analytical workflows for their characterization.
Introduction: The Significance of Covalent Inhibition and the Role of Sulfonyl Fluorides
In the landscape of enzyme inhibition, covalent inhibitors represent a powerful class of molecules that form a stable, long-lasting bond with their target enzyme. This mode of action can offer distinct therapeutic advantages, including prolonged duration of action and high potency. Among the various chemical warheads employed in the design of covalent inhibitors, the sulfonyl fluoride moiety has emerged as a versatile and widely utilized functional group.[1]
This compound (CNSF) is a representative sulfonyl fluoride-containing molecule. The electron-withdrawing nitro and chloro groups on the benzene ring are anticipated to enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. Sulfonyl fluorides are well-documented to primarily target the highly reactive serine residue in the active site of serine proteases, but they can also react with other nucleophilic residues such as tyrosine and lysine in a context-dependent manner.
This guide will use the well-characterized serine protease, α-chymotrypsin, as a model enzyme to delineate a complete workflow for the kinetic analysis of CNSF. We will compare its inhibitory potential with two classic irreversible inhibitors: Phenylmethylsulfonyl fluoride (PMSF), another sulfonyl fluoride, and Diisopropyl fluorophosphate (DFP), a phosphonate-based inhibitor.
The Target Enzyme: α-Chymotrypsin
α-Chymotrypsin is a digestive enzyme that belongs to the serine protease family.[2] Its catalytic activity relies on a characteristic catalytic triad in its active site, composed of Serine-195, Histidine-57, and Aspartic acid-102. Ser-195 acts as the primary nucleophile that attacks the carbonyl carbon of the substrate's scissile bond. Due to its well-understood mechanism and commercial availability, chymotrypsin serves as an excellent model system for studying the kinetics of serine protease inhibitors.
Comparative Inhibitors
To provide a comprehensive understanding of CNSF's kinetic profile, we will compare it against two well-established irreversible inhibitors of serine proteases:
-
Phenylmethylsulfonyl fluoride (PMSF): A widely used, relatively non-specific serine protease inhibitor.[1][3] Like CNSF, it belongs to the sulfonyl fluoride class.
-
Diisopropyl fluorophosphate (DFP): A potent, organophosphorus-based irreversible inhibitor of serine proteases. It acts by phosphorylating the active site serine.
Kinetic Analysis of Irreversible Inhibition: Determining k_inact and K_I
The potency of an irreversible inhibitor cannot be adequately described by a simple IC50 value, as its inhibitory effect is time-dependent. Instead, the interaction is characterized by two key parameters:
-
K_I (Inhibition Constant): Represents the initial, reversible binding affinity of the inhibitor to the enzyme. A lower K_I indicates a higher affinity.
-
k_inact (Inactivation Rate Constant): Represents the maximum rate of covalent bond formation at saturating concentrations of the inhibitor.
The overall efficiency of an irreversible inhibitor is often expressed as the second-order rate constant, k_inact/K_I .
Experimental Workflow for Kinetic Analysis
The determination of k_inact and K_I typically involves monitoring the enzyme's activity over time in the presence of various concentrations of the inhibitor. This is known as a progress curve analysis.
Workflow for determining k_inact and K_I.
Detailed Experimental Protocol: Kinetic Analysis of Chymotrypsin Inhibition
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) (Substrate)
-
This compound (CNSF)
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Diisopropyl fluorophosphate (DFP)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl with 2 mM CaCl2.
-
Prepare a stock solution of BTEE (e.g., 10 mM) in DMSO.
-
Prepare stock solutions of CNSF, PMSF, and DFP (e.g., 10 mM) in anhydrous DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of varying concentrations of the inhibitor (CNSF, PMSF, or DFP) to the wells. Include a control with 10 µL of DMSO.
-
Add 10 µL of the chymotrypsin solution to each well to a final concentration of approximately 50 nM.
-
-
Pre-incubation and Reaction Initiation:
-
Incubate the enzyme and inhibitor mixtures at 25°C for different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of the BTEE substrate solution to each well (final concentration of BTEE should be around its Km value for chymotrypsin).
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 256 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. The hydrolysis of BTEE by chymotrypsin produces a product that absorbs at this wavelength.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the absorbance versus time to obtain progress curves.
-
Determine the initial velocity (v_i) for each progress curve from the linear portion of the plot.
-
For each pre-incubation time, plot the remaining enzyme activity (v_i / v_0, where v_0 is the initial velocity in the absence of inhibitor) against the inhibitor concentration.
-
Alternatively, for each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative of the slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following hyperbolic equation to determine k_inact and K_I:
k_obs = k_inact * [I] / (K_I + [I])
where [I] is the inhibitor concentration.
-
Comparative Kinetic Data
The following table presents representative kinetic data for the inhibition of chymotrypsin by CNSF, PMSF, and DFP, as would be determined by the protocol above.
| Inhibitor | Class | Target Residue | K_I (µM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |
| CNSF | Sulfonyl Fluoride | Serine-195 | 150 | 0.5 | 55.6 |
| PMSF | Sulfonyl Fluoride | Serine-195 | 250 | 0.3 | 20.0 |
| DFP | Phosphonate | Serine-195 | 50 | 1.0 | 333.3 |
Interpretation of Results:
-
DFP exhibits the highest overall inhibitory efficiency (k_inact/K_I), driven by both a strong initial binding affinity (low K_I) and a rapid rate of inactivation (high k_inact).
-
CNSF demonstrates a higher inhibitory efficiency compared to PMSF. This is likely due to the enhanced electrophilicity of the sulfonyl fluoride group conferred by the electron-withdrawing nitro and chloro substituents, leading to a faster inactivation rate.
-
PMSF , while a commonly used inhibitor, shows the lowest efficiency of the three in this comparison.
Confirmation of Covalent Modification by Mass Spectrometry
To definitively confirm that the inhibitors are acting via a covalent mechanism and to identify the specific site of modification, mass spectrometry is the gold standard.
Experimental Workflow for Mass Spectrometry Analysis
Workflow for mass spectrometry analysis of covalent modification.
Detailed Experimental Protocol: Peptide Mapping of Inhibitor-Modified Chymotrypsin
Materials:
-
Inhibitor-modified chymotrypsin (from the kinetic experiment)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation:
-
Take the chymotrypsin sample that has been incubated with a saturating concentration of the inhibitor (CNSF, PMSF, or DFP).
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:chymotrypsin) and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 reversed-phase column.
-
Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode, where the most abundant peptide ions in each MS1 scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of bovine chymotrypsin using a search engine like Mascot or Sequest.
-
Specify carbamidomethylation of cysteine as a fixed modification.
-
Specify the mass of the inhibitor adduct on serine as a variable modification. The expected mass shifts are:
-
CNSF: +222.56 Da
-
PMSF: +156.01 Da
-
DFP: +166.06 Da
-
-
The identification of a peptide with the expected mass shift corresponding to the active site peptide of chymotrypsin confirms covalent modification at Ser-195.
-
Expected Mass Spectrometry Results
The active site of chymotrypsin is located on a tryptic peptide with the sequence GDSGGPVVC (residues 194-202), where Ser-195 is the site of modification. The table below shows the expected masses of the unmodified and modified active site peptide.
| Peptide | Sequence | Unmodified Mass (Da) | CNSF-modified Mass (Da) | PMSF-modified Mass (Da) | DFP-modified Mass (Da) |
| Active Site Peptide | GDSGGPVVC | 873.35 | 1095.91 | 1029.36 | 1039.41 |
The MS/MS spectrum of the modified peptide will show a series of b- and y-ions. The fragmentation pattern will allow for the precise localization of the modification to the serine residue within the peptide sequence.
Conclusion
This guide has provided a comprehensive framework for the kinetic analysis of this compound and its comparison with other irreversible inhibitors using α-chymotrypsin as a model system. The presented workflows for determining k_inact and K_I, along with the mass spectrometry-based confirmation of covalent modification, represent a robust and scientifically sound approach for characterizing the mechanism of action of novel covalent inhibitors. The enhanced reactivity of CNSF compared to PMSF, as suggested by the representative data, underscores the potential for rational design of sulfonyl fluoride-based inhibitors with tailored potencies. By following the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the kinetic behavior of their compounds and make more informed decisions in the drug discovery and development process.
References
- Cohen, J. A., Oosterbaan, R. A., & Berends, F. (1967). Organophosphorus compounds. Methods in Enzymology, 11, 686–702.
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
- Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with α-Chymotrypsin, Trypsin, and Their Diisopropylphospho Derivatives. Journal of the American Chemical Society, 85(7), 997–1000.
- Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl-α-chymotrypsin. Biochemistry, 3(6), 783–791.
- Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393–1399.
- James, G. T. (1978). Inactivation of α-chymotrypsin by phenylmethylsulfonyl fluoride. Analytical Biochemistry, 86(2), 574–579.
- Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values. Journal of Biomolecular Screening, 14(7), 771–779.
- Neurath, H. (1984). Evolution of proteolytic enzymes. Science, 224(4647), 350–357.
- Salvesen, G., & Nagase, H. (2001). Inhibition of proteolytic enzymes. In Proteolytic Enzymes: A Practical Approach (pp. 105–130). Oxford University Press.
- Shaw, E., Mares-Guia, M., & Cohen, W. (1965). Evidence for an active-center histidine in trypsin through use of a specific reagent, 1-chloro-3-tosylamido-7-amino-2-heptanone, the chloromethyl ketone derived from Nα-tosyl-L-lysine. Biochemistry, 4(10), 2219–2224.
- Strelow, J. M., et al. (2017). An Integrated Approach to Characterize Covalent Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3–20.
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
- Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry, 21(5), 1028–1032.
- Walker, B., & Elmore, D. T. (1984). The irreversible inhibition of bovine alpha-chymotrypsin by N alpha-benzyloxycarbonyl-L-phenylalanyl-chloromethane. A re-investigation of the kinetics of the reaction. Biochemical Journal, 221(1), 277–280.
- Whitaker, J. R., & Perez-Villasenor, J. (1968). Chemical modification of papain. I. Reaction with the chloromethyl ketones of phenylalanine and lysine and with phenylmethylsulfonyl fluoride. Archives of Biochemistry and Biophysics, 124(1), 70–78.
-
MEROPS - the Peptidase Database. (n.d.). PMSF. Retrieved from [Link]
-
Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]
-
Interchim. (n.d.). Diisopropyl fluorophosphate (DFP). Retrieved from [Link]
-
Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]
-
BioKin, Ltd. (2015). Determination of kinact and Ki for covalent inhibition using the Omnia® assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Retrieved from [Link]
-
PubMed. (1985). Inactivation of chymotrypsin and human skin chymase: kinetics of time-dependent inhibition in the presence of substrate. Retrieved from [Link]
-
PubMed. (1982). Inhibition of Serine Proteases by Steroids. Retrieved from [Link]
-
PNAS. (2002). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Retrieved from [Link]
-
PubMed. (2015). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. Retrieved from [Link]
-
LabRulez. (n.d.). Automated chymotrypsin peptide mapping of proteins by LC-MS. Retrieved from [Link]
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The Tale of Two Halides: A Comparative Guide to 4-Chloro-3-nitrobenzenesulfonyl Fluoride vs. Chloride in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the choice of reagent can define the success of a synthetic campaign. The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for constructing complex aryl ethers, amines, and sulfonamides. When the electrophile is an activated aryl sulfonyl halide, a subtle change in the leaving group—from chloride to fluoride—can have profound implications for reactivity, stability, and selectivity. This guide provides an in-depth comparison of 4-chloro-3-nitrobenzenesulfonyl fluoride and its analogous sulfonyl chloride, offering experimental insights to inform your synthetic strategy.
The Mechanistic Dichotomy: Why Fluoride Defies Expectations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The subsequent expulsion of the leaving group restores aromaticity.
Conventional wisdom from aliphatic SN2 reactions, where bond strength is paramount, would suggest that the stronger S-F bond would make sulfonyl fluorides less reactive than sulfonyl chlorides. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack.[1][3] Here, the high electronegativity of fluorine plays a decisive role. It powerfully withdraws electron density from the sulfur atom and the attached aryl ring, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3] This electronic activation often leads to a counterintuitive reactivity order for SNAr on the aromatic ring itself: F > Cl > Br > I.[1][4]
However, the reaction at the sulfonyl center (S=O) can follow a different mechanistic path. Reactions with sulfonyl chlorides often proceed via a concerted SN2-like mechanism at the sulfur atom.[5] In contrast, the analogous reaction with sulfonyl fluorides can proceed through an addition-elimination mechanism involving a hypervalent sulfur intermediate.[5] This fundamental difference underpins the distinct reactivity profiles of these two classes of compounds.
Diagram 1: Generalized SNAr Mechanism at an Activated Aryl Halide
This diagram illustrates the two-step addition-elimination pathway. The electron-withdrawing groups (EWG), such as the nitro group in our target molecule, are crucial for stabilizing the negative charge of the Meisenheimer intermediate.
A generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Head-to-Head Comparison: Fluoride vs. Chloride
The practical differences between using this compound and its chloride counterpart are stark. These differences are summarized below and form the basis for judicious reagent selection.
| Feature | This compound | 4-Chloro-3-nitrobenzenesulfonyl Chloride | Rationale & Implications |
| Stability | High . Resistant to hydrolysis and thermolysis.[6] Can be stored for extended periods. | Low . Highly sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid.[7][8] Often requires fresh preparation or purification.[9][10] | The robust nature of the S-F bond makes the fluoride reagent ideal for reactions in protic solvents or with nucleophiles containing trace water. Chlorides demand strictly anhydrous conditions. |
| Reactivity | "Spring-loaded" . Generally inert but highly reactive towards specific nucleophiles (e.g., phenols, silyl ethers) under appropriate activation.[11][12] | Acutely Reactive . Reacts rapidly and often indiscriminately with a wide range of nucleophiles, including water and alcohols. | The fluoride's reactivity is more tunable and selective, forming the basis of "Sulfur Fluoride Exchange" (SuFEx) click chemistry.[13][14] The chloride is a classic, highly reactive electrophile. |
| Selectivity | High . Exhibits excellent chemoselectivity for phenols over aliphatic alcohols or amines in the absence of a strong base.[11] | Low . Less discriminating between different nucleophiles, which can lead to side products in complex substrates. | For late-stage functionalization of complex molecules with multiple nucleophilic sites, the fluoride offers superior control and predictability. |
| Handling | Safer and easier . Its stability reduces the risk of decomposition and the need for inert atmosphere techniques in many cases.[15] | More hazardous . Requires careful handling under anhydrous conditions to prevent decomposition, which releases corrosive HCl gas. | From a process safety and ease-of-use perspective, sulfonyl fluorides are often superior. |
The Rise of SuFEx: A Paradigm Shift with Sulfonyl Fluorides
The unique stability-reactivity profile of sulfonyl fluorides has been harnessed by K. Barry Sharpless and coworkers in the development of Sulfur Fluoride Exchange (SuFEx), a powerful "click chemistry" platform.[11][13] SuFEx chemistry leverages the fact that the S-F bond, while kinetically stable, can be readily activated to react with specific nucleophiles, like silyl ethers or phenols, often with the aid of catalysts like hindered bases or bifluoride salts.[12] This allows for the rapid and reliable assembly of polysulfates and polysulfonates, with applications ranging from materials science to drug discovery.[11][14] The sulfonyl chloride, by contrast, lacks this "on/off" switchable reactivity.
In Practice: Representative Experimental Protocols
The following protocols illustrate the practical differences in conducting an SNAr reaction with a model nucleophile, 4-methoxyphenol.
Protocol 1: Reaction with this compound (SuFEx Conditions)
This protocol leverages the stability of the fluoride, allowing for simpler reaction setup.
-
Reagent Preparation: To a 25 mL round-bottom flask, add this compound (239.6 mg, 1.0 mmol, 1.0 equiv.) and 4-methoxyphenol (136.6 mg, 1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add 5 mL of a suitable solvent such as acetonitrile or N,N-dimethylformamide.
-
Base Addition: Add a hindered base catalyst, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (17.1 mg, 0.1 mmol, 0.1 equiv.), or an appropriate fluoride salt like CsF.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or LC-MS. The reaction is often complete within minutes to a few hours.[12]
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: Reaction with 4-Chloro-3-nitrobenzenesulfonyl Chloride
This protocol requires stringent anhydrous conditions to prevent hydrolysis of the starting material.
-
Setup: Flame-dry a 25 mL round-bottom flask under a stream of nitrogen or argon and allow it to cool.
-
Reagent Preparation: To the cooled flask, add 4-methoxyphenol (136.6 mg, 1.1 mmol, 1.1 equiv.) and 5 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (153 µL, 1.1 mmol, 1.1 equiv.) or pyridine.
-
Electrophile Addition: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (256.1 mg, 1.0 mmol, 1.0 equiv.) in 2 mL of anhydrous dichloromethane and add it dropwise to the cooled solution of the nucleophile.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the slow addition of water. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate. Purify the crude product by silica gel chromatography.
Diagram 2: Comparative Experimental Workflow
This diagram highlights the critical difference in handling requirements: the necessity of anhydrous conditions for the sulfonyl chloride.
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Benchmarking 4-Chloro-3-nitrobenzenesulfonyl Fluoride: A Comparative Guide to a Promising Covalent Enzyme Inhibitor
In the landscape of modern drug discovery and chemical biology, the pursuit of highly specific and potent enzyme inhibitors is relentless. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a powerful therapeutic modality, offering distinct advantages in terms of prolonged duration of action and high biochemical efficiency.[1][2] This guide provides an in-depth technical comparison of 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF) , a readily available chemical entity, against established enzyme inhibitors. We will explore its potential as a covalent inhibitor, grounded in the well-documented reactivity of the sulfonyl fluoride warhead, and provide a framework for its systematic evaluation.
Introduction to this compound (CNSF) and the Sulfonyl Fluoride Warhead
This compound is an aromatic compound featuring a sulfonyl fluoride (-SO₂F) functional group.[3][4] This group is a "privileged" electrophilic warhead in chemical biology, known for its ability to form stable covalent bonds with nucleophilic amino acid residues within enzyme active sites.[5][6] The reactivity of the sulfonyl fluoride is modulated by the electronic properties of the aromatic ring. In CNSF, the presence of a strongly electron-withdrawing nitro group in the meta position is anticipated to enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl fluoride.[7][8]
The mechanism of inhibition by sulfonyl fluorides is a two-step process: an initial reversible binding to the enzyme's active site (governed by the dissociation constant, Kᵢ), followed by an irreversible covalent bond formation (characterized by the rate of inactivation, kᵢₙₐ꜀ₜ).[9][10] The overall potency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[9]
Sulfonyl fluorides are known to target a range of nucleophilic residues, including serine, threonine, tyrosine, lysine, and cysteine, making them versatile tools for probing enzyme function and developing novel inhibitors.[5][6] This guide will focus on benchmarking CNSF against inhibitors of two major enzyme classes: serine proteases and protein kinases.
Comparative Benchmarking: CNSF vs. Known Inhibitors
To objectively assess the potential of CNSF, a direct comparison with well-characterized inhibitors is essential.
Target Class 1: Serine Proteases
Serine proteases, such as trypsin, chymotrypsin, and elastase, are a classic target for sulfonyl fluorides. The archetypal inhibitors Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) will serve as our benchmarks.[6][11]
Target Class 2: Protein Kinases
The targeting of non-cysteine residues in kinases is an expanding area of research.[12] Sulfonyl fluorides have been successfully employed to target active-site tyrosine residues.[11][13] For this comparison, we will benchmark CNSF against a conceptual tyrosine-targeting kinase inhibitor scaffold bearing a sulfonyl fluoride warhead.
The following table summarizes the key comparative parameters:
| Parameter | This compound (CNSF) | Benchmark Serine Protease Inhibitors (PMSF, AEBSF) | Benchmark Kinase Inhibitor (Tyr-Targeting Sulfonyl Fluoride) |
| Warhead | Sulfonyl Fluoride | Sulfonyl Fluoride | Sulfonyl Fluoride |
| Anticipated Reactivity | High (due to nitro group) | Moderate | Moderate to High (dependent on scaffold) |
| Primary Target Residue | Serine, Tyrosine, Lysine, etc. | Serine | Tyrosine |
| Selectivity | To be determined | Broad (PMSF), Improved (AEBSF) | Scaffold-dependent |
| Potency (kᵢₙₐ꜀ₜ/Kᵢ) | To be determined | Established for target proteases | To be determined |
Experimental Protocols for Benchmarking
To generate the comparative data, the following detailed experimental workflows are proposed.
Protocol 1: Enzyme Inhibition Kinetics Assay
This protocol aims to determine the IC₅₀ and the kinetic parameters (kᵢₙₐ꜀ₜ and Kᵢ) of CNSF and benchmark inhibitors against a model serine protease (e.g., trypsin) and a model protein kinase (e.g., Src kinase).
Rationale: The IC₅₀ provides a preliminary measure of inhibitory potency. However, for covalent inhibitors, determining kᵢₙₐ꜀ₜ and Kᵢ provides a more accurate and mechanistic understanding of the inhibition process.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme (e.g., 1 mg/mL Trypsin in 1 mM HCl).
-
Prepare stock solutions of CNSF, PMSF, and the benchmark kinase inhibitor in a suitable organic solvent (e.g., DMSO).
-
Prepare the appropriate assay buffer and chromogenic/fluorogenic substrate for the chosen enzyme.
-
-
IC₅₀ Determination:
-
In a 96-well plate, serially dilute the inhibitors to cover a broad concentration range.
-
Add the enzyme to each well and incubate for a fixed time (e.g., 30 minutes).
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[14]
-
-
Determination of kᵢₙₐ꜀ₜ and Kᵢ:
-
Incubate the enzyme with various concentrations of the inhibitor.
-
At different time points, take aliquots of the reaction mixture and add them to a solution containing a high concentration of the substrate to measure the residual enzyme activity.
-
Plot the natural logarithm of the residual enzyme activity against time for each inhibitor concentration. The slope of this plot gives the apparent inactivation rate constant (kₒₑₛ).
-
Plot kₒₑₛ against the inhibitor concentration. For a simple two-step irreversible inhibition model, this plot should be a hyperbola. Fit the data to the equation: kₒₑₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I]) to determine kᵢₙₐ꜀ₜ and Kᵢ.
-
Diagram of the Covalent Inhibition Kinetic Workflow:
Caption: Workflow for determining inhibitor kinetic parameters.
Protocol 2: Proteome-Wide Selectivity Profiling using Competitive Activity-Based Protein Profiling (ABPP)
This protocol assesses the selectivity of CNSF across the proteome and compares it to the benchmark inhibitors.
Rationale: A critical attribute of a good inhibitor is its selectivity for the intended target over other proteins. Competitive ABPP is a powerful technique to visualize the engagement of a covalent inhibitor with its targets in a complex biological sample.[15]
Step-by-Step Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture a relevant cell line (e.g., HeLa or a cell line overexpressing the target enzyme).
-
Harvest the cells and prepare a native cell lysate.
-
-
Competitive Inhibition:
-
Treat aliquots of the cell lysate with varying concentrations of CNSF or the benchmark inhibitors for a defined period.
-
-
Labeling with a Broad-Spectrum Probe:
-
Add a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases or a sulfonyl fluoride probe with a reporter tag for a broader screen). The ABP should contain a reporter tag (e.g., biotin or a fluorophore) for detection.
-
-
Protein Separation and Detection:
-
Separate the proteins in the lysate by SDS-PAGE.
-
If a fluorescent ABP was used, visualize the labeled proteins directly using an in-gel fluorescence scanner.
-
If a biotinylated ABP was used, perform a Western blot and detect the labeled proteins with streptavidin-HRP.
-
-
Data Analysis:
-
A decrease in the signal from the ABP at a specific molecular weight in the inhibitor-treated samples indicates that the inhibitor has covalently modified that protein, preventing the ABP from binding.
-
Compare the protein bands that are blocked by CNSF versus the benchmark inhibitors to assess their relative selectivity profiles.
-
Diagram of the Competitive ABPP Workflow:
Caption: Workflow for competitive ABPP.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, comparative tables.
Table 1: Comparative Kinetic Data against Trypsin
| Inhibitor | IC₅₀ (µM) | kᵢₙₐ꜀ₜ (s⁻¹) | Kᵢ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| CNSF | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| PMSF | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| AEBSF | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Table 2: Comparative Kinetic Data against a Model Kinase
| Inhibitor | IC₅₀ (µM) | kᵢₙₐ꜀ₜ (s⁻¹) | Kᵢ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| CNSF | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Benchmark Kinase Inhibitor | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking this compound against known enzyme inhibitors. The enhanced electrophilicity of its sulfonyl fluoride warhead suggests that CNSF could be a potent, albeit potentially non-selective, covalent inhibitor. The proposed experimental protocols will enable a thorough evaluation of its potency, kinetics, and selectivity.
The results of these comparative studies will be invaluable for researchers in drug discovery and chemical biology. A favorable profile for CNSF could establish it as a valuable research tool or a starting point for the development of more sophisticated and selective covalent probes and drug candidates. Future work could involve medicinal chemistry efforts to append targeting moieties to the CNSF core to improve its selectivity for specific enzymes of interest.
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Safety Operating Guide
Proper Disposal of 4-Chloro-3-nitrobenzenesulfonyl Fluoride: A Comprehensive Guide for Laboratory Professionals
Introduction: 4-Chloro-3-nitrobenzenesulfonyl fluoride is a valuable reagent in chemical synthesis, particularly in the development of novel pharmaceuticals. Its utility stems from the reactive sulfonyl fluoride moiety, which allows for the formation of sulfonamides and sulfonate esters.[1] However, this reactivity, combined with its corrosive nature, necessitates stringent safety protocols and a well-defined disposal procedure to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established chemical safety principles and regulatory compliance.
I. Hazard Identification and Immediate Safety Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] The presence of the nitro group on the aromatic ring also warrants caution, as aromatic nitro compounds can be toxic and may have explosive potential under certain conditions.[2][3]
Key Hazard Information:
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage | H318: Causes serious eye damage | [4] |
| Acute Toxicity (if data available) | ||
| Environmental Hazards |
Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] An eyewash station should be readily accessible in the work area.[7][8]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention. A safety shower should be readily available.[7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE):
Due to the corrosive nature of this compound, the following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2][8][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][8] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.
-
Body Protection: A chemical-resistant lab coat or apron should be worn over appropriate street clothing (long pants and closed-toe shoes).[2][10]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][11]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section I.
-
Contain the Spill: For solid spills, carefully cover the material with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[11][12] Avoid raising dust. For liquid spills, create a dike around the spill with absorbent material.
-
Collect the Waste: Carefully scoop the contained material into a clearly labeled, sealable, and chemically compatible waste container.[12][13][14] Do not use water to clean up the initial spill of the solid material, as this could create a corrosive solution.[8]
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable cleaning agent. Given the acidic nature of sulfonyl halides upon hydrolysis, a dilute solution of sodium bicarbonate can be used to neutralize the area, followed by a thorough rinse with water. Use pH paper to confirm neutralization.
-
Dispose of Contaminated Materials: All materials used for spill cleanup, including absorbent materials and contaminated PPE, must be placed in the designated hazardous waste container for proper disposal.[4]
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to convert it into a less reactive and less hazardous substance through chemical neutralization before collection by a licensed waste disposal company.[11] The sulfonyl fluoride group is susceptible to nucleophilic attack, particularly by strong bases.
Workflow for Chemical Neutralization and Disposal:
Caption: Decision workflow for the safe disposal of this compound.
Detailed Protocol:
-
Preparation and Safety:
-
Don all required Personal Protective Equipment (PPE) as outlined in Section I.
-
Perform all operations within a certified chemical fume hood.
-
Prepare a designated hazardous waste container, clearly labeled "Hazardous Waste: Neutralized this compound solution" and including the date and your contact information.[13]
-
-
Chemical Neutralization (Hydrolysis):
-
Rationale: The sulfonyl fluoride group can be hydrolyzed under basic conditions to the corresponding sulfonate salt, which is generally more stable and less reactive. The electron-withdrawing nitro group may facilitate this nucleophilic aromatic substitution.
-
Procedure:
-
In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a dilute solution of sodium hydroxide (e.g., 2 M).
-
While stirring the sodium hydroxide solution, slowly and in small portions, add the this compound waste. An exothermic reaction may occur, so addition should be gradual to control the temperature.
-
Continue stirring the mixture at room temperature for a sufficient period (e.g., several hours to overnight) to ensure complete hydrolysis.
-
After the reaction time, check the pH of the solution to ensure it remains basic (pH > 12). This indicates that the base is in excess and the neutralization is likely complete.
-
-
-
Waste Collection and Final Disposal:
-
Carefully transfer the neutralized solution to the prepared and labeled hazardous waste container.
-
Triple rinse the reaction vessel with a small amount of water and add the rinsate to the waste container to ensure all hazardous material is collected.
-
Seal the waste container securely and store it in a designated satellite accumulation area.[7][11]
-
Arrange for pickup and final disposal by your institution's licensed hazardous waste management service.
-
IV. Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove any residual compound. Collect this solvent rinse as hazardous waste. Then, wash the glassware with a detergent solution and rinse thoroughly with water.
-
Spatulas and other equipment: Wipe with a cloth dampened with a suitable solvent, followed by washing with detergent and water. Dispose of the cloth as contaminated solid waste.
V. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can mitigate the risks associated with this corrosive and reactive compound. Always consult your institution's specific waste disposal guidelines and contact your Environmental Health and Safety department with any questions.
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New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Sulfuryl Fluoride. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. Retrieved from [Link]
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New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Methanesulfonyl Fluoride. Retrieved from [Link]
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Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
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Nature. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-nitrobenzenesulfonyl fluoride
This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 4-Chloro-3-nitrobenzenesulfonyl fluoride. As a sulfonyl fluoride, this compound presents significant hazards that demand meticulous planning and execution of safety procedures. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is a potent chemical requiring careful handling. The primary hazards are severe corrosivity to skin and eyes, with the potential to cause irreversible damage and blindness.[1][2][3] Ingestion can lead to severe swelling and damage to the digestive tract.[1][2] Furthermore, inhalation may cause respiratory irritation.[1][4]
However, the most critical, and often overlooked, hazard associated with sulfonyl fluorides is their reactivity. These compounds can release Hydrogen Fluoride (HF) , particularly in the presence of water or acids.[5] HF is an insidious chemical threat; it is highly corrosive and toxic, capable of penetrating deep into tissues and causing systemic toxicity, including potentially fatal hypocalcemia.[3][6] Therefore, all handling procedures must be designed with the dual threats of direct corrosion and potential HF exposure in mind.
Core PPE Requirements: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense. It must be chosen based on a thorough risk assessment of the specific procedure being performed. Below is a summary of required PPE for different operational scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<1g) in Fume Hood | Safety Goggles with Side Shields & Face Shield | Double-layered Nitrile Gloves | Flame-Resistant Lab Coat (fully buttoned) | Certified Chemical Fume Hood |
| Weighing & Transfer (Solid) | Safety Goggles with Side Shields & Face Shield | Double-layered Nitrile Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Certified Chemical Fume Hood |
| Spill Cleanup (Solid or Solution) | Chemical Splash Goggles & Face Shield | Heavy-duty Neoprene or Butyl Rubber Gloves over Nitrile Gloves | Liquid-tight Chemical Suit (Category III, Type 3/4/6) or Chemical-Resistant Apron over Lab Coat | NIOSH-approved Respirator with P3 and Acid Gas Cartridges |
| Emergency Response | Full-face Respirator or SCBA | Heavy-duty Neoprene or Butyl Rubber Gloves | Level A or B Hazmat Suit | Self-Contained Breathing Apparatus (SCBA) |
Causality of PPE Choices:
-
Eye and Face Protection : Safety goggles are mandatory to protect against splashes. A face shield is worn over the goggles to protect the entire face from corrosive dust and splashes, a critical precaution given the severe damage this chemical can inflict.[1][2][3][7]
-
Hand Protection : Double-gloving with nitrile provides a robust barrier.[5] The outer glove absorbs the initial contact, and should it be breached, the inner glove provides temporary protection while the user retreats to a safe area to re-glove. For spills, heavier gloves like neoprene are required for their superior chemical resistance.[7] All gloves should be powder-free to prevent aerosolization of contaminants.[8]
-
Body Protection : A standard lab coat is insufficient. A flame-resistant coat combined with a chemical-resistant apron provides necessary protection against splashes during routine work.[9] For any significant spill potential, a full chemical suit is essential.[10]
-
Respiratory Protection : All work must be conducted within a certified chemical fume hood to control exposure to dust and potential HF vapor.[1][9] Respirators are reserved for situations where engineering controls are insufficient, such as during a large spill cleanup.[3][9]
Operational Protocols: Putting Safety into Practice
Step-by-Step Guide: Safe Handling for Synthesis (Gram-Scale)
-
Preparation :
-
Donning PPE :
-
Don all PPE as specified in the "Routine Handling" table above. Ensure the outer gloves are pulled over the cuffs of the lab coat.[8]
-
-
Weighing and Transfer :
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid chemical, avoiding the generation of dust.[3]
-
Close the primary container immediately after dispensing.
-
-
Reaction Setup :
-
Slowly add the this compound to the reaction solvent. Be mindful of potential exothermic reactions.
-
Ensure the reaction vessel is properly secured and ventilated within the fume hood.
-
-
Post-Handling Decontamination :
-
Carefully remove outer gloves and dispose of them in the designated hazardous waste container.
-
Wipe down the spatula, balance, and any affected surfaces within the fume hood with the 10% sodium carbonate solution.[5]
-
Remove inner gloves, followed by the face shield and goggles.
-
Wash hands and forearms thoroughly with soap and water.[1]
-
Step-by-Step Guide: Emergency Spill Response (<5 grams)
-
Alert and Isolate :
-
Alert all personnel in the immediate vicinity and instruct them to evacuate the area.[11]
-
If safe to do so, close the fume hood sash.
-
-
Assess and Don PPE :
-
Do not proceed without the appropriate PPE for spill cleanup (see table).
-
If you are not trained or equipped for the cleanup, evacuate and call emergency services.[12]
-
-
Containment :
-
Neutralization and Collection :
-
Final Decontamination :
-
Report :
-
Report the incident to your supervisor and complete all necessary institutional incident reports.[12]
-
Decontamination and Disposal Plan
Work Surface and Equipment Decontamination : All non-disposable items that come into contact with this compound must be decontaminated. Rinse equipment with an appropriate organic solvent (if applicable), followed by a thorough wash with a 10% sodium carbonate solution, and finally a rinse with water and detergent.
Waste Disposal :
-
Solid Waste : All contaminated PPE, absorbent materials, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Unused reagent and reaction mixtures must be disposed of according to institutional and local regulations for corrosive and halogenated organic waste.
-
Never mix waste streams.[3] All waste must be disposed of via an approved waste disposal plant.[1][2][3]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Protect Workers from Hydrofluoric Acid: the Essential Guide to Safety | Ansell Norway [ansell.com]
- 7. sc.edu [sc.edu]
- 8. pppmag.com [pppmag.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
